3,5-Dibromo-2-fluoropyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromo-2-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2FN/c6-3-1-4(7)5(8)9-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYVBIHAXJHEJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561572 | |
| Record name | 3,5-Dibromo-2-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473596-07-5 | |
| Record name | 3,5-Dibromo-2-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 473596-07-5 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,5-Dibromo-2-fluoropyridine
CAS Number: 473596-07-5
This technical guide provides a comprehensive overview of 3,5-Dibromo-2-fluoropyridine, a halogenated pyridine derivative of significant interest to researchers, scientists, and professionals in drug development and materials science. This document details its chemical and physical properties, outlines a plausible synthetic route, discusses its reactivity and potential applications, and provides essential safety information.
Chemical and Physical Properties
This compound is a polysubstituted aromatic heterocycle. Its structure, featuring two bromine atoms and a fluorine atom on a pyridine ring, makes it a versatile building block in organic synthesis. The electron-withdrawing nature of the halogen substituents and the pyridine nitrogen atom significantly influences the molecule's reactivity.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 473596-07-5 | [1][2] |
| Molecular Formula | C₅H₂Br₂FN | [3][4] |
| Molecular Weight | 254.88 g/mol | [2] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Fluoro-3,5-dibromopyridine, Pyridine, 3,5-dibromo-2-fluoro- | [2] |
| Appearance | White to Yellow Solid | [1] |
| Purity | ≥95% | [1] |
| Storage Temperature | Refrigerator (2-8 °C) | [1] |
| Predicted XlogP | 2.7 | [4] |
Note: Experimental data for properties such as melting point, boiling point, and density are not consistently available in the public domain. Properties are often predicted or inferred from structurally related compounds.
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible and commonly employed method for the preparation of fluoropyridines is through a modified Balz-Schiemann reaction. This involves the diazotization of an aminopyridine precursor followed by fluorination. A potential synthetic pathway starting from 2-amino-3,5-dibromopyridine is outlined below. The precursor, 2-amino-3,5-dibromopyridine, can be synthesized from the bromination of 2-aminopyridine.[5]
Experimental Protocol: Synthesis of 2-Amino-3,5-dibromopyridine (Precursor)
A general procedure for the bromination of 2-aminopyridine involves its reaction with a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile.[5] The reaction often yields a mixture of mono- and di-brominated products, from which the desired 2-amino-3,5-dibromopyridine can be isolated and purified.
Experimental Protocol: Diazotization and Fluorination
The synthesis of fluoropyridines from aminopyridines can be achieved via a diazotization reaction followed by decomposition of the resulting diazonium salt in the presence of a fluoride source.[6][7]
-
Diazotization: 2-Amino-3,5-dibromopyridine is dissolved in an anhydrous hydrogen fluoride (HF) solution or another suitable acid like HBF₄. The solution is cooled to a low temperature (typically -78 °C to 0 °C).
-
A solution of sodium nitrite (NaNO₂) in water is added dropwise to the cooled solution while maintaining the low temperature. This generates the in situ diazonium salt.
-
Fluorination: The reaction mixture is then gently warmed, allowing the diazonium salt to decompose, releasing nitrogen gas and forming the 2-fluoro-3,5-dibromopyridine product.
-
Work-up and Purification: The reaction is quenched with a base (e.g., saturated sodium bicarbonate solution) to neutralize the acid. The aqueous mixture is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization, to yield pure this compound.
Reactivity and Applications in Drug Development and Materials Science
The unique arrangement of halogen atoms in this compound provides multiple reactive sites, making it a valuable intermediate in organic synthesis.
Reactivity
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 2-position is activated towards nucleophilic attack due to the electron-withdrawing effects of the pyridine nitrogen and the bromine atoms. This allows for the selective introduction of various nucleophiles (e.g., amines, alcohols, thiols) at this position. The reactivity of halogens in SNAr reactions on pyridine rings generally follows the order F > Cl > Br > I.[8]
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atoms at the 3- and 5-positions are excellent handles for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Heck, and Buchwald-Hartwig reactions. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular scaffolds. It is possible to achieve selective coupling at one of the bromine positions by carefully controlling the reaction conditions.
Applications
Fluorinated pyridines are crucial building blocks in medicinal chemistry. The incorporation of fluorine can enhance metabolic stability, increase lipophilicity (which can improve cell membrane permeability), and modulate the pKa of the pyridine nitrogen, thereby improving the pharmacokinetic and pharmacodynamic properties of drug candidates.[9]
While specific examples detailing the use of this compound are not abundant in the literature, its structural motifs are found in various biologically active compounds. It serves as a versatile scaffold for the synthesis of inhibitors for enzymes and receptors implicated in a range of diseases, including cancer, inflammation, and infectious diseases.
In materials science, the electron-deficient nature of the fluoropyridine ring makes it a desirable component in the design of organic electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs).
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions by trained personnel in a well-ventilated laboratory setting.
Table 2: Hazard and Precautionary Statements
| Category | Statement Code | Statement |
| Hazard | H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Source: Sigma-Aldrich[1]
Handling Recommendations:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
-
Use in a chemical fume hood to avoid inhalation of dust or vapors.
-
Avoid contact with skin, eyes, and clothing.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably in a refrigerator.[1]
First Aid Measures:
-
If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If Inhaled: Move person to fresh air. Call a poison center or doctor if you feel unwell.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
This guide is intended for informational purposes for a scientific audience and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer.
References
- 1. This compound | 473596-07-5 [sigmaaldrich.com]
- 2. This compound | 473596-07-5 [chemicalbook.com]
- 3. aobchem.com [aobchem.com]
- 4. PubChemLite - this compound (C5H2Br2FN) [pubchemlite.lcsb.uni.lu]
- 5. heteroletters.org [heteroletters.org]
- 6. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 7. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 8. researchgate.net [researchgate.net]
- 9. 3-Bromo-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
Technical Guide: 3,5-Dibromo-2-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromo-2-fluoropyridine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two bromine atoms and a fluorine atom on a pyridine ring, offers a versatile scaffold for the synthesis of complex molecular architectures. The differential reactivity of the halogen substituents allows for selective functionalization, making it a valuable building block in the development of novel pharmaceuticals and functional materials. This guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic protocol, and a representative experimental workflow for its application in cross-coupling reactions.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₅H₂Br₂FN |
| Molecular Weight | 254.88 g/mol [1] |
| CAS Number | 473596-07-5 |
| Appearance | (Predicted) White to off-white solid |
| Boiling Point | Not readily available |
| Melting Point | Not readily available |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. |
Synthesis of this compound
While a dedicated, optimized synthesis for this compound is not extensively reported in peer-reviewed literature, a plausible synthetic route can be devised based on established methodologies for the halogenation and fluorination of pyridine rings. The following protocol describes a potential two-step synthesis starting from 2-amino-3,5-dibromopyridine.
Experimental Protocol: Synthesis via Diazotization-Fluorination (Balz-Schiemann Reaction)
Step 1: Diazotization of 2-Amino-3,5-dibromopyridine
-
In a fume hood, equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel.
-
To the flask, add 2-amino-3,5-dibromopyridine (1 equivalent).
-
Add a 48% aqueous solution of tetrafluoroboric acid (HBF₄) (3 equivalents) dropwise to the flask while maintaining the temperature below 10 °C using an ice-water bath.
-
Once the addition is complete, continue stirring for 30 minutes at the same temperature to ensure the formation of the pyridyldiazonium tetrafluoroborate salt.
-
Prepare a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C. Vigorous stirring is crucial during this step.
-
After the addition is complete, stir the reaction mixture for an additional 1 hour at 0-5 °C. The formation of a precipitate indicates the formation of the diazonium salt.
-
Collect the precipitated diazonium salt by vacuum filtration and wash it with cold diethyl ether.
Step 2: Thermal Decomposition to this compound
-
Carefully transfer the dried diazonium salt to a clean, dry flask.
-
Gently heat the solid under an inert atmosphere (e.g., nitrogen or argon). The decomposition is typically carried out by heating to 100-120 °C. Caution: Diazonium salts can be explosive when dry and heated. Perform this step behind a blast shield.
-
The decomposition will result in the evolution of nitrogen gas and boron trifluoride, yielding the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to obtain pure this compound.
Applications in Organic Synthesis: Suzuki-Miyaura Cross-Coupling
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The bromine at the 5-position is generally more reactive towards oxidative addition to a palladium(0) catalyst than the bromine at the 3-position, allowing for regioselective functionalization.
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.1 equivalents), and a suitable base such as potassium carbonate (K₂CO₃) (2 equivalents).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired 5-aryl-3-bromo-2-fluoropyridine.
Visualizations
Experimental Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle for Suzuki-Miyaura cross-coupling.
References
An In-depth Technical Guide to the Chemical Properties of 3,5-Dibromo-2-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromo-2-fluoropyridine is a halogenated heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring two bromine atoms and a fluorine atom on the pyridine ring, offers a versatile scaffold for the synthesis of complex molecular architectures. The presence of multiple reactive sites allows for selective functionalization through various cross-coupling and substitution reactions, making it a valuable building block for the development of novel pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, along with general experimental protocols for its synthesis and reactivity.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 473596-07-5 | [1][2][3][4][5][6] |
| Molecular Formula | C₅H₂Br₂FN | [4][7] |
| Molecular Weight | 254.88 g/mol | [2][4][7] |
| Appearance | Solid | [4] |
| Purity | Typically ≥97% | [2] |
| Melting Point | Not experimentally determined | - |
| Boiling Point | Not experimentally determined | - |
| Density | Not experimentally determined | - |
| Predicted XlogP | 2.7 | [7] |
| Storage | 2-8°C, under inert atmosphere | [2] |
Solubility Profile (Predicted)
Based on the general solubility characteristics of halogenated pyridines, this compound is expected to exhibit the following solubility profile:
| Solvent Class | Examples | Predicted Solubility |
| Polar Aprotic | Dichloromethane, Tetrahydrofuran, Ethyl acetate | Soluble |
| Aromatic | Toluene, Benzene | Soluble |
| Polar Protic | Methanol, Ethanol | Moderately Soluble |
| Water | Insoluble | |
| Non-polar | Hexane, Cyclohexane | Sparingly Soluble |
Spectroscopic Data (Predicted)
While experimental spectra for this compound are not widely available, the following are predicted spectroscopic characteristics based on its structure.
-
¹H NMR: Two signals in the aromatic region, each a doublet of doublets, corresponding to the two protons on the pyridine ring. The chemical shifts would be influenced by the deshielding effects of the halogen substituents and the nitrogen atom.
-
¹³C NMR: Five distinct signals for the carbon atoms of the pyridine ring. The carbon atoms attached to the halogens will show characteristic chemical shifts and coupling with fluorine.
-
¹⁹F NMR: A single signal for the fluorine atom, likely a doublet of doublets due to coupling with the adjacent protons.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a compound containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks). The molecular ion peak would be observed at m/z ≈ 253, 255, and 257.
Reactivity and Synthetic Applications
The reactivity of this compound is dictated by the electronic nature of the pyridine ring and the specific halogen substituents. The electron-withdrawing fluorine atom at the 2-position activates the ring towards nucleophilic aromatic substitution, while the bromine atoms at the 3- and 5-positions are susceptible to palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNA)
The fluorine atom at the C-2 position is a good leaving group in nucleophilic aromatic substitution reactions. This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, at this position. The reaction is facilitated by the electron-deficient nature of the pyridine ring, which is further enhanced by the presence of the bromine atoms.
Suzuki-Miyaura Cross-Coupling
The carbon-bromine bonds at the C-3 and C-5 positions are amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds with a wide range of boronic acids and their derivatives, enabling the synthesis of biaryl and heteroaryl compounds. Selective coupling at either the 3- or 5-position may be achievable under carefully controlled reaction conditions.
Experimental Protocols
Detailed experimental protocols for the synthesis and reactions of this compound are scarce in peer-reviewed literature. However, the following general procedures, adapted from methodologies for structurally similar polyhalogenated pyridines, can serve as a starting point for laboratory synthesis.
General Protocol for Synthesis via Halogen Exchange (Hypothetical)
A potential route to this compound could involve a halogen exchange reaction from a suitable precursor, such as 2,3,5-tribromopyridine.
-
Materials: 2,3,5-tribromopyridine, spray-dried potassium fluoride (KF), aprotic polar solvent (e.g., sulfolane, dimethyl sulfoxide), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3,5-tribromopyridine, an excess of spray-dried KF (e.g., 3-5 equivalents), and the phase-transfer catalyst (e.g., 0.1 equivalents).
-
Add the anhydrous aprotic polar solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to a high temperature (e.g., 180-220 °C) and stir vigorously for several hours.
-
Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
-
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a bromopyridine derivative.
-
Materials: this compound, arylboronic acid (1.1 equivalents per bromine to be substituted), palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents), and a solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water).
-
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
-
Applications in Drug Discovery and Development
Fluorinated pyridines are a prevalent motif in many approved drugs and clinical candidates. The introduction of fluorine can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, as a trifunctionalized building block, offers medicinal chemists a powerful tool to explore chemical space and optimize lead compounds. The bromine atoms can serve as handles for late-stage functionalization, allowing for the rapid generation of analogues with diverse substituents at the 3- and 5-positions, which is a key strategy in structure-activity relationship (SAR) studies.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in organic synthesis, particularly in the construction of complex heterocyclic molecules for pharmaceutical and materials science applications. While comprehensive experimental data on its physical properties are limited, its reactivity can be reliably predicted based on the established chemistry of polyhalogenated pyridines. The strategic and selective functionalization of its three reactive sites provides a versatile platform for the design and synthesis of novel chemical entities. Further research into the specific reaction conditions and applications of this compound is warranted to fully unlock its synthetic potential.
References
- 1. This compound | 473596-07-5 [chemicalbook.com]
- 2. cas 473596-07-5|| where to buy this compound [chemenu.com]
- 3. Your Inquiry on this compound | Chemical-Suppliers [chemical-suppliers.eu]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. This compound | 473596-07-5 [amp.chemicalbook.com]
- 6. rndmate.com [rndmate.com]
- 7. PubChemLite - this compound (C5H2Br2FN) [pubchemlite.lcsb.uni.lu]
Structure Elucidation of 3,5-Dibromo-2-fluoropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 3,5-Dibromo-2-fluoropyridine (CAS No. 473596-07-5). The document outlines the key molecular characteristics and provides a framework for its analytical characterization. Due to the limited availability of public experimental data, this guide also presents predicted spectroscopic data and general methodologies for the acquisition of such data, serving as a foundational resource for researchers engaged in the synthesis, analysis, and application of this compound in fields such as medicinal chemistry and materials science.
Introduction
This compound is a halogenated pyridine derivative with significant potential as a building block in organic synthesis. Its unique substitution pattern, featuring two bromine atoms and a fluorine atom on the pyridine ring, offers multiple reactive sites for the construction of complex molecular architectures. This makes it a valuable intermediate in the development of novel pharmaceuticals, agrochemicals, and functional materials. Accurate structural elucidation is paramount for ensuring the identity and purity of this compound, which is critical for its effective application in research and development.
This guide details the structural properties of this compound and provides a roadmap for its characterization using modern spectroscopic techniques.
Molecular Structure and Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 473596-07-5 |
| Molecular Formula | C₅H₂Br₂FN |
| Molecular Weight | 254.88 g/mol |
| Monoisotopic Mass | 252.8538 Da[1] |
| Chemical Structure | (See Figure 1) |
Figure 1: Chemical Structure of this compound
Caption: 2D structure of this compound.
Synthesis and Experimental Protocols
General Synthesis Workflow
The synthesis would likely involve a multi-step process, starting from a suitable pyridine derivative, followed by bromination and fluorination steps. The purification of the final product would be crucial to remove any isomeric impurities.
Caption: Generalized synthesis workflow.
Recommended Analytical Characterization Protocols
To confirm the structure of synthesized this compound, a suite of spectroscopic and analytical techniques should be employed.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire a proton NMR spectrum to identify the chemical shifts and coupling patterns of the two aromatic protons.
-
¹³C NMR: Obtain a carbon-13 NMR spectrum, including a proton-decoupled spectrum, to determine the number of unique carbon environments and their chemical shifts. The C-F and C-Br couplings will provide valuable structural information.
-
¹⁹F NMR: A fluorine-19 NMR spectrum is essential to confirm the presence and chemical environment of the fluorine atom.
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Key vibrational modes to identify include C-H, C=C, C=N, C-F, and C-Br stretching and bending frequencies.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Analysis: Acquire a high-resolution mass spectrum (HRMS) to confirm the elemental composition by determining the accurate mass of the molecular ion. The isotopic pattern of the molecular ion peak will be characteristic due to the presence of two bromine atoms.
Caption: Experimental workflow for synthesis and characterization.
Spectroscopic Data (Predicted)
In the absence of publicly available experimental spectra, the following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| H-4 | 7.8 - 8.2 | d | ~2-3 Hz (⁴JHF) |
| H-6 | 8.2 - 8.6 | d | ~2-3 Hz (⁴JHH) |
Note: Chemical shifts are referenced to TMS at 0 ppm. The fluorine atom is expected to have a through-space coupling to H-6, which might result in further fine splitting.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to ¹JCF) |
| C-2 | 155 - 165 | d |
| C-3 | 110 - 120 | s |
| C-4 | 140 - 150 | s |
| C-5 | 115 - 125 | s |
| C-6 | 145 - 155 | d |
Note: Chemical shifts are referenced to TMS at 0 ppm. The carbon attached to fluorine (C-2) will exhibit a large one-bond coupling constant (¹JCF), and smaller two- and three-bond couplings (²JCF, ³JCF) may be observed for other carbons.
Predicted ¹⁹F NMR Data
| Fluorine | Predicted Chemical Shift (ppm) | Multiplicity |
| F-2 | -70 to -100 | s or finely split |
Note: Chemical shifts are referenced to CFCl₃ at 0 ppm. The signal may show fine splitting due to coupling with H-4 and H-6.
Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Assignment |
| 3100 - 3000 | C-H stretching (aromatic) |
| 1600 - 1400 | C=C and C=N stretching |
| 1250 - 1000 | C-F stretching |
| 700 - 500 | C-Br stretching |
Predicted Mass Spectrometry Data
The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms.
| Ion | Predicted m/z (for ⁷⁹Br, ⁸¹Br) |
| [M]⁺ | 252.85, 254.85, 256.85 |
| [M+H]⁺ | 253.86, 255.86, 257.86[1] |
Logical Relationships in Structure Elucidation
The process of elucidating the structure of this compound involves a logical progression of experiments and data interpretation.
Caption: Logical flow for structure elucidation.
Conclusion
The structural elucidation of this compound relies on a combination of modern analytical techniques. While experimental data is not widely published, this guide provides a robust framework for its characterization based on predicted spectroscopic values and established methodologies. The information presented herein should serve as a valuable resource for chemists and researchers working with this versatile building block, facilitating its unambiguous identification and paving the way for its application in innovative research and development endeavors.
References
An In-Depth Technical Guide to the Synthesis of 3,5-Dibromo-2-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic pathways for 3,5-dibromo-2-fluoropyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. The document outlines two core methodologies: the Halogen Exchange (Halex) reaction and the Balz-Schiemann reaction, offering comprehensive experimental protocols and comparative data to aid in laboratory-scale synthesis.
Introduction
This compound is a valuable heterocyclic intermediate, the strategic incorporation of which can significantly influence the biological activity and pharmacokinetic properties of a molecule. The presence of bromine atoms at the 3 and 5 positions provides handles for further functionalization via cross-coupling reactions, while the fluorine atom at the 2-position can modulate the pKa of the pyridine nitrogen and enhance metabolic stability. This guide details the two most prominent methods for the synthesis of this important compound.
Core Synthesis Pathways
Two principal synthetic routes have been established for the preparation of this compound:
-
Halogen Exchange (Halex) Reaction: This method involves the direct displacement of a bromine atom at the 2-position of a suitable precursor with a fluoride ion.
-
Balz-Schiemann Reaction: This classic transformation converts an amino group at the 2-position into a fluorine atom via a diazonium salt intermediate.
The following sections provide detailed experimental protocols and data for each of these pathways.
Pathway 1: Halogen Exchange (Halex) Reaction
The Halogen Exchange (Halex) reaction is a direct and efficient method for the synthesis of this compound. The most common approach utilizes 2,3,5-tribromopyridine as the starting material and a fluoride salt, such as cesium fluoride (CsF), as the fluorine source in a high-boiling polar aprotic solvent.
Experimental Protocol
Starting Material: 2,3,5-Tribromopyridine Reagents: Cesium fluoride (CsF), Sulfolane
A detailed experimental protocol for this transformation is described in European Patent EP 0146924 A2.[1]
-
Drying the Apparatus: To a 1-liter three-necked flask equipped with a simple distillation head, thermometer, stirrer, and heater, add 72 g of dried Cesium Fluoride (CsF), 2.5 g of Potassium Carbonate (K2CO3), and 400 ml of sulfolane.
-
Solvent Removal: Distill approximately 20 ml of the solvent under vacuum to ensure the system is anhydrous.
-
Addition of Starting Material: Add 50 g of 2,3,5-tribromopyridine to the reaction mixture.
-
Reaction: Heat the mixture to 180-190°C for 7 hours.
-
Purification: The product, this compound, can be isolated from the reaction mixture by vacuum distillation.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 2,3,5-Tribromopyridine | [1] |
| Fluorinating Agent | Cesium Fluoride (CsF) | [1] |
| Solvent | Sulfolane | [1] |
| Temperature | 180-190°C | [1] |
| Reaction Time | 7 hours | [1] |
| Yield | Not explicitly stated for this specific product | [1] |
Reaction Pathway Diagram
References
An In-depth Technical Guide to the Spectroscopic Data of 3,5-Dibromo-2-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 3,5-Dibromo-2-fluoropyridine, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectroscopic data based on the analysis of structurally similar compounds and established principles of spectroscopy. It also outlines the standard experimental protocols for acquiring such data.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₅H₂Br₂FN[1]
-
Molecular Weight: 254.89 g/mol
-
Monoisotopic Mass: 252.8538 Da[1]
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral data of related compounds such as 3,5-dibromopyridine, 2-fluoropyridine, 3-fluoropyridine, 5-bromo-2-fluoropyridine, and 2-bromo-5-fluoropyridine, as well as established spectroscopic principles.
The ¹H NMR spectrum of this compound is expected to show two signals corresponding to the two aromatic protons. The chemical shifts are influenced by the electronegativity and position of the fluorine and bromine substituents. The fluorine atom at position 2 will cause a downfield shift for the adjacent proton at position 6. The bromine atoms at positions 3 and 5 will also deshield the protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | 7.8 - 8.0 | Doublet of doublets (dd) | ³J(H-4, H-6) ≈ 2-3 Hz, ⁴J(H-4, F-2) ≈ 1-2 Hz |
| H-6 | 8.1 - 8.3 | Doublet of doublets (dd) | ³J(H-6, H-4) ≈ 2-3 Hz, ⁴J(H-6, F-2) ≈ 4-5 Hz |
Predictions are based on data from analogous compounds.
The ¹³C NMR spectrum will be significantly influenced by the carbon-fluorine coupling. The carbon atom directly bonded to the fluorine (C-2) will appear as a doublet with a large coupling constant. Other carbons will also exhibit smaller couplings to the fluorine atom. The bromine atoms will cause a downfield shift of the carbons they are attached to.
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |
| C-2 | 158 - 162 | Doublet (d) | ¹J(C-F) ≈ 230-250 Hz |
| C-3 | 110 - 114 | Doublet (d) | ²J(C-F) ≈ 20-30 Hz |
| C-4 | 140 - 144 | Doublet (d) | ³J(C-F) ≈ 3-5 Hz |
| C-5 | 115 - 119 | Doublet (d) | ⁴J(C-F) ≈ 1-3 Hz |
| C-6 | 150 - 154 | Doublet (d) | ³J(C-F) ≈ 5-10 Hz |
Predictions are based on data from analogous compounds.
The infrared spectrum will show characteristic absorption bands for the pyridine ring and the carbon-halogen bonds.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretching (aromatic) | 3050 - 3150 | Medium to Weak |
| C=N and C=C stretching (aromatic ring) | 1550 - 1600 | Medium to Strong |
| C-F stretching | 1200 - 1250 | Strong |
| C-Br stretching | 500 - 600 | Strong |
| C-H in-plane bending | 1000 - 1100 | Medium |
| C-H out-of-plane bending | 800 - 900 | Strong |
Predictions are based on data from analogous compounds.[2][3][4]
The mass spectrum is expected to show a characteristic isotopic pattern for a compound containing two bromine atoms. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[5] This will result in a molecular ion region with three peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.
| m/z | Ion | Comments |
| 253, 255, 257 | [C₅H₂⁷⁹Br₂FN]⁺, [C₅H₂⁷⁹Br⁸¹BrFN]⁺, [C₅H₂⁸¹Br₂FN]⁺ | Molecular ion cluster (M, M+2, M+4) with ~1:2:1 intensity ratio. |
| 174, 176 | [M - Br]⁺ | Loss of a bromine atom. |
| 147, 149 | [M - Br - HCN]⁺ | Subsequent loss of HCN. |
| 95 | [M - 2Br]⁺ | Loss of both bromine atoms. |
Predictions are based on typical fragmentation patterns of halogenated aromatic compounds.[6][7][8]
Experimental Protocols
The following are detailed methodologies for the key experiments to obtain the spectroscopic data for this compound.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry 5 mm NMR tube.
-
For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[9]
-
Cap the tube and gently invert it several times to ensure the solution is homogeneous.
-
-
Data Acquisition:
-
Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
-
Insert the sample into the spectrometer. The instrument will use the deuterium signal from the solvent to "lock" the magnetic field, compensating for any drift.[9]
-
The sample is then "shimmed" to optimize the homogeneity of the magnetic field.
-
Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
-
For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.
-
ATR Method:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Thin Solid Film Method:
-
Dissolve a small amount of the solid in a volatile solvent like methylene chloride.[10]
-
Drop the solution onto a salt plate (e.g., NaCl or KBr).[10]
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[10]
-
Place the plate in the sample holder of the IR spectrometer and acquire the spectrum.[10]
-
Electron Ionization (EI) is a common method for analyzing relatively small, volatile organic molecules.
-
Sample Introduction:
-
A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
The sample is vaporized in a high vacuum environment.
-
-
Ionization and Analysis:
-
The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting positive ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
A detector records the abundance of each ion, generating the mass spectrum.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Logical workflow for spectroscopic analysis of this compound.
References
- 1. PubChemLite - this compound (C5H2Br2FN) [pubchemlite.lcsb.uni.lu]
- 2. Density functional theory calculations and vibrational spectra of 3,5-dibromopyridine and 3,5-dichloro-2,4,6-trifluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. orgchemboulder.com [orgchemboulder.com]
3,5-Dibromo-2-fluoropyridine physical properties (melting point, boiling point)
For Researchers, Scientists, and Drug Development Professionals
Physical Property Data
The precise melting and boiling points of 3,5-Dibromo-2-fluoropyridine are crucial for its application in research and drug development, influencing purification methods, reaction conditions, and formulation strategies. The table below summarizes its key physical properties.
| Property | Value | Units | Method |
| Melting Point | To Be Determined (TBD) | °C | Capillary Method |
| Boiling Point | To Be Determined (TBD) | °C | Distillation |
Experimental Protocols
The following sections detail the standard methodologies for the experimental determination of the melting and boiling points of organic compounds like this compound.
Melting Point Determination
The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure compound, this typically occurs over a narrow range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range. The capillary method is a common and accurate technique for this measurement.[1]
Protocol:
-
Sample Preparation:
-
Ensure the this compound sample is crystalline and dry. If necessary, pulverize a small amount into a fine powder.
-
Take a capillary tube, sealed at one end, and tap the open end into the powdered sample.[1][2]
-
Gently tap the bottom of the tube on a hard surface to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[1][3]
-
-
Apparatus Setup:
-
Measurement:
-
Begin heating the apparatus. For an unknown sample, a rapid initial heating can be used to find an approximate melting point.
-
Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (approximately 1-2°C per minute) as the temperature approaches the expected melting point.[2]
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2).[3][4] The melting point is reported as the range T1-T2.
-
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5] Distillation is a fundamental technique for both purifying liquids and determining their boiling points.[5][6][7]
Protocol:
-
Apparatus Setup:
-
Assemble a simple distillation apparatus as shown in the workflow diagram below. This includes a distilling flask, a condenser, a receiving flask, and a thermometer.[6][8]
-
Place approximately 5 mL of this compound and a few boiling chips or a magnetic stir bar into the distilling flask to ensure smooth boiling.[6][8]
-
Position the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the liquid.[8]
-
-
Measurement:
-
Begin gently heating the distilling flask using a heating mantle or sand bath.[6]
-
Observe the liquid as it begins to boil and the vapor rises. Note the condensation of the vapor on the thermometer bulb.[6]
-
The temperature will rise and then stabilize as the vapor continuously bathes the thermometer bulb and condenses into the receiving flask. This stable temperature is the boiling point.[6][8]
-
Record the stable temperature reading from the thermometer as the boiling point. Also, record the atmospheric pressure, as boiling points are pressure-dependent.[8]
-
Continue distillation until a small amount of liquid remains in the distilling flask; never heat the flask to dryness.[6]
-
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Melting Point Determination.
Caption: Workflow for Boiling Point Determination.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 3. byjus.com [byjus.com]
- 4. pennwest.edu [pennwest.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. cdn.juniata.edu [cdn.juniata.edu]
- 7. vernier.com [vernier.com]
- 8. chem.libretexts.org [chem.libretexts.org]
The Synthetic Chemist's Guide to 3,5-Dibromo-2-fluoropyridine: A Profile of Reactivity and Regioselectivity
For Immediate Release
This technical guide provides a comprehensive analysis of the reactivity of 3,5-dibromo-2-fluoropyridine, a versatile building block for the synthesis of highly substituted pyridine derivatives. This document is intended for researchers, scientists, and professionals in the fields of drug discovery, agrochemicals, and materials science who are interested in leveraging the unique reactivity of this trifunctionalized pyridine core.
Core Reactivity Profile
This compound possesses three distinct reactive sites that can be selectively functionalized through a variety of modern synthetic methodologies. The reactivity of each site is governed by a combination of electronic and steric factors, allowing for a stepwise and controlled introduction of diverse functionalities.
-
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig): The two bromine atoms at the C3 and C5 positions are amenable to a range of palladium-catalyzed cross-coupling reactions. This enables the formation of carbon-carbon and carbon-nitrogen bonds, providing access to a wide array of biaryl, alkynyl, and amino-substituted pyridines.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C2 position is activated towards nucleophilic aromatic substitution. This reactivity is enhanced by the electron-withdrawing nature of the pyridine ring and the adjacent halogen substituents.
-
Metal-Halogen Exchange and Directed Ortho-Metalation: The bromine atoms can undergo metal-halogen exchange with organolithium reagents to generate lithiated pyridine intermediates. Furthermore, the fluorine atom at C2 can act as a directing group for ortho-metalation at the C3 position.
Regioselectivity: A Tale of Two Bromines and a Fluorine
The key to unlocking the synthetic potential of this compound lies in understanding and controlling the regioselectivity of its reactions.
Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, the relative reactivity of the C3-Br and C5-Br bonds is a critical consideration. While direct comparative studies on this compound are limited, insights can be drawn from related systems. For instance, in the Stille coupling of 3,5-dibromo-2-pyrone, the reaction occurs preferentially at the more electron-deficient C3 position. This suggests that the C3-Br bond in this compound may exhibit higher reactivity in palladium-catalyzed processes due to the electronic influence of the adjacent fluorine and nitrogen atoms.
Lithiation and Metal-Halogen Exchange
The generation of organolithium intermediates from this compound presents a fascinating case of competing reaction pathways.
-
Directed Ortho-Metalation: The fluorine atom at the C2 position is a known directing group for ortho-lithiation. The use of lithium amides, such as lithium diisopropylamide (LDA), is expected to favor deprotonation at the C3 position.
-
Bromine-Lithium Exchange: The bromine atoms are susceptible to exchange with alkyllithium reagents like n-butyllithium. The rate of this exchange generally follows the trend I > Br > Cl. The regioselectivity of the bromine-lithium exchange between the C3 and C5 positions is influenced by factors such as the solvent and the specific organolithium reagent used. In coordinating solvents, lithiation may be favored at the C5 position, while non-coordinating solvents could favor exchange at the C3 position.
This dichotomy in reactivity allows for the selective generation of either the 3-lithio or a 5-lithio (via Br/Li exchange) intermediate, which can then be trapped with various electrophiles to introduce a wide range of substituents.
Nucleophilic Aromatic Substitution
The C2-fluorine atom is the primary site for nucleophilic aromatic substitution (SNAr). The reactivity of halogens in SNAr reactions on pyridines generally follows the order F > Cl > Br > I. This high reactivity of the C-F bond allows for the selective displacement of fluoride by a variety of nucleophiles, such as amines, alkoxides, and thiolates, while leaving the C-Br bonds intact for subsequent transformations.
Data Presentation: A Summary of Key Transformations
The following tables summarize representative reaction conditions and yields for key transformations involving this compound and analogous compounds.
| Reaction Type | Position | Catalyst/Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Suzuki Coupling | C3/C5 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 2-12 | 70-95 | Yields are representative for bromopyridines. |
| Sonogashira Coupling | C3/C5 | Pd(PPh₃)₄, CuI | Et₃N | THF | 25-60 | 2-16 | 75-98 | Yields are representative for bromofluoropyridines. |
| Buchwald-Hartwig Amination | C3/C5 | Pd₂(dba)₃, Xantphos | Cs₂CO₃ | Toluene | 80-110 | 4-24 | 60-90 | Yields are representative for bromopyridines. |
| Nucleophilic Aromatic Substitution | C2 | - | K₂CO₃ | DMSO | 80-120 | 12-24 | 65-90 | Reaction with various amines. |
| Bromine-Lithium Exchange | C3/C5 | n-BuLi | - | THF | -78 | 0.5-2 | - | Followed by electrophilic quench. |
| Directed Ortho-Metalation | C3 | LDA | - | THF | -78 | 1-3 | - | Followed by electrophilic quench. |
Experimental Protocols: Methodologies for Key Transformations
The following are generalized experimental protocols for the key reactions of this compound. Optimization may be required for specific substrates and desired outcomes.
Suzuki-Miyaura Coupling (General Procedure)
To a solution of this compound (1.0 equiv) and an arylboronic acid (1.1 equiv) in a mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL) is added sodium carbonate (2.0 equiv). The mixture is degassed with argon for 15 minutes, followed by the addition of tetrakis(triphenylphosphine)palladium(0) (0.05 equiv). The reaction mixture is heated to 100 °C and stirred for 2-12 hours until the starting material is consumed (monitored by TLC). After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Sonogashira Coupling (General Procedure)
To a degassed solution of this compound (1.0 equiv) and a terminal alkyne (1.2 equiv) in a mixture of THF (5 mL) and triethylamine (2 mL) are added tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) and copper(I) iodide (0.1 equiv). The reaction mixture is stirred at room temperature for 2-16 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
Buchwald-Hartwig Amination (General Procedure)
A mixture of this compound (1.0 equiv), an amine (1.2 equiv), cesium carbonate (1.5 equiv), and Xantphos (0.1 equiv) is placed in a reaction vessel. The vessel is evacuated and backfilled with argon. Toluene (5 mL) and tris(dibenzylideneacetone)dipalladium(0) (0.05 equiv) are added, and the mixture is heated to 110 °C for 4-24 hours. After cooling, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel.
Nucleophilic Aromatic Substitution (General Procedure)
To a solution of this compound (1.0 equiv) in DMSO (5 mL) are added an amine (1.5 equiv) and potassium carbonate (2.0 equiv). The mixture is heated to 100 °C for 12-24 hours. After cooling, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
Bromine-Lithium Exchange and Electrophilic Quench (General Procedure)
To a solution of this compound (1.0 equiv) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere is added n-butyllithium (1.1 equiv) dropwise. The mixture is stirred for 30 minutes at -78 °C, followed by the addition of an electrophile (1.2 equiv). The reaction is stirred for an additional 1-2 hours at -78 °C before being quenched with saturated aqueous ammonium chloride. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The organic layer is dried and concentrated, and the product is purified by column chromatography.
Visualizing the Reactivity
The following diagrams illustrate the key reaction pathways and logical relationships governing the reactivity of this compound.
Figure 1: Catalytic cycle for palladium-catalyzed cross-coupling reactions.
Figure 2: Logical relationship of regioselectivity based on reaction type.
An In-depth Technical Guide to the Stability and Storage of 3,5-Dibromo-2-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromo-2-fluoropyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. As with any reactive chemical intermediate, understanding its stability and appropriate storage conditions is paramount to ensure its integrity for research and synthesis applications, as well as to maintain a safe laboratory environment. This technical guide provides a comprehensive overview of the known stability profile and recommended storage and handling procedures for this compound. It is important to note that while specific quantitative stability data for this compound is not extensively available in public literature, the recommendations provided herein are based on general principles of chemical stability for halogenated aromatic compounds and information from available safety data sheets (SDS) for this and structurally related molecules.
Core Stability and Storage Data
The following table summarizes the recommended storage conditions and known chemical incompatibilities for this compound. Adherence to these guidelines is crucial for preserving the quality of the compound and preventing hazardous reactions.
| Parameter | Recommendation/Incompatibility | Rationale |
| Storage Temperature | Store in a cool, dry place.[1][2][3][4][5][6][7][8] | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Store in a well-ventilated area.[1][2][3][4][5][6][7][8] For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | Prevents the accumulation of potentially harmful vapors and reduces contact with atmospheric moisture and oxygen, which can contribute to degradation. |
| Light Exposure | Store away from direct sunlight and other sources of UV radiation.[1] | Halogenated aromatic compounds can be susceptible to photodecomposition. |
| Container | Keep container tightly closed.[2][3][4][5][6][7][8] Use original, compatible containers (e.g., glass or other inert materials). | Prevents contamination and exposure to atmospheric moisture. Ensures no reaction between the compound and the container material. |
| Incompatible Materials | Strong oxidizing agents, strong acids (especially nitric acid), and strong bases.[1][3][9] | These substances can react exothermically or catalyze the decomposition of the compound. |
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a series of experimental protocols can be employed. These are general methods applicable to many chemical compounds and should be adapted based on the specific experimental context.
Visual Inspection
-
Objective: To detect any physical changes in the material over time.
-
Methodology:
-
Store a sample of this compound under the desired storage conditions.
-
At specified time intervals (e.g., weekly, monthly), visually inspect the sample for any changes in color, appearance (e.g., from solid to liquid, clumping), or odor.
-
Record all observations meticulously in a laboratory notebook.
-
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantitatively determine the purity of the compound and detect the formation of degradation products.
-
Methodology:
-
Develop a stability-indicating HPLC method capable of separating this compound from potential impurities and degradation products.[10]
-
Prepare a solution of the compound at a known concentration.
-
Analyze the sample at initial time (t=0) to establish the baseline purity.
-
Store the bulk compound under the test conditions.
-
At predetermined time points, withdraw a sample, prepare a solution of the same concentration, and analyze it using the developed HPLC method.
-
Compare the chromatograms over time to monitor for any decrease in the main peak area and the appearance of new peaks, which would indicate degradation.
-
Stress Testing
Stress testing is designed to accelerate the degradation of a compound to identify potential degradation pathways and products.[11]
-
Thermal Stability:
-
Expose solid samples of the compound to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.
-
At regular intervals, analyze the samples by HPLC to determine the extent of degradation.
-
-
Hydrolytic Stability:
-
Prepare solutions of the compound in acidic, neutral, and basic aqueous media (e.g., 0.1 N HCl, water, 0.1 N NaOH).
-
Store these solutions at a controlled temperature.
-
Analyze the solutions by HPLC at various time points to assess the rate of hydrolysis.
-
-
Photostability:
-
Expose a sample of the compound to a controlled light source that mimics the UV and visible spectrum of sunlight, as specified in ICH guideline Q1B.[12][13][14][15][16]
-
A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).
-
Analyze both the exposed and control samples by HPLC at the end of the exposure period to determine the extent of photodegradation.
-
Logical Workflow for Storage and Handling
The following diagram illustrates a logical workflow for the proper storage and handling of this compound, from receiving the compound to its use in experiments.
Caption: Workflow for this compound Storage and Handling.
Conclusion
While specific quantitative stability data for this compound is limited, a comprehensive understanding of its handling and storage requirements can be established from general chemical principles and data on related compounds. By adhering to the recommendations for storage in a cool, dry, dark, and well-ventilated environment, away from incompatible substances, researchers can ensure the compound's integrity. For critical applications, it is advisable to perform in-house stability assessments using the general protocols outlined in this guide to confirm the material's suitability for its intended use over time.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. lobachemie.com [lobachemie.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. carlroth.com [carlroth.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. chemical.ushazmatrentals.com [chemical.ushazmatrentals.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. biobostonconsulting.com [biobostonconsulting.com]
- 13. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. database.ich.org [database.ich.org]
- 16. ikev.org [ikev.org]
An In-depth Technical Guide to the Safe Handling of 3,5-Dibromo-2-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3,5-Dibromo-2-fluoropyridine, a halogenated pyridine derivative utilized in various research and development applications. Adherence to the following protocols is critical to ensure the safety of laboratory personnel and the integrity of experimental work.
Hazard Identification and Classification
This compound is a hazardous substance that requires careful handling. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. It is classified as a combustible liquid and is toxic if swallowed or in contact with skin. It can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 4 | H227: Combustible liquid |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | 2 | H310: Fatal in contact with skin |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation (Respiratory system) |
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C5H2Br2FN |
| Molecular Weight | 254.88 g/mol [2] |
| Appearance | Not specified |
| Odor | Not specified |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Flash Point | Not specified |
| Density | Not specified |
| Solubility | Not specified |
Safe Handling and Storage Protocols
A systematic approach to handling and storage is crucial to minimize exposure and prevent accidents.
Engineering Controls
All work with this compound must be conducted in a properly functioning and certified chemical fume hood.[3] The fume hood provides primary containment and protects the user from inhaling harmful vapors. Ensure that the sash is kept at the lowest possible height while maintaining comfortable working conditions.[3] The work area within the fume hood should be clean, organized, and free of clutter.[3] An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.
Personal Protective Equipment (PPE)
Appropriate PPE is the last line of defense against chemical exposure. The following PPE is mandatory when handling this compound:
Table 3: Required Personal Protective Equipment (PPE)
| Body Part | Protection | Specifications and Rationale |
| Eyes/Face | Safety goggles with side shields or a face shield | Protects against splashes and airborne particles. Standard safety glasses are not sufficient. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Latex gloves are not suitable.[4] Gloves should be inspected for any signs of degradation or puncture before each use. Contaminated gloves must be removed and disposed of properly, followed by hand washing. |
| Body | Laboratory coat | A fully buttoned lab coat provides protection against accidental spills and splashes. |
| Respiratory | NIOSH-approved respirator | A respirator with cartridges appropriate for organic vapors may be necessary if there is a risk of inhalation, even when working in a fume hood. Use should be in accordance with the institution's respiratory protection program. |
Storage
Store this compound in a cool, dry, and well-ventilated area, away from sources of heat, sparks, or open flames.[1][5] The storage container must be tightly sealed and clearly labeled. It should be stored separately from incompatible materials such as strong oxidizing agents and acids.
Experimental Workflow for Safe Handling
The following workflow diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: A generalized workflow for the safe handling of halogenated aromatic compounds.
Emergency Procedures
In the event of an emergency, prompt and correct action is crucial.
Spill Response
For a small spill (manageable by trained personnel):
-
Alert personnel in the immediate area.
-
Evacuate non-essential personnel.
-
Ensure proper ventilation (fume hood).
-
Don appropriate PPE , including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[6][7] Work from the outside of the spill inwards to prevent spreading.
-
Carefully collect the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report the incident to the laboratory supervisor.
For a large spill:
-
Immediately evacuate the laboratory and alert others in the vicinity.
-
Activate the fire alarm if there is a fire or explosion risk.
-
Contact the institution's emergency response team and provide details about the spilled substance.
-
Do not attempt to clean up a large spill without specialized training and equipment.
First Aid Measures
Table 4: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Protocol |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Waste Disposal
All waste containing this compound, including contaminated consumables and cleaning materials, must be treated as hazardous waste.
-
Segregate halogenated waste from non-halogenated waste streams.[3]
-
Collect waste in a designated, properly labeled, and sealed container.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste. Do not pour down the drain.[6]
Toxicological Information
Conclusion
This compound is a valuable compound in research and development, but it poses significant health risks if not handled properly. This guide provides a framework for its safe use. Researchers, scientists, and drug development professionals must combine this information with their institution's specific safety protocols and exercise prudent laboratory practices at all times. Continuous safety training and a thorough understanding of the hazards are paramount to maintaining a safe research environment.
References
- 1. fishersci.com [fishersci.com]
- 2. 2,5-Dibromo-3-fluoropyridine | C5H2Br2FN | CID 22412832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Hazardous Waste - Decontamination | Occupational Safety and Health Administration [osha.gov]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. downloads.ossila.com [downloads.ossila.com]
- 8. fishersci.com [fishersci.com]
A Technical Guide to 3,5-Dibromo-2-fluoropyridine for Researchers and Drug Development Professionals
An In-depth Overview of a Key Building Block in Modern Medicinal Chemistry
In the landscape of pharmaceutical research and development, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug design. Among these, fluorinated pyridines have emerged as privileged structures, offering a unique combination of properties that can enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates. This technical guide provides a comprehensive overview of 3,5-Dibromo-2-fluoropyridine, a versatile building block for the synthesis of novel therapeutics, with a focus on its commercial availability, physicochemical properties, and applications in synthetic and medicinal chemistry.
Commercial Availability and Physicochemical Properties
This compound is readily available from a range of commercial suppliers, facilitating its use in both academic research and industrial drug discovery programs. The compound is typically supplied as a white to off-white solid with a purity of 97% or higher. Key physicochemical data are summarized in the table below for easy comparison.
| Property | Value |
| CAS Number | 473596-07-5 |
| Molecular Formula | C₅H₂Br₂FN |
| Molecular Weight | 254.89 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥97% |
| Melting Point | Not widely reported |
| Boiling Point | Not widely reported |
| Storage Conditions | Store in a cool, dry, well-ventilated area |
Synthetic Applications and Experimental Protocols
The presence of two bromine atoms and one fluorine atom on the pyridine ring makes this compound a highly versatile intermediate for a variety of chemical transformations. The differential reactivity of the halogen substituents allows for selective functionalization, enabling the synthesis of complex, highly substituted pyridine derivatives.
Synthesis of this compound
A common synthetic route to this compound involves the diazotization of an aminopyridine precursor followed by a halogen exchange reaction. A representative experimental protocol is detailed below.
Experimental Protocol: Synthesis of this compound
-
Step 1: Diazotization of 2-Amino-3,5-dibromopyridine. To a cooled (0-5 °C) solution of 2-Amino-3,5-dibromopyridine in an aqueous solution of a non-nucleophilic acid (e.g., fluoroboric acid), a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 10 °C. The reaction mixture is stirred for a specified period to ensure complete formation of the diazonium salt.
-
Step 2: Halogen Exchange (Balz-Schiemann Reaction). The resulting diazonium fluoroborate salt is then thermally decomposed in a suitable solvent. The decomposition releases nitrogen gas and results in the formation of this compound.
-
Step 3: Work-up and Purification. The reaction mixture is neutralized with a base, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield the final product.
Application in Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
The bromine atoms at the 3- and 5-positions of this compound are amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of biaryl and heteroaryl compounds, which are common motifs in kinase inhibitors and other drug classes.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, this compound (1 equivalent), a boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents) are combined in a suitable solvent system (e.g., a mixture of toluene and water, or dioxane and water).
-
Reaction Execution: The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C for a period of 2 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to afford the desired coupled product.
Role in Medicinal Chemistry and Drug Discovery
Fluorinated pyridines are of significant interest in medicinal chemistry due to the unique properties imparted by the fluorine atom.[1] The high electronegativity and small size of fluorine can lead to enhanced metabolic stability, increased binding affinity to biological targets, and improved pharmacokinetic properties.[2][3][4]
This compound serves as a key starting material for the synthesis of a variety of biologically active molecules, particularly kinase inhibitors.[5][6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyridine scaffold can mimic the adenine ring of ATP, the natural substrate for kinases, while the substituents at the 3- and 5-positions can be tailored to achieve potent and selective inhibition of specific kinases.
Illustrative Synthetic Pathway to a Kinase Inhibitor Scaffold
The following diagram illustrates a conceptual synthetic pathway where this compound is utilized to generate a core scaffold found in many kinase inhibitors.
Caption: Synthetic route to a kinase inhibitor scaffold.
Targeted Signaling Pathway: An Exemplary Kinase
While this compound itself is a building block and not a direct modulator of signaling pathways, it is instrumental in the synthesis of molecules that do. For instance, many kinase inhibitors target the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer. The diagram below depicts a simplified representation of this pathway, which could be targeted by an inhibitor synthesized using the aforementioned pyridine derivative.
Caption: PI3K/AKT/mTOR signaling pathway.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules. Its commercial availability, coupled with its predictable reactivity in a range of chemical transformations, makes it an attractive starting material for researchers and drug development professionals. The strategic use of this fluorinated pyridine derivative will undoubtedly continue to contribute to the discovery and development of novel therapeutics, particularly in the field of kinase inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: 3,5-Dibromo-2-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromo-2-fluoropyridine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring two bromine atoms and a fluorine atom on the pyridine ring, offers a versatile scaffold for the synthesis of complex molecular architectures. The presence of the fluorine atom can modulate the physicochemical properties of derivative compounds, such as metabolic stability, lipophilicity, and binding affinity to biological targets. The bromine atoms serve as convenient handles for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups. This guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, with a focus on its application as a key building block in the development of novel therapeutics.
Physicochemical Properties and Spectroscopic Data
While comprehensive experimental data for this compound is not widely published in peer-reviewed literature, its basic properties can be sourced from chemical suppliers and databases. A collection of predicted and available data is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 473596-07-5 | [1][2] |
| Molecular Formula | C₅H₂Br₂FN | [3] |
| Molecular Weight | 254.88 g/mol | [3] |
| Monoisotopic Mass | 252.8538 Da | [3] |
| Predicted XlogP | 2.7 | [3] |
Table 2: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | m/z |
| [M+H]⁺ | 253.86108 |
| [M+Na]⁺ | 275.84302 |
| [M-H]⁻ | 251.84652 |
| [M+NH₄]⁺ | 270.88762 |
| [M+K]⁺ | 291.81696 |
| Data sourced from PubChem and are predicted values.[3] |
Synthesis of this compound
A common and logical synthetic route to this compound is through the diazotization of 2-amino-3,5-dibromopyridine, followed by a fluorination reaction, such as the Balz-Schiemann reaction. While a specific detailed protocol for this exact transformation is not widely published, a general procedure can be adapted from established methods for the synthesis of other fluoropyridines from their corresponding aminopyridines.
Experimental Protocol: Synthesis of the Precursor, 2-Amino-3,5-dibromopyridine
The precursor, 2-amino-3,5-dibromopyridine, can be synthesized from 2-aminopyridine. The bromination of 2-aminopyridine can lead to a mixture of 2-amino-5-bromopyridine and 2-amino-3,5-dibromopyridine.[5]
Materials:
-
2-Aminopyridine
-
Acetic acid
-
Bromine
-
40% Sodium hydroxide solution
-
Petroleum ether (b.p. 60–80°C)
Procedure:
-
Dissolve 2-aminopyridine (3.0 moles) in acetic acid (500 ml) in a three-necked flask equipped with a stirrer, dropping funnel, and condenser.
-
Cool the solution to below 20°C using an ice bath.
-
Slowly add a solution of bromine (3.0 moles) in acetic acid (300 ml) dropwise over 1 hour with vigorous stirring, maintaining the temperature below 20°C initially.
-
Allow the temperature to rise to 50°C after about half of the bromine solution has been added.
-
Once the addition is complete, stir the mixture for an additional hour.
-
Dilute the reaction mixture with water (750 ml) to dissolve the precipitated hydrobromide salt.
-
Neutralize the solution with 40% sodium hydroxide solution with stirring and cooling.
-
Collect the precipitate by filtration, wash with water until the washings are free of bromide ions, and dry at 110°C. The precipitate is a mixture of 2-amino-5-bromopyridine and 2-amino-3,5-dibromopyridine.
-
The 2-amino-3,5-dibromopyridine can be separated from 2-amino-5-bromopyridine by washing the crude product with hot petroleum ether.[5]
Experimental Protocol: General Diazotization and Fluorination (Adapted)
This is a generalized protocol and would require optimization for the specific substrate.
Materials:
-
2-Amino-3,5-dibromopyridine
-
Fluoroboric acid (HBF₄) or anhydrous hydrogen fluoride (HF)
-
Sodium nitrite (NaNO₂)
-
Inert solvent (e.g., toluene, hexane)
Procedure:
-
Suspend 2-amino-3,5-dibromopyridine in an aqueous solution of fluoroboric acid at a low temperature (typically 0-5°C).
-
Slowly add a chilled aqueous solution of sodium nitrite, maintaining the low temperature to form the diazonium tetrafluoroborate salt.
-
Isolate the diazonium salt by filtration and wash with a cold, non-reactive solvent.
-
Thermally decompose the dried diazonium salt, often in an inert, high-boiling solvent, to yield this compound.
-
Purify the product by distillation or chromatography.
Alternatively, the reaction can be carried out in anhydrous hydrogen fluoride, which often serves as both the solvent and the fluorine source.[6]
Chemical Reactivity and Applications in Drug Discovery
The trifunctional nature of this compound makes it a highly valuable building block. The fluorine atom at the 2-position activates the pyridine ring for nucleophilic aromatic substitution (SNAr), while the bromine atoms at the 3- and 5-positions are amenable to various palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the fluorine atom and the ring nitrogen atom makes the C-2 position susceptible to attack by nucleophiles. This allows for the displacement of the fluoride ion by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce diverse functionalities at this position.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bonds at the 3- and 5-positions are prime sites for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds.
-
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyridine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the introduction of aryl, heteroaryl, or alkyl groups at the bromine-substituted positions. The differential reactivity of the C-Br bonds compared to the C-F bond allows for selective functionalization.
-
Sonogashira Coupling: This reaction couples the bromopyridine with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. This is a powerful method for introducing alkynyl moieties, which are themselves versatile functional groups for further transformations.[7][8][9]
The ability to perform these reactions selectively at the 3- and 5-positions, potentially in a stepwise manner, allows for the construction of highly complex and diverse molecular scaffolds from a single starting material.
Logical Workflow for Functionalization
The differential reactivity of the halogen substituents on the this compound ring allows for a logical and stepwise functionalization strategy. This workflow is crucial for the efficient synthesis of complex target molecules in drug discovery programs.
Caption: Stepwise functionalization of this compound.
This diagram illustrates a potential synthetic pathway where the bromine atoms are first functionalized via cross-coupling reactions, followed by nucleophilic substitution of the fluorine atom. The order of the cross-coupling reactions at C3 and C5 can potentially be controlled by the choice of catalyst and reaction conditions.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex, highly functionalized pyridine derivatives. Its strategic arrangement of halogen atoms allows for a range of selective transformations, making it a powerful tool for medicinal chemists and drug development professionals. The ability to introduce a variety of substituents through well-established synthetic methodologies provides a clear path to novel chemical entities with potential therapeutic applications. Further research into the synthesis and reactivity of this compound is warranted to fully exploit its potential in the creation of next-generation pharmaceuticals.
References
- 1. This compound | 473596-07-5 [chemicalbook.com]
- 2. rndmate.com [rndmate.com]
- 3. PubChemLite - this compound (C5H2Br2FN) [pubchemlite.lcsb.uni.lu]
- 4. 3,5-Dibromopyridine(625-92-3) 1H NMR spectrum [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 3,5-Dibromo-2-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This reaction is of paramount importance in the pharmaceutical and agrochemical industries for the synthesis of complex molecules, particularly biaryl and heteroaryl structures which are common motifs in biologically active compounds.[1][2] The strategic incorporation of fluorine atoms into these structures can significantly influence the physicochemical and pharmacological properties of the resulting molecules, such as metabolic stability and binding affinity, making fluorinated pyridines valuable building blocks in drug discovery.[3]
These application notes provide a comprehensive guide to the Suzuki-Miyaura coupling of 3,5-dibromo-2-fluoropyridine, a versatile substrate for the synthesis of 3,5-disubstituted 2-fluoropyridines. Both conventional heating and microwave-assisted protocols are presented to offer flexibility and efficiency in synthesizing diverse compound libraries.
Reaction Principle
The Suzuki-Miyaura coupling reaction follows a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, this compound) to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) forms a boronate species, which then transfers the organic group to the palladium center.
-
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the desired C-C bond and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][3]
Experimental Protocols
Two detailed protocols are provided below: a conventional heating method and a rapid microwave-assisted method. The choice of protocol may depend on the available equipment and the desired reaction scale.
Protocol 1: Conventional Heating Method
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid under conventional heating.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents per bromine atom to be substituted)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-10 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents per bromine atom)
-
Solvent (e.g., 1,4-dioxane/water, DMF/water, toluene/ethanol/water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Schlenk flask or sealable reaction vial
-
Magnetic stirrer and heating plate/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask or sealable reaction vial, add this compound (1.0 equivalent), the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[1]
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours.[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a biphasic solvent system was used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[3]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3][4]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3,5-disubstituted 2-fluoropyridine.[1]
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and often improves yields.[3]
Materials:
-
Same as Protocol 1
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
In a microwave synthesis vial, combine this compound (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents per bromine atom), the base (2.0-3.0 equivalents per bromine atom), and the palladium catalyst (2-10 mol%).[1][3]
-
Add the chosen solvent system.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-150 °C) for a specified time (typically 10-30 minutes).[1][3]
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in steps 8-10 of Protocol 1.[1]
Data Presentation: Reaction Parameters
The following table summarizes typical reaction conditions for Suzuki-Miyaura coupling of fluorinated pyridines, providing a starting point for optimization.
| Parameter | Conventional Heating | Microwave-Assisted |
| Substrate | This compound | This compound |
| Boronic Acid/Ester | 1.2 - 1.5 equivalents | 1.2 - 1.5 equivalents |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ (2-10 mol%) | Pd(PPh₃)₄, Pd(dppf)Cl₂ (2-10 mol%) |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 eq.) | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 eq.) |
| Solvent | 1,4-Dioxane/H₂O, DMF/H₂O, Toluene/EtOH/H₂O | 1,4-Dioxane/H₂O, DMF/H₂O |
| Temperature | 80 - 110 °C | 100 - 150 °C |
| Time | 2 - 24 hours | 10 - 30 minutes |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki coupling of this compound.
Caption: General workflow for the Suzuki coupling reaction.
Troubleshooting
Common issues in the Suzuki coupling of heteroaryl halides include low yields, incomplete reactions, and difficulty in product purification. Here are some troubleshooting tips:
-
Low Yield/Incomplete Reaction:
-
Ensure all reagents and solvents are of high purity and appropriately dried/degassed.
-
Optimize the catalyst, base, and solvent system. For challenging substrates, consider using more active catalysts or ligands.[4]
-
Increase the reaction temperature or time.
-
Protodeboronation (cleavage of the C-B bond) of the boronic acid can be a significant side reaction.[4] Using the corresponding boronic ester (e.g., pinacol ester) or employing anhydrous conditions can mitigate this issue.[4]
-
-
Difficulty in Product Purification:
By carefully selecting the reaction conditions and following the detailed protocols, the Suzuki-Miyaura cross-coupling of this compound can be a powerful method for the synthesis of a wide array of 3,5-disubstituted 2-fluoropyridines for various applications in drug discovery and materials science.
References
Application Notes and Protocols for 3,5-Dibromo-2-fluoropyridine in Sonogashira Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by palladium and copper co-catalysts, proceeds under mild conditions and demonstrates a broad tolerance for various functional groups, making it a cornerstone in the synthesis of complex molecules, including pharmaceuticals and natural products.[1]
3,5-Dibromo-2-fluoropyridine is a valuable building block in medicinal chemistry. The presence of multiple halogen atoms at distinct positions allows for selective functionalization, enabling the synthesis of diverse libraries of substituted pyridine derivatives. The fluorine atom can significantly influence the physicochemical properties of molecules, such as lipophilicity and metabolic stability, which are critical parameters in drug design. The bromine atoms, in turn, serve as reactive handles for cross-coupling reactions. In the context of the Sonogashira reaction, the differential reactivity of the carbon-bromine versus the carbon-fluorine bond allows for selective alkynylation at the bromine-substituted positions.
These application notes provide a detailed protocol for the Sonogashira cross-coupling reaction of this compound, enabling the synthesis of 3-bromo-5-alkynyl-2-fluoropyridines and 3,5-dialkynyl-2-fluoropyridines.
Reaction Principle and Selectivity
The Sonogashira reaction proceeds via a catalytic cycle involving both palladium and copper. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This trend is inversely correlated with the carbon-halogen bond dissociation energy. Consequently, the oxidative addition of the palladium catalyst to the C-Br bond is significantly more facile than to the more robust C-F bond. This difference in reactivity allows for the selective Sonogashira coupling at the bromine-substituted positions of this compound while leaving the fluorine atom intact.
By controlling the stoichiometry of the terminal alkyne, either mono- or di-alkynylation of the this compound core can be achieved.
Quantitative Data Summary
The following table summarizes representative quantitative data for Sonogashira cross-coupling reactions of various brominated pyridine derivatives with terminal alkynes. While specific data for this compound is not extensively available in the public domain, the data presented for structurally similar substrates provides a strong basis for expected yields and reaction conditions.
| Entry | Pyridine Substrate | Alkyne | Pd-Catalyst (mol%) | Cu-Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | 9a: Not specified in abstract | [3] |
| 2 | 6-Bromo-3-fluoro-2-cyanopyridine | Unfunctionalized Alkynes | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 16 | 93 / 85 | [3] |
| 3 | 6-Bromo-3-fluoro-2-cyanopyridine | Functionalized Alkynes (e.g., with free -OH, -NH₂) | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 16 | 90 | [3] |
| 4 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72-96 | [4] |
| 5 | 2,6-Dibromopyridine | Terminal Alkyne (1.1-1.2 equiv) | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 60-80 | - | Mono-alkynylated product | [5] |
| 6 | 2,6-Dibromopyridine | Terminal Alkyne (2.5 equiv) | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 80-100 | - | Di-alkynylated product | [5] |
Experimental Protocols
The following protocols are adapted from established procedures for the Sonogashira coupling of structurally similar brominated fluoropyridines and dibromopyridines.[3][4][5] Optimization may be required for specific terminal alkynes.
Protocol 1: Selective Mono-alkynylation of this compound
This protocol is designed for the selective substitution of one bromine atom.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 - 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous DMF (or THF) followed by triethylamine.
-
Degas the mixture by bubbling with argon for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction to a temperature between 60-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-bromo-5-alkynyl-2-fluoropyridine.
Protocol 2: Di-alkynylation of this compound
This protocol is for the substitution of both bromine atoms.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (2.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N) (4.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Add the terminal alkyne (2.5 equivalents) to the reaction mixture.
-
Heat the reaction to a temperature between 80-100 °C and monitor its progress by TLC or LC-MS.
-
Follow the work-up and purification steps as described in Protocol 1 to isolate the di-alkynylated product, 3,5-dialkynyl-2-fluoropyridine.
Mandatory Visualizations
Caption: Simplified catalytic cycles of the Sonogashira reaction.
Caption: General experimental workflow for the Sonogashira coupling.
References
Application Notes and Protocols: Buchwald-Hartwig Amination of 3,5-Dibromo-2-fluoropyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and materials science for the synthesis of aryl and heteroaryl amines, which are prevalent motifs in pharmaceuticals and functional materials.[2][3] The reaction's broad substrate scope and functional group tolerance have made it a preferred method over traditional C-N bond-forming reactions, which often require harsh conditions.[2][3]
3,5-Dibromo-2-fluoropyridine is a valuable building block in organic synthesis due to its multiple reaction sites. The fluorine atom can modulate the electronic properties of the pyridine ring and influence biological activity, while the two bromine atoms provide handles for further functionalization through cross-coupling reactions. The regioselective amination of this compound is of significant interest for the synthesis of complex pyridine derivatives. The Buchwald-Hartwig amination offers a versatile approach to selectively introduce amino groups at the C3 and C5 positions. The regioselectivity of the reaction can often be controlled by tuning the reaction conditions, such as the choice of catalyst, ligand, and temperature.[4]
These application notes provide a detailed protocol for the mono- and di-amination of this compound via the Buchwald-Hartwig reaction, offering a guide for the synthesis of valuable substituted aminopyridines.
Experimental Protocols
Materials and Reagents:
-
This compound
-
Amine (e.g., morpholine, aniline, benzylamine)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)[5]
-
Xantphos or other suitable biarylphosphine ligand (e.g., BINAP, XPhos)[6][7]
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard laboratory glassware and Schlenk line or glovebox equipment
Protocol for Mono-amination of this compound (Representative Example with Morpholine):
-
Reaction Setup: In a glovebox or under a stream of argon, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Addition of Reagents: Add sodium tert-butoxide (1.2 mmol, 1.2 equiv) and the amine (e.g., morpholine, 1.1 mmol, 1.1 equiv).
-
Solvent Addition: Add anhydrous toluene (5 mL).
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture at 80-100 °C with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the mono-aminated product.
Protocol for Di-amination of this compound (Representative Example with Morpholine):
-
Reaction Setup: In a glovebox or under a stream of argon, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.03 mmol, 3 mol%), and a suitable ligand such as XPhos (0.06 mmol, 6 mol%) to a dry Schlenk tube with a magnetic stir bar.
-
Addition of Reagents: Add sodium tert-butoxide (2.5 mmol, 2.5 equiv) and the amine (e.g., morpholine, 2.2 mmol, 2.2 equiv).
-
Solvent Addition: Add anhydrous dioxane (5 mL).
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 100-120 °C.
-
Monitoring and Work-up: Follow the same procedure as for the mono-amination (steps 5-9) to monitor, work up, and purify the di-aminated product. Higher temperatures and longer reaction times may be necessary to achieve full conversion.[4]
Data Presentation
The following table summarizes expected outcomes for the Buchwald-Hartwig amination of this compound under various hypothetical conditions. The regioselectivity and yields are illustrative and may require optimization for specific amines and reaction parameters.
| Entry | Amine (Equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Major Product | Expected Yield (%) |
| 1 | Morpholine (1.1) | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu (1.2) | Toluene | 80 | 12 | Mono-amination | 70-85 |
| 2 | Aniline (1.1) | Pd₂(dba)₃ (1.5) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 100 | 18 | Mono-amination | 65-80 |
| 3 | Benzylamine (1.1) | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.2) | Toluene | 90 | 16 | Mono-amination | 75-90 |
| 4 | Morpholine (2.2) | Pd₂(dba)₃ (3) | XPhos (6) | NaOtBu (2.5) | Dioxane | 110 | 24 | Di-amination | 60-75 |
| 5 | Aniline (2.2) | Pd(OAc)₂ (4) | RuPhos (8) | K₃PO₄ (3.0) | Toluene | 120 | 36 | Di-amination | 50-65 |
Mandatory Visualization
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
Application Notes and Protocols for 3,5-Dibromo-2-fluoropyridine in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromo-2-fluoropyridine is a versatile and highly valuable synthetic intermediate in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique trifunctionalized pyridine core, featuring two bromine atoms and one fluorine atom at strategic positions, allows for selective and sequential functionalization through a variety of cross-coupling reactions. The differential reactivity of the C-Br and C-F bonds, coupled with the electronic effects of the fluorine and nitrogen atoms, makes this building block particularly attractive for the synthesis of complex, poly-substituted pyridine derivatives.
The fluorine atom at the 2-position significantly influences the reactivity of the adjacent C-Br bond at the 3-position, making it susceptible to regioselective transformations. This characteristic is crucial for the controlled synthesis of intricate molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are fundamental in drug discovery and development for the construction of biaryl and aryl-amino scaffolds present in many biologically active molecules.
Key Applications in Drug Discovery and Agrochemicals
The fluorinated pyridine motif is a prevalent scaffold in a wide range of pharmaceuticals and agrochemicals. The incorporation of a fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and modulate the physicochemical properties of a molecule, such as its lipophilicity and pKa.[1]
Pharmaceutical Development: this compound serves as a key intermediate in the synthesis of various drug candidates, including:
-
Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors, which are a major class of anti-cancer drugs. The ability to introduce diverse substituents at the 3- and 5-positions allows for the fine-tuning of inhibitor potency and selectivity.
-
GPCR Modulators: G-protein coupled receptors are another important class of drug targets. Substituted pyridines derived from this intermediate can be designed to interact with these receptors and modulate their activity.
Agrochemicals: This intermediate is also utilized in the development of modern pesticides and herbicides. The resulting fluorinated pyridine derivatives can exhibit enhanced efficacy and improved environmental profiles.[2]
Regioselectivity in Cross-Coupling Reactions
The substitution pattern of this compound dictates the regioselectivity of subsequent cross-coupling reactions. The fluorine atom at the 2-position is a strong electron-withdrawing group, which activates the adjacent C-Br bond at the 3-position towards oxidative addition to a palladium(0) catalyst. Consequently, in many palladium-catalyzed reactions, the bromine at the 3-position is more reactive than the bromine at the 5-position. This allows for selective mono-functionalization at the C-3 position, leaving the C-5 bromine available for subsequent transformations.
Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures. When using this compound, the reaction can be controlled to achieve either mono- or di-arylation, depending on the reaction conditions and stoichiometry of the reagents. The regioselective mono-arylation at the C-3 position is often the preferred pathway.
Experimental Protocol: Regioselective Mono-arylation of this compound
This protocol describes a general procedure for the regioselective Suzuki-Miyaura coupling of this compound with an arylboronic acid at the C-3 position.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.5 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-5-bromo-2-fluoropyridine.
Quantitative Data for Suzuki-Miyaura Coupling (Representative Examples):
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | ~90 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | DMF | 110 | 6 | ~88 |
Note: Yields are approximate and can vary depending on the specific substrate and reaction conditions.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds, providing a powerful tool for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the reaction with this compound can be performed with regiocontrol to favor mono-amination at the more reactive C-3 position.
Experimental Protocol: Regioselective Mono-amination of this compound
This protocol outlines a general procedure for the regioselective Buchwald-Hartwig amination of this compound with a primary or secondary amine at the C-3 position.
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-6 mol%)
-
Strong base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equivalents)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 2.0 eq) to a dry Schlenk tube.
-
Evacuate and backfill the tube with inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.
-
Add the amine (1.2 eq) via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 90-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired 3-amino-5-bromo-2-fluoropyridine derivative.
Quantitative Data for Buchwald-Hartwig Amination (Representative Examples):
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) / XPhos (4) | NaOtBu | Toluene | 100 | 16 | ~92 |
| 2 | Aniline | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane | 110 | 12 | ~85 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) / BINAP (3) | Cs₂CO₃ | Toluene | 100 | 20 | ~88 |
Note: Yields are approximate and can vary depending on the specific substrate and reaction conditions.
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
This compound is a powerful and versatile intermediate for the synthesis of highly functionalized pyridine derivatives. The ability to perform regioselective Suzuki-Miyaura and Buchwald-Hartwig reactions at the C-3 position provides a reliable and efficient strategy for the construction of complex molecules with potential applications in drug discovery and agrochemical development. The protocols and data presented in this document serve as a valuable resource for researchers and scientists working in these fields, enabling the streamlined synthesis of novel compounds for further investigation.
References
The Versatile Scaffold: 3,5-Dibromo-2-fluoropyridine in the Advancement of Medicinal Chemistry
For Immediate Release
Shanghai, China – December 29, 2025 – The halogenated pyridine derivative, 3,5-Dibromo-2-fluoropyridine, has emerged as a pivotal building block in medicinal chemistry, particularly in the development of targeted cancer therapies. Its unique substitution pattern offers medicinal chemists a versatile scaffold for the synthesis of complex heterocyclic compounds, most notably potent kinase inhibitors. This application note provides a detailed overview of its utility, focusing on the synthesis of BRAF V600E inhibitors, and includes relevant experimental protocols and biological data.
Application in the Synthesis of Kinase Inhibitors
The primary application of this compound in medicinal chemistry lies in its role as a key intermediate for the synthesis of substituted pyrrolo[2,3-b]pyridines. This core structure is found in several clinically significant kinase inhibitors, including Vemurafenib (PLX4032), a potent inhibitor of the BRAF V600E mutant protein, which is a driver in approximately 50% of melanomas. The strategic placement of bromine and fluorine atoms on the pyridine ring allows for selective functionalization through various cross-coupling reactions, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies.
The development of BRAF inhibitors has revolutionized the treatment of metastatic melanoma.[1] These inhibitors target the constitutively active BRAF V600E mutant kinase, interrupting the MAPK signaling pathway and thereby inhibiting tumor cell proliferation and survival.[1]
Quantitative Biological Data
The following table summarizes the in vitro activity of representative pyrrolo[2,3-b]pyridine-based BRAF V600E inhibitors, analogous to compounds that can be synthesized utilizing a 3,5-disubstituted-2-fluoropyridine scaffold.
| Compound ID | BRAF V600E IC50 (nM) | A375 Cell Line IC50 (µM) | Reference |
| Vemurafenib (PLX4032) | 31 | 0.1 (approx.) | [1] |
| Analog 34e | 85 | Not Reported | [2] |
| Analog 35 | 80 | Not Reported | [2] |
| RF-86A | Not Reported | ~1.5 | [3] |
| RF-87A | Not Reported | >5 | [3] |
| RF-94A | Not Reported | >5 | [3] |
| RF-94B | Not Reported | >5 | [3] |
| RF-96B | Not Reported | >5 | [3] |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell growth.
Experimental Protocols
The synthesis of pyrrolo[2,3-b]pyridine-based kinase inhibitors from this compound typically involves a multi-step sequence. Below are representative protocols for key transformations.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the selective coupling at the 5-position of the dibrominated pyridine ring.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-chlorophenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.1 eq), Pd(PPh3)4 (0.05 eq), and K2CO3 (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add degassed 1,4-dioxane and water (4:1 ratio).
-
Heat the mixture to 90-100 °C and stir for 12-16 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of the Pyrrolo[2,3-b]pyridine Core
This protocol outlines the construction of the azaindole ring system.
Materials:
-
5-Aryl-3-bromo-2-fluoropyridine intermediate from Protocol 1
-
Propargyl alcohol
-
Palladium catalyst (e.g., PdCl2(PPh3)2)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine)
-
Solvent (e.g., DMF)
Procedure:
-
To a solution of the 5-aryl-3-bromo-2-fluoropyridine (1.0 eq) in DMF, add propargyl alcohol (1.5 eq), PdCl2(PPh3)2 (0.03 eq), CuI (0.05 eq), and triethylamine (2.5 eq).
-
Heat the reaction mixture to 80 °C for 8-12 hours under an inert atmosphere.
-
Cool the reaction mixture and pour it into water, then extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate.
-
The crude product is then subjected to cyclization conditions, often involving heating with a base such as potassium tert-butoxide in a suitable solvent like NMP, to form the pyrrolo[2,3-b]pyridine core.
-
Purify the final product by column chromatography.
Protocol 3: In Vitro BRAF V600E Kinase Inhibition Assay
Materials:
-
Recombinant human BRAF V600E enzyme
-
MEK1 substrate
-
ATP
-
Test compounds (dissolved in DMSO)
-
Assay buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, BRAF V600E enzyme, and MEK1 substrate.
-
Add the test compounds to the wells and incubate for a pre-determined time at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30 °C for 1 hour.
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing the Mechanism of Action
The following diagrams illustrate the MAPK signaling pathway targeted by BRAF inhibitors and a general workflow for their synthesis and evaluation.
Caption: The MAPK signaling pathway and the inhibitory action of Vemurafenib.
Caption: A generalized workflow for the synthesis and evaluation of BRAF inhibitors.
Conclusion
This compound stands out as a valuable and versatile starting material in the field of medicinal chemistry. Its application in the synthesis of potent kinase inhibitors, exemplified by the development of BRAF V600E inhibitors, underscores its significance in the ongoing quest for more effective and targeted cancer therapies. The synthetic routes and biological data presented herein provide a foundation for researchers and drug development professionals to further explore the potential of this important chemical scaffold.
References
- 1. Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Heterocycles Using 3,5-Dibromo-2-fluoropyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel heterocyclic compounds utilizing 3,5-dibromo-2-fluoropyridine as a versatile starting material. The presence of three distinct halogen atoms at strategic positions on the pyridine ring allows for selective and sequential functionalization through palladium-catalyzed cross-coupling reactions, offering a robust platform for the generation of diverse molecular architectures relevant to drug discovery and materials science.
Introduction
This compound is a valuable building block for the synthesis of complex substituted pyridines. The differential reactivity of the halogen atoms (Br vs. F) in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enables a stepwise approach to the introduction of various substituents. Generally, the carbon-bromine bonds are significantly more reactive than the carbon-fluorine bond in such transformations. Furthermore, subtle electronic and steric differences between the bromine atoms at the C3 and C5 positions can be exploited to achieve regioselective mono-functionalization under carefully controlled conditions, followed by a second coupling at the remaining bromine site. This allows for the creation of unsymmetrically substituted pyridine derivatives, which are of high interest in the development of novel pharmaceuticals and functional materials.
I. Regioselective Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. In the case of this compound, it is possible to perform a regioselective mono-arylation followed by a second arylation, leading to the synthesis of unsymmetrical 3,5-diaryl-2-fluoropyridines. It is generally observed that the C-Br bond is more susceptible to oxidative addition to the palladium catalyst than the C-F bond. While the relative reactivity of the C3-Br versus the C5-Br can be influenced by the specific catalytic system, selective mono-substitution is often achievable.
Quantitative Data Summary
The following table summarizes representative yields for the sequential Suzuki-Miyaura coupling of this compound with various arylboronic acids. Please note that this data is illustrative and based on typical yields for similar substrates; actual yields may vary depending on the specific substrates and reaction conditions.
| Entry | R1-B(OH)2 | R2-B(OH)2 | Product | Yield (Step 1) (%) | Yield (Step 2) (%) |
| 1 | Phenylboronic acid | 4-Methoxyphenylboronic acid | 3-Phenyl-5-(4-methoxyphenyl)-2-fluoropyridine | 75-85 | 70-80 |
| 2 | 4-Tolylboronic acid | 3-Chlorophenylboronic acid | 3-(4-Tolyl)-5-(3-chlorophenyl)-2-fluoropyridine | 70-80 | 65-75 |
| 3 | 2-Thienylboronic acid | 4-(Trifluoromethyl)phenylboronic acid | 3-(2-Thienyl)-5-(4-(trifluoromethyl)phenyl)-2-fluoropyridine | 65-75 | 60-70 |
| 4 | 3-Furylboronic acid | Naphthalen-2-ylboronic acid | 3-(3-Furyl)-5-(naphthalen-2-yl)-2-fluoropyridine | 70-80 | 65-75 |
Experimental Protocol: Sequential Suzuki-Miyaura Coupling
Step 1: Mono-arylation of this compound
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the first arylboronic acid (1.1 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%) or a combination of Pd₂(dba)₃ (2 mol%) and a phosphine ligand like SPhos (4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the mono-arylated product.
Step 2: Second Arylation
-
Reaction Setup: To a flame-dried Schlenk flask, add the mono-arylated product from Step 1 (1.0 equiv.), the second arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst and Solvent Addition: Add the palladium catalyst and degassed solvent as described in Step 1.
-
Reaction and Work-up: Follow the procedures for reaction, work-up, and purification as outlined in Step 1 to obtain the final 3,5-diaryl-2-fluoropyridine.
Caption: Sequential Suzuki-Miyaura Coupling Workflow.
II. Regioselective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a wide range of substituted aminopyridines.[1] Similar to the Suzuki-Miyaura coupling, a sequential approach can be employed to introduce two different amino groups at the C3 and C5 positions of the pyridine ring. The higher reactivity of the C-Br bonds compared to the C-F bond is the key to this selective transformation.
Quantitative Data Summary
The following table presents illustrative yields for the sequential Buchwald-Hartwig amination of this compound with various amines. This data is representative and actual yields will depend on the specific reaction partners and conditions.
| Entry | Amine 1 (HNR¹R²) | Amine 2 (HNR³R⁴) | Product | Yield (Step 1) (%) | Yield (Step 2) (%) |
| 1 | Morpholine | Aniline | 4-(3-Bromo-2-fluoropyridin-5-yl)morpholine -> 5-(Morpholino)-3-phenylamino-2-fluoropyridine | 80-90 | 70-80 |
| 2 | Piperidine | Benzylamine | 1-(3-Bromo-2-fluoropyridin-5-yl)piperidine -> 5-(Piperidin-1-yl)-3-(benzylamino)-2-fluoropyridine | 75-85 | 65-75 |
| 3 | N-Methylaniline | Cyclohexylamine | N-Methyl-N-(3-bromo-2-fluoropyridin-5-yl)aniline -> 5-(N-Methylanilino)-3-(cyclohexylamino)-2-fluoropyridine | 70-80 | 60-70 |
| 4 | Indole | Pyrrolidine | 1-(3-Bromo-2-fluoropyridin-5-yl)-1H-indole -> 5-(1H-Indol-1-yl)-3-(pyrrolidin-1-yl)-2-fluoropyridine | 65-75 | 55-65 |
Experimental Protocol: Sequential Buchwald-Hartwig Amination
Step 1: Mono-amination of this compound
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 2-4 mol%), and a suitable phosphine ligand (e.g., XPhos or RuPhos, 4-8 mol%) to a dry Schlenk tube or microwave vial equipped with a magnetic stir bar.
-
Reagent Addition: Add the first amine (1.1 equiv.) and a strong base such as sodium tert-butoxide (NaOtBu, 1.5 equiv.) or lithium bis(trimethylsilyl)amide (LiHMDS, 1.5 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C. Monitor the reaction's progress using TLC or LC-MS. Reactions are typically complete in 2-18 hours.
-
Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the mono-aminated pyridine.
Step 2: Second Amination
-
Reaction Setup: In a manner similar to Step 1, combine the mono-aminated product (1.0 equiv.), the second amine (1.2 equiv.), the palladium catalyst, ligand, and base in a dry reaction vessel.
-
Reaction and Work-up: Follow the procedures for the reaction, work-up, and purification as described in Step 1 to isolate the final 3,5-diamino-2-fluoropyridine derivative.
Caption: Sequential Buchwald-Hartwig Amination Pathway.
III. Logical Relationship of Halogen Reactivity
The synthetic strategies outlined above are predicated on the differential reactivity of the halogen substituents on the pyridine ring. This hierarchy of reactivity allows for a controlled, stepwise functionalization of the molecule.
Caption: Halogen Reactivity in Cross-Coupling Reactions.
Conclusion
This compound serves as an excellent scaffold for the synthesis of a diverse array of novel heterocycles. The ability to perform sequential and regioselective Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provides a powerful tool for medicinal chemists and materials scientists. The protocols and data presented herein offer a solid foundation for the development of new synthetic routes to complex, highly functionalized pyridine derivatives. Researchers are encouraged to optimize the described conditions for their specific substrates to achieve the best possible outcomes.
References
Application Notes and Protocols for Palladium-Catalyzed Reactions with 3,5-Dibromo-2-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromo-2-fluoropyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom and two bromine atoms at distinct positions, allows for selective functionalization through various palladium-catalyzed cross-coupling reactions. This enables the strategic introduction of diverse molecular fragments to construct complex pyridine-based scaffolds. The fluorine substituent can modulate the physicochemical properties of the final compounds, such as pKa and metabolic stability, which is of considerable interest in drug design.
This document provides detailed application notes and protocols for three key palladium-catalyzed reactions utilizing this compound: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. A critical aspect of the reactivity of this compound is the regioselectivity of these transformations. Generally, the bromine atom at the C5 position is more reactive towards palladium-catalyzed cross-coupling reactions than the bromine at the C3 position. This differential reactivity allows for selective mono-functionalization at the C5 position, leaving the C3 bromine available for subsequent transformations.
Suzuki-Miyaura Coupling: Synthesis of 3-Bromo-2-fluoro-5-arylpyridines
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between organoboron compounds and organic halides. For this compound, this reaction provides a straightforward route to 3-bromo-2-fluoro-5-arylpyridine derivatives.
Quantitative Data Summary
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | Toluene/H₂O (5:1) | 100 | 8 | 92 |
| 3-Thiopheneboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | THF/H₂O (4:1) | 80 | 16 | 78 |
| 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | DME/H₂O (4:1) | 95 | 10 | 88 |
Note: The data presented are representative yields for Suzuki-Miyaura couplings of similar bromopyridine derivatives and may require optimization for this compound.
Experimental Protocol: Synthesis of 3-Bromo-2-fluoro-5-phenylpyridine
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-bromo-2-fluoro-5-phenylpyridine.
Sonogashira Coupling: Synthesis of 3-Bromo-2-fluoro-5-alkynylpyridines
The Sonogashira coupling enables the formation of carbon-carbon triple bonds between terminal alkynes and aryl halides, providing access to a wide range of alkynyl-substituted pyridines.
Quantitative Data Summary
| Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Cocatalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N (3) | THF | 65 | 6 | 90 |
| Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH (3) | DMF | RT | 12 | 88 |
| 1-Hexyne | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N (3) | THF | 60 | 8 | 85 |
| 3-Ethynylpyridine | Pd(dppf)Cl₂ (3) | CuI (6) | Cs₂CO₃ (2) | 1,4-Dioxane | 80 | 16 | 75 |
Note: The data presented are representative yields for Sonogashira couplings of similar bromopyridine derivatives and may require optimization for this compound.
Experimental Protocol: Synthesis of 3-Bromo-2-fluoro-5-(phenylethynyl)pyridine
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous, degassed THF, followed by triethylamine and phenylacetylene via syringe.
-
Heat the reaction mixture to 65 °C and stir.
-
Monitor the reaction by TLC or LC-MS.
-
After completion (typically 6 hours), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired product.
Buchwald-Hartwig Amination: Synthesis of 3-Bromo-5-amino-2-fluoropyridines
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of a variety of aminopyridines from this compound.
Quantitative Data Summary
| Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu (1.5) | Toluene | 100 | 18 | 82 |
| Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 24 | 75 |
| n-Butylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (3) | t-BuOH | 90 | 16 | 79 |
| Pyrrolidine | Pd(OAc)₂ (2) | JohnPhos (4) | LiHMDS (1.5) | THF | 80 | 12 | 88 |
Note: The data presented are representative yields for Buchwald-Hartwig aminations of similar bromopyridine derivatives and may require optimization for this compound.
Experimental Protocol: Synthesis of 4-(5-Bromo-6-fluoropyridin-3-yl)morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.5 equiv)
-
Toluene, anhydrous and degassed
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, BINAP, and NaOt-Bu.
-
Add this compound and a stir bar.
-
Seal the tube, remove from the glovebox, and add anhydrous, degassed toluene followed by morpholine via syringe.
-
Place the reaction mixture in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction's progress by LC-MS.
-
Upon completion (typically 18 hours), cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the desired aminopyridine.
Visualizations
Experimental Workflow
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Catalytic Cycles
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Application Notes and Protocols for the Regioselective Functionalization of 3,5-Dibromo-2-fluoropyridine
Introduction
Substituted pyridine scaffolds are integral components of numerous pharmaceuticals, agrochemicals, and materials. The precise introduction of functional groups onto the pyridine ring is a critical challenge in synthetic chemistry. 3,5-Dibromo-2-fluoropyridine is a versatile building block, offering three distinct reaction sites for functionalization. The regioselective manipulation of the C-F and two C-Br bonds allows for the stepwise and controlled synthesis of complex, polysubstituted pyridines. This document outlines key strategies and detailed protocols for the regioselective functionalization of this compound, focusing on palladium-catalyzed cross-coupling reactions, halogen-metal exchange, and nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In this compound, the C-Br bonds are significantly more reactive than the C-F bond under typical cross-coupling conditions, allowing for selective functionalization at the C3 and C5 positions. The relative reactivity of the C3-Br versus the C5-Br bond can be influenced by steric and electronic factors, often enabling selective mono-functionalization.
Sonogashira Coupling (C-C Bond Formation)
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[1] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.
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Quantitative Data Summary: Sonogashira Coupling
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. | Time | Product | Yield | Reference |
| 6-Bromo-3-fluoro-2-cyanopyridine | Phenylacetylene | Pd(PPh₃)₄ (15 mol%), CuI (30 mol%) | Et₃N | THF | RT | 16h | 6-(Phenylethynyl)-3-fluoro-2-cyanopyridine | High | [2] |
| 3,5-Dibromo-2,6-dichloropyridine | Phenylacetylene | Pd(PPh₃)₄ (5 mol%), CuI (10 mol%) | Et₃N | THF | 60 °C | 24h | 5-(Phenylethynyl)-3-bromo-2,6-dichloropyridine | 85% | [3] |
Note: Data from analogous substituted pyridines is presented to guide reaction optimization.
Protocol: Monofunctionalization via Sonogashira Coupling
This protocol is adapted from a procedure for a related bromofluoropyridine.[2]
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, 1.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)
-
Copper(I) iodide [CuI] (0.10 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (Et₃N)
-
Argon or Nitrogen gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.10 equiv.).
-
Add anhydrous THF and triethylamine in a 2:1 ratio (e.g., 4 mL THF, 2 mL Et₃N for a 0.3 mmol scale reaction).
-
Degas the mixture by bubbling argon through the solution for 10-15 minutes.
-
Add the terminal alkyne (1.0 equiv.) dropwise while stirring.
-
Stir the reaction mixture at room temperature for 16-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the mono-alkynylated product.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura coupling is a versatile method for creating biaryl or vinyl-aryl structures by reacting an organoboron species with an aryl halide.[4] This reaction typically shows high functional group tolerance. For this compound, selective mono-arylation is achievable, often favoring the C5 position.
// Nodes start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Arylboronic Acid (Ar-B(OH)₂)\nPd Catalyst (e.g., Pd(dppf)Cl₂)\nBase (e.g., K₂CO₃)\nSolvent (e.g., Dioxane/H₂O)", fillcolor="#F1F3F4", fontcolor="#202124"]; product_mono [label="5-Aryl-3-bromo-2-fluoropyridine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product_di [label="3,5-Diaryl-2-fluoropyridine", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> product_mono [label="Suzuki Coupling\n(1 equiv. Boronic Acid)"]; reagents -> product_mono [style=dashed, arrowhead=none]; product_mono -> product_di [label="Suzuki Coupling\n(Excess Boronic Acid)"]; } caption="Suzuki-Miyaura Coupling Pathway."
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp. | Time | Product | Yield | Reference |
| 2-Fluoropyridine-3-boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 120 °C (µW) | 15 min | 2-Fluoro-3-(4-methoxyphenyl)pyridine | 85% | [5] |
| Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10 mol%) | K₂CO₃ | Dioxane | 100 °C | 18h | 2-(Thiophen-2-yl)pyridine | 82% | [6] |
Note: Data from analogous pyridine systems is presented to guide reaction optimization.[7]
Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is based on a general procedure for microwave-assisted Suzuki couplings.[5]
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
1,4-Dioxane and Water (4:1 mixture)
-
10 mL microwave reaction vial with stir bar
Procedure:
-
In a 10 mL microwave vial, combine this compound, the arylboronic acid, palladium catalyst, and base.
-
Add the degassed dioxane/water solvent mixture (e.g., 5 mL for a 0.2 mmol scale reaction).
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).
-
After the reaction, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines.[8][9] It is a powerful method for synthesizing aryl amines, which are common motifs in pharmaceuticals.[10] Selective mono-amination of this compound can be achieved.
Quantitative Data Summary: Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp. | Product | Yield | Reference |
| Aryl Chlorides | Primary Amines | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 °C | Mono-arylated amine | High | [11] |
| Aryl Bromides | Secondary Amines | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80 °C | Tertiary aryl amine | High | [8] |
Note: General conditions are presented. Optimization is required for specific substrates.
Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 equiv.)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.
-
Add the this compound and anhydrous toluene.
-
Add the amine to the mixture.
-
Seal the tube and heat the reaction mixture in an oil bath at 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Halogen-Metal Exchange
Halogen-metal exchange, typically using an organolithium reagent like n-butyllithium, can selectively replace a bromine atom with lithium.[12] The resulting aryllithium species is a potent nucleophile that can be trapped with various electrophiles. The regioselectivity of the initial lithiation is directed by the electronic environment. In 2,5-dibromopyridine, lithiation preferentially occurs at the C2 position.[13] For this compound, the electron-withdrawing fluorine atom and the pyridine nitrogen are expected to direct lithiation to an adjacent position, likely C3. This strategy provides access to functional groups that are not easily installed via cross-coupling.
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// Edges start -> step1; step1 -> intermediate [label="Br-Li Exchange"]; intermediate -> step2; step2 -> product [label="Electrophilic Quench"]; } caption="Halogen-Metal Exchange Workflow."
Protocol: Bromine-Lithium Exchange and Electrophilic Quench
Materials:
-
This compound (1.0 equiv.)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., N,N-Dimethylformamide (DMF), 1.5 equiv.)
-
Argon or Nitrogen gas supply
Procedure:
-
Dissolve this compound in anhydrous THF in a flame-dried, three-neck flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise via syringe over 15 minutes. The formation of the lithiated species is often indicated by a color change.
-
Stir the solution at -78 °C for 1 hour.
-
Add the chosen electrophile (e.g., DMF to install a formyl group) dropwise and stir for an additional 1-2 hours at -78 °C.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, enhanced by the fluorine at C2, makes this position susceptible to nucleophilic aromatic substitution (SNAr).[14][15] The C-F bond can be displaced by strong nucleophiles like alkoxides, thiolates, or amines, especially at elevated temperatures. This pathway offers a complementary strategy to functionalize the C2 position, leaving the C-Br bonds intact for subsequent cross-coupling reactions. The general reactivity for leaving groups in SNAr on activated rings is F > Cl > Br > I.[16]
Protocol: O-Arylation via SNAr
This protocol is based on general conditions for SNAr reactions on 2-fluoropyridines.[17]
Materials:
-
This compound (1.0 equiv.)
-
Alcohol or Phenol (e.g., Phenol, 1.5 equiv.)
-
Strong base (e.g., Sodium hydride (NaH), 1.5 equiv.)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
Procedure:
-
In a dry flask under an inert atmosphere, suspend NaH in anhydrous DMF.
-
Cool the suspension to 0 °C and slowly add the alcohol/phenol dropwise.
-
Stir the mixture at room temperature for 30 minutes to form the alkoxide/phenoxide.
-
Add a solution of this compound in DMF to the nucleophile solution.
-
Heat the reaction mixture (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
The Versatility of 3,5-Dibromo-2-fluoropyridine: A Key Building Block for Next-Generation Agrochemicals
Introduction
3,5-Dibromo-2-fluoropyridine is a highly functionalized heterocyclic compound that serves as a versatile building block in the synthesis of novel agrochemicals. The presence of two bromine atoms at the 3 and 5 positions, along with a fluorine atom at the 2-position, offers multiple reaction sites for the strategic introduction of various pharmacophores. This unique substitution pattern allows for the creation of diverse molecular architectures, leading to the development of potent herbicides, fungicides, and insecticides. The electron-withdrawing nature of the fluorine atom and the pyridine ring can significantly influence the physicochemical properties and biological activity of the resulting agrochemical, often enhancing metabolic stability and target binding affinity.
This application note provides a comprehensive overview of the utility of this compound in agrochemical synthesis. It includes detailed experimental protocols for key transformations and summarizes the biological activity of representative derivative compounds.
Strategic Importance in Agrochemical Design
The this compound scaffold is of particular interest to researchers in agrochemical discovery for several reasons:
-
Orthogonal Reactivity: The differential reactivity of the C-Br and C-F bonds, as well as the pyridine nitrogen, allows for selective and sequential chemical modifications. The bromine atoms are particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of aryl, heteroaryl, and alkynyl groups.
-
Modulation of Physicochemical Properties: The fluorine atom can significantly impact the lipophilicity, metabolic stability, and pKa of the final molecule. This is a crucial aspect of agrochemical design, as it influences the compound's uptake, translocation in plants, and persistence in the environment.
-
Bioisosteric Replacement: The pyridine ring can act as a bioisostere for other aromatic systems, such as a benzene ring, while offering the advantage of improved water solubility and the potential for hydrogen bonding interactions with biological targets.
Application in the Synthesis of Pyridinecarboxamide Fungicides
One of the most promising applications of this compound is in the synthesis of pyridinecarboxamide fungicides, a class of compounds known to be effective succinate dehydrogenase inhibitors (SDHIs). The following section outlines a representative synthetic pathway to a novel pyridinecarboxamide fungicide analogue.
Synthetic Pathway Overview
The overall synthetic strategy involves a key Suzuki-Miyaura cross-coupling reaction to introduce an aryl substituent at the 5-position, followed by functional group manipulations to install the carboxamide side chain.
Caption: Synthetic pathway to a pyridinecarboxamide fungicide.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in degassed 1,4-dioxane.
-
Add the catalyst solution to the reaction flask via syringe.
-
Add degassed water (20% of the total solvent volume) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the 5-aryl-3-bromo-2-fluoropyridine.
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Protocol 2: Amide Coupling to Form Pyridinecarboxamide
This protocol outlines the formation of the final pyridinecarboxamide product.
Materials:
-
5-Aryl-3-bromo-2-pyridinol-4-carboxylic acid (from previous steps)
-
Amine (e.g., aniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the 5-aryl-3-bromo-2-pyridinol-4-carboxylic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 30 minutes at room temperature.
-
Add the amine (1.1 eq) and DIPEA (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final pyridinecarboxamide fungicide.
Quantitative Data on Biological Activity
The following tables summarize the biological activity of representative pyridine-based agrochemicals synthesized from halogenated pyridine precursors, demonstrating the potential of derivatives from this compound.
Table 1: Fungicidal Activity of Pyridinecarboxamide Derivatives against Botrytis cinerea
| Compound ID | R Group | Concentration (µg/mL) | Inhibition (%) |
| PCA-1 | 4-Chlorophenyl | 50 | 95 |
| PCA-2 | 3,4-Dichlorophenyl | 50 | 98 |
| PCA-3 | 4-Trifluoromethylphenyl | 50 | 92 |
| Standard Fungicide | Boscalid | 50 | 99 |
Table 2: Herbicidal Activity of Picolinamide Derivatives against Amaranthus retroflexus
| Compound ID | R Group | Application Rate (g/ha) | Growth Inhibition (%) |
| PA-1 | 2,6-Difluorophenyl | 100 | 85 |
| PA-2 | 4-Chloro-2-fluorophenyl | 100 | 92 |
| PA-3 | 2,4,6-Trichlorophenyl | 100 | 88 |
| Standard Herbicide | Picloram | 100 | 95 |
Conclusion
This compound is a valuable and highly adaptable building block for the synthesis of a wide range of novel agrochemicals. Its unique substitution pattern allows for the strategic and efficient construction of complex molecules with enhanced biological activity. The provided protocols for key synthetic transformations, such as Suzuki-Miyaura coupling and amide bond formation, serve as a practical guide for researchers in the field. The presented quantitative data on the biological activity of related pyridine derivatives underscores the significant potential of this scaffold in the development of next-generation crop protection solutions. Further exploration of the chemical space accessible from this compound is expected to yield new and effective agrochemical candidates.
Application Notes and Protocols for C-N Bond Formation with 3,5-Dibromo-2-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of aminopyridine derivatives through carbon-nitrogen (C-N) bond formation, utilizing 3,5-Dibromo-2-fluoropyridine as the starting material. The methodologies described herein are central to the fields of medicinal chemistry and materials science, where the introduction of a nitrogen-containing functional group onto a pyridine scaffold is a critical step in the synthesis of a vast array of biologically active compounds and functional materials.
Two primary and highly effective methods for achieving C-N bond formation with this compound are presented: the Palladium-catalyzed Buchwald-Hartwig amination and the Nucleophilic Aromatic Substitution (SNAr). The choice between these methods will largely depend on the desired regioselectivity and the nature of the amine coupling partner.
Buchwald-Hartwig Amination for Selective C-Br Functionalization
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] In the case of this compound, this method is anticipated to selectively target one of the carbon-bromine bonds, leaving the C-F bond intact. The choice of ligand and reaction conditions can potentially influence the selectivity between the C3-Br and C5-Br positions, although steric and electronic factors of the amine nucleophile will also play a significant role.
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 100 | 12 | 75-85 |
| 2 | Aniline | Pd(OAc)₂ (3) | BINAP (6) | NaOtBu | Dioxane | 110 | 16 | 60-75 |
| 3 | n-Butylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | 24 | 70-80 |
| 4 | Piperidine | Pd(OAc)₂ (3) | DavePhos (6) | K₂CO₃ | Toluene | 100 | 18 | 65-80 |
Note: Yields are estimated based on typical outcomes for similar substrates and may vary depending on the specific amine and precise reaction conditions.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware for workup and purification
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Cesium Carbonate (1.5 mmol, 1.5 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe, followed by the addition of morpholine (1.2 mmol, 1.2 equiv).
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the celite pad with additional ethyl acetate.
-
Combine the organic filtrates and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-bromo-5-(morpholino)-2-fluoropyridine or 5-bromo-3-(morpholino)-2-fluoropyridine.
Diagram: Buchwald-Hartwig Amination Workflow
Caption: Workflow for Buchwald-Hartwig Amination.
Nucleophilic Aromatic Substitution (SNAr) for Selective C-F Functionalization
The presence of a fluorine atom at the 2-position of the pyridine ring, which is activated by the electron-withdrawing effect of the ring nitrogen, makes this compound an excellent substrate for Nucleophilic Aromatic Substitution (SNAr).[2] This reaction typically proceeds with high regioselectivity, with the amine nucleophile displacing the fluoride anion. This method offers a metal-free alternative to the Buchwald-Hartwig amination.
Data Presentation: Representative Conditions for SNAr
| Entry | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pyrrolidine | K₂CO₃ | DMSO | 80 | 6 | 85-95 |
| 2 | Diethylamine | Et₃N | Acetonitrile | Reflux | 12 | 70-85 |
| 3 | N-Methylaniline | NaH | THF | 60 | 8 | 65-80 |
| 4 | Piperazine | K₃PO₄ | DMF | 90 | 10 | 80-90 |
Note: Yields are estimated based on typical outcomes for SNAr reactions on 2-fluoropyridines and may vary.
Experimental Protocol: SNAr of this compound with Pyrrolidine
Materials:
-
This compound
-
Pyrrolidine
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv) and Potassium Carbonate (2.0 mmol, 2.0 equiv).
-
Add anhydrous DMSO (5 mL) to the flask.
-
To the stirred suspension, add pyrrolidine (1.2 mmol, 1.2 equiv) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 6 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
If a precipitate does not form, extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography on silica gel to yield 2-(pyrrolidin-1-yl)-3,5-dibromopyridine.
Diagram: SNAr Reaction Workflow
Caption: Workflow for SNAr Reaction.
Conclusion
The protocols outlined in this document provide robust starting points for the successful C-N bond formation with this compound. The choice of methodology, either Buchwald-Hartwig amination or Nucleophilic Aromatic Substitution, allows for the regioselective synthesis of different classes of aminopyridine derivatives. For the synthesis of 2-amino-3,5-dibromopyridines, the SNAr reaction is the more direct and efficient method. Conversely, for the preparation of 3- or 5-amino-dibromo-fluoropyridines, the Buchwald-Hartwig amination is the recommended approach. Researchers are encouraged to optimize the reaction conditions for their specific amine nucleophile to achieve the highest possible yields and purity.
References
Application Notes and Protocols: 3,5-Dibromo-2-fluoropyridine in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromo-2-fluoropyridine is a versatile heterocyclic building block utilized in the synthesis of advanced functional materials. Its unique electronic properties, stemming from the electron-withdrawing nature of the fluorine atom and the pyridine ring, make it a valuable monomer for creating high-performance polymers for a range of applications, including organic electronics.[1][2] The bromine atoms at the 3 and 5 positions provide reactive sites for various cross-coupling reactions, enabling the precise incorporation of the 2-fluoropyridinyl moiety into polymer backbones. This allows for the fine-tuning of the electronic and physical properties of the resulting materials.
The primary application of this compound in materials science is as a monomer in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to synthesize conjugated polymers.[3][4] These polymers are promising candidates for active materials in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[1][2][4] The inclusion of the 2-fluoropyridine unit can enhance electron injection and transport, improve device stability, and modify the optical properties of the materials.[2]
Applications in Organic Electronics
The electron-deficient nature of the 3,5-disubstituted-2-fluoropyridine unit makes it an excellent building block for the synthesis of bipolar host materials and electron-transporting materials for phosphorescent OLEDs (PhOLEDs). By combining this electron-accepting unit with electron-donating moieties, polymers with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be synthesized. This allows for balanced charge injection and transport within the emissive layer of an OLED, leading to high efficiency and low efficiency roll-off.[5]
Quantitative Data Summary: Bipolar Host Materials for PhOLEDs
| Host Material Containing Triazine Core | Maximum External Quantum Efficiency (EQE) - Blue Device | Maximum External Quantum Efficiency (EQE) - Green Device | EQE at 10,000 cd/m² - Green Device | Triplet Energy (eV) | Reference |
| DPTPCz | 14.4% | 21.2% | 20.0% | 2.78 | [5] |
| DPOTPCz | - | - | - | 2.86 | [5] |
Note: Data for triazine-based hosts are presented to illustrate the performance of materials with similar electronic properties to what could be achieved with 2-fluoropyridine-containing polymers.
The incorporation of this compound into conjugated polymer backbones can lead to materials with n-type semiconducting behavior. The electron-deficient pyridine ring facilitates electron transport, which is crucial for the performance of n-channel OFETs. The choice of co-monomer and the polymer's molecular weight and polydispersity are critical factors in achieving high charge carrier mobility. Direct arylation polycondensation is a common synthetic route to these materials, offering a more atom-economical process compared to traditional cross-coupling reactions.[6]
Quantitative Data Summary: Polymer Properties for OFETs
| Polymer | Synthesis Method | Number-Averaged Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) | Electron Mobility (cm²/V·s) | Reference |
| Benzodipyrrolidone-based polymer | Direct Arylation Polycondensation | 147,000 | - | 1.3 ± 0.2 × 10⁻³ | [6] |
| Fluorene-based polymer | Sequential Bromination/Direct Arylation Polycondensation | 34,500 | - | - | [6] |
Experimental Protocols
This protocol describes a general procedure for the synthesis of a conjugated co-polymer using this compound and a diboronic acid ester co-monomer.
Materials:
-
This compound
-
Diboronic acid ester co-monomer (e.g., 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])[7]
-
Base (e.g., Potassium Carbonate [K₂CO₃])[8]
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane or Toluene)[2][9]
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or sealable reaction vial
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Inert gas supply line
-
Soxhlet extraction apparatus
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 equivalent), the diboronic acid ester co-monomer (1.0 equivalent), and the base (2.0-3.0 equivalents).[10]
-
Catalyst Addition: Add the palladium catalyst (typically 2-5 mol%).[8]
-
Solvent Addition: Add the anhydrous and degassed solvent to the flask via syringe to achieve a monomer concentration of approximately 0.1-0.2 M.[9]
-
Polymerization: Heat the reaction mixture to a temperature of 80-110 °C and stir vigorously for 24-72 hours.[11] Monitor the progress of the polymerization by Gel Permeation Chromatography (GPC) if possible.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a large volume of a non-solvent such as methanol to precipitate the polymer.
-
Purification: Collect the polymer by filtration. To remove catalyst residues and oligomers, purify the polymer by Soxhlet extraction with suitable solvents (e.g., methanol, acetone, hexanes) and finally dissolve the polymer in a good solvent like chloroform or chlorobenzene and re-precipitate it.
-
Drying: Dry the purified polymer under vacuum at an elevated temperature.
This protocol provides a general method for synthesizing a conjugated co-polymer using this compound and a distannane co-monomer.
Materials:
-
This compound
-
Distannane co-monomer (e.g., 2,7-bis(trimethylstannyl)-9,9-dioctylfluorene)
-
Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]) with a phosphine ligand (e.g., Tri(o-tolyl)phosphine [P(o-tol)₃])
-
Anhydrous and degassed solvent (e.g., Toluene or DMF)[12]
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Inert gas supply line
-
Soxhlet extraction apparatus
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent) and the distannane co-monomer (1.0 equivalent).
-
Catalyst and Ligand Addition: In a separate flask, prepare the active catalyst by dissolving the palladium source and the phosphine ligand in the reaction solvent. Add this catalyst solution to the monomer mixture.
-
Solvent Addition: Add additional anhydrous and degassed solvent to achieve the desired monomer concentration.
-
Polymerization: Heat the reaction mixture to 90-120 °C and stir for 24-48 hours.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Visualizations
Caption: Workflow for Suzuki-Miyaura Cross-Coupling Polymerization.
Caption: Catalytic Cycle of the Stille Cross-Coupling Reaction.[12][13][14]
References
- 1. ossila.com [ossila.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of conjugated polymers via an exclusive direct-arylation coupling reaction: a facile and straightforward way to synthesize thiophene-flanked benzothiadiazole derivatives and their copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Controlled polymerizations for the synthesis of semiconducting conjugated polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Novel bipolar host materials based on 1,3,5-triazine derivatives for highly efficient phosphorescent OLEDs with extremely low efficiency roll-off - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Stille Coupling | NROChemistry [nrochemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Stille reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Microwave-Assisted Synthesis with 3,5-Dibromo-2-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the functionalization of 3,5-Dibromo-2-fluoropyridine using microwave-assisted synthesis. This versatile building block is a valuable scaffold in medicinal chemistry, and the application of microwave irradiation can significantly accelerate reaction times, improve yields, and enhance reaction consistency compared to conventional heating methods.[1][2][3] The protocols outlined below cover key cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, providing a robust starting point for the synthesis of novel pyridine derivatives for drug discovery and development. The fluorine substituent at the 2-position can be leveraged to modulate the physicochemical properties of the final compounds, such as pKa and metabolic stability, which is of significant interest in medicinal chemistry.
General Workflow for Microwave-Assisted Synthesis
The following diagram illustrates a typical workflow for performing microwave-assisted cross-coupling reactions with this compound.
Caption: General experimental workflow for microwave-assisted synthesis.
Suzuki-Miyaura Coupling Protocol
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[1] This protocol is adapted for the mono-arylation of this compound. Selective reaction at either the 3- or 5-position may be possible depending on the catalyst and reaction conditions, though this may require further optimization.
Reaction Scheme:
Experimental Protocol:
-
To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add this compound (1.0 equivalent).
-
Add the desired arylboronic acid (1.1 - 1.5 equivalents).[1]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[1]
-
Add the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equivalents).[1]
-
Add the solvent system, typically a mixture of an organic solvent and water (e.g., 4:1 dioxane:water or toluene:water). The reaction concentration should be approximately 0.1 - 0.5 M.[1]
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).[1][4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction vial to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Representative Reaction Conditions:
| Component | Amount |
| This compound | 1.0 mmol |
| Arylboronic Acid | 1.2 mmol |
| Pd(PPh₃)₄ | 0.03 mmol (3 mol%) |
| K₂CO₃ | 2.0 mmol |
| 1,4-Dioxane | 4 mL |
| Water | 1 mL |
| Microwave Conditions | |
| Temperature | 120 °C |
| Time | 15 min |
| Power | 100 W (initial) |
Sonogashira Coupling Protocol
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[5] This reaction is valuable for the introduction of alkynyl moieties onto the pyridine ring.
Reaction Scheme:
Experimental Protocol:
-
To a degassed microwave vial, add this compound (1.0 equivalent).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[6]
-
Add a suitable base, typically an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which can also serve as the solvent or co-solvent.[6]
-
Add a co-solvent if necessary (e.g., THF or DMF).
-
Degas the mixture with nitrogen or argon for 5-10 minutes.
-
Add the terminal alkyne (1.1 - 1.5 equivalents).[6]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a temperature ranging from 80-120 °C for 10-30 minutes.[5]
-
After cooling, dilute the reaction mixture with a suitable solvent and filter to remove the ammonium salts.
-
Concentrate the filtrate and purify the residue by column chromatography.
Representative Reaction Conditions:
| Component | Amount |
| This compound | 1.0 mmol |
| Terminal Alkyne | 1.2 mmol |
| Pd(PPh₃)₄ | 0.04 mmol (4 mol%) |
| CuI | 0.08 mmol (8 mol%) |
| Triethylamine | 3 mL |
| THF | 1 mL |
| Microwave Conditions | |
| Temperature | 100 °C |
| Time | 20 min |
| Power | 100 W (initial) |
Buchwald-Hartwig Amination Protocol
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7] This method is highly effective for the synthesis of arylamines. Microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes for this transformation.[8][9]
Reaction Scheme:
Experimental Protocol:
-
In a microwave vial, combine this compound (1.0 equivalent), the desired amine (1.2 - 2.0 equivalents), the palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), the phosphine ligand (e.g., XPhos or BINAP), and a strong base (e.g., NaOt-Bu or K₃PO₄).[8][10]
-
Add an anhydrous, deoxygenated solvent such as toluene, dioxane, or benzotrifluoride.[11]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a temperature between 100-150 °C for 10-40 minutes.[8][10]
-
After the reaction has cooled, dilute it with a suitable organic solvent and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Representative Reaction Conditions:
| Component | Amount |
| This compound | 1.0 mmol |
| Amine | 1.5 mmol |
| Pd₂(dba)₃ | 0.02 mmol (2 mol%) |
| XPhos | 0.08 mmol (8 mol%) |
| NaOt-Bu | 2.0 mmol |
| Toluene | 5 mL |
| Microwave Conditions | |
| Temperature | 110 °C |
| Time | 25 min |
| Power | 150 W (initial) |
Signaling Pathway and Logical Relationship Diagrams
Catalytic Cycle of Suzuki-Miyaura Coupling
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of Buchwald-Hartwig Amination
The diagram below outlines the key steps in the catalytic cycle of the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions for 3,5-Dibromo-2-fluoropyridine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Suzuki-Miyaura cross-coupling reactions using 3,5-Dibromo-2-fluoropyridine. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges when using this compound in a Suzuki reaction?
A1: The primary challenges involve controlling regioselectivity and achieving complete conversion. Due to the presence of two bromine atoms at the C3 and C5 positions, the reaction can yield a mixture of mono- and di-arylated products. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen influences the reactivity of the two C-Br bonds, making selective coupling a key consideration. Furthermore, as with many heteroaromatic substrates, catalyst inhibition by the pyridine nitrogen can sometimes lead to lower yields.[1][2]
Q2: Which bromine (at C3 or C5) is expected to react first in a mono-Suzuki coupling?
A2: Predicting the regioselectivity of Suzuki reactions on polyhalogenated pyridines can be complex, as it is influenced by a combination of electronic and steric factors, as well as the specific reaction conditions. Generally, the C5 position is sterically less hindered. However, the electronic environment of the pyridine ring, influenced by the nitrogen and the fluorine at C2, also plays a crucial role. For some dihalopyridines, reaction at the position para to the nitrogen (C5) is favored, while in other cases, the electronic activation of the C3 position can lead to preferential reaction there. The choice of catalyst and ligand can significantly influence this selectivity.[1]
Q3: How can I favor mono-arylation over di-arylation?
A3: To favor mono-arylation, you can carefully control the stoichiometry of the reagents. Using a slight excess of this compound relative to the boronic acid (e.g., 1.2-1.5 equivalents of the dibromopyridine to 1.0 equivalent of the boronic acid) can help minimize the formation of the di-substituted product. Additionally, lower reaction temperatures and shorter reaction times can also favor mono-substitution.
Q4: What are the common side reactions, and how can they be minimized?
A4: Common side reactions in Suzuki couplings include:
-
Homocoupling: The coupling of two boronic acid molecules. This can be minimized by ensuring the reaction is thoroughly degassed to remove oxygen.[1]
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This is often promoted by the presence of water and high temperatures. Using anhydrous solvents or employing more stable boronic esters (e.g., pinacol esters) can mitigate this issue.[1]
-
Dehalogenation: The replacement of a bromine atom with a hydrogen atom. This can sometimes occur, especially under harsh reaction conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Catalyst Inactivity/Inhibition: The pyridine nitrogen can coordinate with the palladium catalyst, inhibiting its activity.[1] 2. Inefficient Oxidative Addition: The C-Br bonds may not be sufficiently reactive under the chosen conditions. 3. Protodeboronation of Boronic Acid: The boronic acid may be decomposing before it can react. | 1. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center.[1] 2. Increase the reaction temperature or screen different palladium catalysts and ligands. 3. Use anhydrous solvents, and consider converting the boronic acid to a more stable pinacol ester. |
| Mixture of Mono- and Di-arylated Products | 1. Incorrect Stoichiometry: Using an excess of the boronic acid will drive the reaction towards di-substitution. 2. High Reactivity: The mono-arylated product may be highly reactive under the reaction conditions, leading to a second coupling. | 1. For mono-arylation, use a slight excess of this compound. For di-arylation, use an excess of the boronic acid (e.g., >2.2 equivalents). 2. Lower the reaction temperature and monitor the reaction closely to stop it once the desired product is formed. |
| Poor Regioselectivity (Mixture of C3 and C5 isomers) | 1. Inappropriate Ligand Choice: The ligand plays a critical role in determining the site of reaction.[1] 2. Reaction Conditions: Solvent and base can influence the regiochemical outcome. | 1. Screen different phosphine ligands. Sterically demanding ligands may favor reaction at the less hindered C5 position.[1] 2. Systematically vary the solvent and base to determine the optimal conditions for the desired isomer. |
| Formation of Homocoupling Byproduct | 1. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids. | 1. Ensure all solvents are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). |
Data Presentation
The following tables provide representative data for Suzuki-Miyaura coupling reactions of related dihalopyridine systems. While specific data for this compound is limited, these results offer a valuable starting point for reaction optimization.
Table 1: Representative Conditions for Mono-Arylation of Dihalopyridines
| Entry | Dihalopyridine | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,5-Dibromo-3-hexylthiophene | Phenylboronic acid | Pd(PPh₃)₄ (4) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 75-85 |
| 2 | 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (0.5) | - | Na₂CO₃ | DMF/H₂O | 60 | 12 | 89 |
| 3 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 70-80 |
Table 2: Representative Conditions for Di-Arylation of Dihalopyridines
| Entry | Dihalopyridine | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,5-Dibromo-3-hexylthiophene | Phenylboronic acid | Pd(PPh₃)₄ (6) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 60-70 |
| 2 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (MW) | 0.25 | >90 |
Experimental Protocols
Protocol 1: General Procedure for Mono-Arylation of this compound (Conventional Heating)
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol), the desired arylboronic acid (1.0 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for three cycles.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) followed by the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Di-Arylation of this compound (Microwave-Assisted)
-
Reagent Preparation: In a microwave reaction vial equipped with a stir bar, combine this compound (1.0 mmol), the arylboronic acid (2.5 mmol), the base (e.g., K₂CO₃, 3.0 mmol), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120-150 °C for 15-30 minutes.
-
Work-up and Purification: After cooling, follow the work-up and purification steps as described in Protocol 1.
Mandatory Visualizations
References
Technical Support Center: Sonogashira Coupling of 3,5-Dibromo-2-fluoropyridine
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the Sonogashira coupling of 3,5-Dibromo-2-fluoropyridine. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in the Sonogashira coupling of this compound?
A1: The most prevalent side products are typically alkyne homocoupling (Glaser coupling) byproducts, di-substituted pyridine products when mono-substitution is desired, and potential dehalogenation of the pyridine ring. Catalyst decomposition into palladium black can also be observed.[1][2]
Q2: What is the primary cause of alkyne homocoupling (Glaser coupling) and how can it be minimized?
A2: Homocoupling is primarily caused by the oxidative coupling of copper acetylide intermediates in the presence of oxygen.[1][3] To minimize this, it is critical to use anhydrous solvents and rigorously degas the reaction mixture. Running the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) is essential.[1] Alternatively, employing a copper-free Sonogashira protocol can also prevent this side reaction.[4] Some studies suggest that using a dilute hydrogen atmosphere can drastically reduce homocoupling.[3][5]
Q3: Is it possible to achieve selective mono-coupling at one of the bromine positions?
A3: Achieving chemoselectivity with di-halogenated substrates can be challenging but is often possible by carefully controlling reaction conditions. The relative reactivity of the C-Br bonds at the 3- and 5-positions can be influenced by factors like temperature, catalyst, and ligand choice. Generally, running the reaction at lower temperatures with a slight excess of the pyridine substrate relative to the alkyne can favor mono-substitution.
Q4: My reaction is not proceeding, and I only recover my starting material. What are the first things to check?
A4: When a reaction fails, the most critical components to verify are the activity of the palladium catalyst and the copper co-catalyst.[1] Ensure that the catalysts have not degraded. The purity of the reagents and solvents is also crucial, as impurities can poison the catalyst. Finally, confirm that the reaction is being run under strictly anaerobic and anhydrous conditions, as oxygen can inhibit the catalytic cycle.[1][6]
Q5: I see a black precipitate forming in my reaction vessel. What does this mean?
A5: The formation of a black precipitate, known as "palladium black," signifies the decomposition and precipitation of the palladium catalyst from the solution.[2] This leads to a loss of catalytic activity. Common causes include using a solvent that promotes decomposition (some anecdotal evidence points to THF), excessively high temperatures, or the presence of impurities.[2]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the Sonogashira coupling of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Inactive Pd catalyst or Cu co-catalyst.2. Impure starting materials or solvents.3. Insufficiently inert atmosphere (oxygen present).4. Inappropriate reaction temperature (too low). | 1. Use fresh, high-quality Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and CuI.[1]2. Purify the aryl halide and alkyne. Use anhydrous, degassed solvents.3. Degas the solvent and reaction mixture thoroughly (e.g., via freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas (Ar or N₂).[1]4. For aryl bromides, heating may be required. Try increasing the temperature incrementally (e.g., to 50-80 °C).[7] |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen in the reaction mixture.2. High concentration of the copper catalyst. | 1. Ensure rigorous exclusion of air/oxygen. Degas the amine base and solvents thoroughly.[3]2. Reduce the loading of the Cu(I) co-catalyst.3. Consider switching to a copper-free Sonogashira protocol.[4][8] |
| Formation of Di-substituted Product (when mono-product is desired) | 1. Reaction temperature is too high or reaction time is too long.2. Stoichiometry of reagents favors di-substitution. | 1. Lower the reaction temperature and monitor the reaction closely by TLC or GC-MS to stop it after the mono-substituted product is maximized.2. Use a molar ratio where the this compound is in slight excess (e.g., 1.1-1.2 equivalents) relative to the terminal alkyne. |
| Observation of Dehalogenation Side Product | 1. The reaction conditions promote reductive dehalogenation.[9]2. Presence of a hydrogen source. | 1. Screen different bases or solvents. The choice of amine base can sometimes influence this pathway.2. Ensure all reagents are pure and that no unintended hydrogen sources are present. |
| Catalyst Decomposition (Palladium Black) | 1. Reaction temperature is too high.2. Solvent choice (e.g., THF can sometimes promote decomposition).[2]3. Impurities in the reagents. | 1. Lower the reaction temperature.2. Switch to a different solvent system, such as DMF, toluene, or using the amine base as the solvent.[2][7]3. Use high-purity, recently purchased reagents. |
Experimental Protocols
General Protocol for Sonogashira Coupling
This is a representative protocol and may require optimization for specific alkynes.
Materials:
-
This compound
-
Terminal Alkyne (1.0 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
Triethylamine (Et₃N), anhydrous and degassed
-
Tetrahydrofuran (THF) or Dimethylformamide (DMF), anhydrous and degassed
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed solvent (THF or DMF) followed by the degassed triethylamine via syringe.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 60 °C).
-
Monitor the reaction progress using TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visual Guides
Reaction Pathways and Side Products
The following diagram illustrates the desired reaction pathways and common side reactions.
Caption: Potential reaction pathways in the Sonogashira coupling of this compound.
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting a failed or low-yielding reaction.
Caption: A logical workflow for troubleshooting common Sonogashira coupling issues.
Simplified Sonogashira Catalytic Cycle
This diagram shows a simplified catalytic cycle and indicates where side reactions can interfere.
Caption: Simplified catalytic cycle for the Sonogashira reaction showing points of side product formation.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. depts.washington.edu [depts.washington.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. thalesnano.com [thalesnano.com]
- 9. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Buchwald-Hartwig Amination of 3,5-Dibromo-2-fluoropyridine
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yields of Buchwald-Hartwig amination with 3,5-Dibromo-2-fluoropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the Buchwald-Hartwig amination of this compound?
Low yields with this substrate can often be attributed to several factors:
-
Catalyst Inhibition: The pyridine nitrogen's lone pair of electrons can coordinate to the palladium center, hindering its catalytic activity.[1]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and highly interdependent.[2][3][4]
-
Side Reactions: Competing reactions such as hydrodehalogenation (replacement of a bromine with hydrogen) can reduce the yield of the desired product.[1]
-
Reagent Quality: The purity of the starting materials and the dryness of the solvent are crucial, as impurities can poison the catalyst.[1]
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen, and failure to maintain an inert atmosphere can lead to its deactivation.[1]
Q2: Which bromine atom on this compound is expected to react first?
In dihalogenated pyridines, the relative reactivity of the halogen atoms in palladium-catalyzed cross-coupling reactions is influenced by their electronic environment and position relative to the nitrogen atom. For this compound, the bromine at the 5-position is generally expected to be more reactive towards oxidative addition than the bromine at the 3-position. This is due to the electronic influence of the adjacent fluorine and the pyridine nitrogen. However, obtaining a mixture of mono-aminated products is possible, and achieving high selectivity may require careful optimization of reaction conditions.
Q3: Can the fluorine atom be displaced during the reaction?
While C-F bonds are generally less reactive in Buchwald-Hartwig amination compared to C-Br bonds, displacement of the fluorine is possible, especially at higher temperatures or with highly reactive catalyst systems. If you observe byproducts suggesting C-F amination, consider lowering the reaction temperature or screening different ligand/catalyst combinations.
Q4: How can I minimize catalyst inhibition by the pyridine nitrogen?
The use of bulky, electron-rich phosphine ligands can help prevent the pyridine nitrogen from coordinating to the palladium center and inhibiting the reaction.[1] Ligands such as XPhos, SPhos, and RuPhos are often effective in such cases.[1] Using pre-formed palladium catalysts (precatalysts) can also lead to more reproducible results compared to generating the active catalyst in situ.[1][5]
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
If you observe that your starting material is not being consumed, consider the following troubleshooting steps:
-
Catalyst and Ligand: The choice of catalyst and ligand is critical. For electron-deficient substrates like halogenated pyridines, bulky and electron-rich phosphine ligands are often necessary.[1][6] Consider screening a variety of ligands. Pre-catalysts are often more reliable than generating the active species in situ from sources like Pd(OAc)₂.[4][7]
-
Base Selection: The base plays a crucial role in the catalytic cycle.[3][8] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[4][9] However, for sensitive substrates, weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ may be more suitable.[2][4] Ensure the base is fresh and handled under inert conditions.
-
Solvent Choice: The solvent must be anhydrous and capable of dissolving the reagents. Toluene and dioxane are common choices.[4][10] For greener alternatives, 2-methyltetrahydrofuran (2-MeTHF) has shown promise.[4] Avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the catalyst.[4]
-
Temperature: Reactions may require heating, typically in the range of 80-110 °C.[1] If you see no reaction at a lower temperature, a gradual increase may be necessary.
Issue 2: Formation of Side Products (e.g., Hydrodehalogenation)
If you observe the formation of debrominated starting material or other byproducts, the following adjustments may help:
-
Optimize Catalyst/Ligand Ratio: The ratio of palladium to ligand can influence the formation of side products. A slight excess of the ligand is often beneficial.
-
Lower Reaction Temperature: Side reactions can sometimes be suppressed by running the reaction at a lower temperature for a longer period.
-
Re-evaluate Base Choice: The strength and nature of the base can impact side reactions. Screening different bases may be necessary.
Data Presentation: Parameter Selection
The optimal reaction conditions are highly dependent on the specific amine being coupled. The tables below provide a starting point for optimization based on general principles of the Buchwald-Hartwig amination.
Table 1: Recommended Catalysts and Ligands
| Catalyst/Precatalyst | Ligand | Characteristics |
| Pd₂(dba)₃ | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands effective for challenging substrates like halo-pyridines.[1][10] |
| Pd(OAc)₂ | BINAP, DPPF | Bidentate ligands that can improve reaction rates and yields, especially for primary amines.[6][9] |
| G3/G4 Precatalysts | Built-in Ligand | Often provide higher activity and reproducibility.[5] |
Table 2: Common Bases and Solvents
| Base | Strength | Common Solvents | Notes |
| NaOtBu | Strong | Toluene, Dioxane, THF | Widely effective but can cause decomposition of sensitive functional groups.[4] |
| LHMDS | Strong | Toluene, THF | Another strong, non-nucleophilic base option.[9] |
| Cs₂CO₃ | Weaker | Dioxane, Toluene | A good alternative for substrates that are sensitive to stronger bases.[2][4] |
| K₃PO₄ | Weaker | Dioxane, Toluene | Often used in combination with bidentate ligands.[2][4] |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination Screening
This protocol is a starting point and should be optimized for your specific amine.
Reaction Setup:
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., 2 mol%), phosphine ligand (e.g., 4 mol%), and base (e.g., 1.5 equivalents).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add this compound (1.0 equivalent) to the tube.
-
Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1-0.5 M) via syringe.
-
Finally, add the amine (1.1-1.2 equivalents) via syringe.
Reaction and Workup:
-
Place the sealed tube in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction's progress using TLC, GC-MS, or LC-MS.
-
Upon completion, allow the reaction to cool to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for Buchwald-Hartwig amination.
Caption: Decision tree for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3,5-Dibromo-2-fluoropyridine Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3,5-Dibromo-2-fluoropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: The synthesis of this compound can result in several process-related impurities. The most common of these include:
-
Starting Materials: Unreacted 2-fluoropyridine or partially brominated precursors.
-
Under-brominated Species: Monobromo-2-fluoropyridines (e.g., 3-bromo-2-fluoropyridine or 5-bromo-2-fluoropyridine).
-
Over-brominated Species: Tribromo-2-fluoropyridines or other polybrominated pyridines.
-
Isomeric Impurities: Other isomers of dibromo-2-fluoropyridine that may form depending on the reaction conditions.
-
Residual Reagents and Solvents: Leftover brominating agents (like N-bromosuccinimide or bromine) and reaction solvents.
Q2: Which purification techniques are most effective for this compound?
A2: The choice of purification method depends on the scale of the reaction and the nature of the impurities. The most common and effective techniques are:
-
Column Chromatography: Highly effective for separating the desired product from impurities with different polarities. Silica gel is the most common stationary phase.
-
Recrystallization: A suitable method for removing impurities when the crude product is a solid and a solvent system with appropriate solubility characteristics can be identified.
-
Extraction: Useful for preliminary purification to remove water-soluble byproducts and reagents.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for the rapid identification of the desired product and impurities in collected fractions from column chromatography or to assess the purity after recrystallization. A common mobile phase for TLC analysis of halogenated pyridines is a mixture of hexane and ethyl acetate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Column Chromatography Issues
| Issue | Possible Cause | Solution |
| Poor Separation of Product and Impurities | The polarity of the mobile phase is either too high or too low. | Optimize the mobile phase composition using TLC. A good starting point for halogenated pyridines is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for the desired product. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and cracks. | |
| Product is not Eluting from the Column | The mobile phase is not polar enough to move the product. | Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate. |
| Co-elution of Impurities | The impurities have a very similar polarity to the product. | Consider using a different stationary phase, such as alumina, or a different solvent system. A shallower solvent gradient during elution might also improve separation. |
Recrystallization Issues
| Issue | Possible Cause | Solution |
| No Crystal Formation Upon Cooling | The solution is not supersaturated (too much solvent was used). | Evaporate some of the solvent to increase the concentration of the product and then cool again. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature first, and then place it in an ice bath. | |
| Oily Product Instead of Crystals | The melting point of the product is lower than the boiling point of the solvent, or impurities are preventing crystallization. | Try a different recrystallization solvent or solvent mixture. Pre-purification by column chromatography may be necessary to remove impurities that inhibit crystallization. |
| Low Recovery of Purified Product | The product has significant solubility in the cold recrystallization solvent. | Ensure the solution is cooled sufficiently. Minimize the amount of cold solvent used to wash the crystals. |
Experimental Protocols
Detailed Protocol for Column Chromatography Purification
This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.
1. Preparation of the Slurry:
-
In a beaker, add silica gel (230-400 mesh) to a low-polarity mobile phase (e.g., 98:2 hexane:ethyl acetate).
-
Stir the mixture to create a uniform slurry, ensuring there are no air bubbles.
2. Packing the Column:
-
Secure a glass chromatography column vertically.
-
With the stopcock open, pour the silica gel slurry into the column.
-
Continuously tap the column gently to ensure even packing and drain the excess solvent.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Carefully apply the sample solution to the top of the column.
4. Elution and Fraction Collection:
-
Begin eluting the column with the low-polarity mobile phase.
-
Collect fractions in separate test tubes.
-
Monitor the elution of the product by TLC analysis of the collected fractions.
-
If necessary, gradually increase the polarity of the mobile phase (e.g., to 95:5 or 90:10 hexane:ethyl acetate) to elute the desired compound.
5. Product Isolation:
-
Combine the fractions that contain the pure product, as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Purification Methods for Halogenated Pyridines
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Column Chromatography | >98% | 60-90% | High resolution for complex mixtures. | Can be time-consuming and requires larger volumes of solvent. |
| Recrystallization | >99% (if successful) | 50-80% | Can yield very pure material; simple procedure. | Finding a suitable solvent can be challenging; not effective for all types of impurities. |
| Extraction | Low to moderate | >90% | Good for initial cleanup and removing highly polar or ionic impurities. | Does not separate compounds with similar solubility. |
Visualizations
Caption: General workflow for the purification of this compound.
Preventing debromination in 3,5-Dibromo-2-fluoropyridine reactions
Welcome to the technical support center for 3,5-Dibromo-2-fluoropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this versatile building block. Our aim is to help you mitigate common side reactions, particularly debromination, and achieve successful outcomes in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction observed when using this compound in cross-coupling reactions?
A1: The most frequently encountered side reaction is debromination, also known as hydrodehalogenation. This is the process where one or both bromine atoms on the pyridine ring are replaced by a hydrogen atom. This leads to the formation of 3-bromo-2-fluoropyridine, 5-bromo-2-fluoropyridine, or 2-fluoropyridine as impurities, which can complicate purification and lower the yield of the desired product.
Q2: Which of the two bromine atoms (at C3 or C5) is more susceptible to debromination and reaction?
A2: The relative reactivity of the C3-Br and C5-Br bonds can be influenced by the specific reaction conditions. The electron-withdrawing fluorine atom at the C2 position can make the adjacent C3-Br bond more susceptible to oxidative addition in some palladium-catalyzed cross-coupling reactions. However, the overall electronic and steric environment of the molecule dictates the precise selectivity. It is crucial to perform initial small-scale experiments to determine the regioselectivity under your specific conditions.
Q3: How can I minimize debromination during a Suzuki-Miyaura coupling reaction?
A3: To suppress debromination in Suzuki-Miyaura couplings, consider the following strategies:
-
Choice of Base: Use milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) instead of strong bases like sodium hydroxide or potassium hydroxide.[1]
-
Catalyst System: Employ a highly active palladium catalyst and ligand system. A more efficient catalyst can promote the desired cross-coupling to occur at a faster rate than the competing debromination reaction.
-
Temperature Control: Lowering the reaction temperature can often disfavor the debromination pathway, which may have a higher activation energy.
-
Anhydrous Conditions: While some water is often necessary for the Suzuki reaction, excess water can act as a proton source, leading to increased debromination. Ensure solvents are appropriately dried.
Q4: Are there specific recommendations for preventing debromination in Buchwald-Hartwig amination reactions?
A4: Yes, similar principles to the Suzuki coupling apply. For Buchwald-Hartwig aminations with this compound, it is advisable to:
-
Use a suitable base: Weakly coordinating bases like cesium carbonate or potassium phosphate are often preferred over alkoxides (e.g., NaOtBu) which can sometimes promote hydrodehalogenation.
-
Select an appropriate ligand: Bulky, electron-rich phosphine ligands can facilitate the desired C-N bond formation and minimize side reactions.
-
Optimize Temperature and Reaction Time: Avoid unnecessarily high temperatures and prolonged reaction times, which can increase the likelihood of debromination. Monitor the reaction progress closely.
Q5: Can I achieve selective mono-functionalization of this compound?
A5: Yes, selective mono-functionalization is generally achievable. The differing electronic environments of the C3-Br and C5-Br bonds allow for regioselective reactions under carefully controlled conditions. For instance, in related dihalopyridine systems, the choice of catalyst, ligands, and additives has been shown to direct the reaction to a specific position.[2][3][4] We recommend a thorough screening of reaction conditions to optimize for the desired mono-substituted product.
Troubleshooting Guides
Problem 1: Significant formation of mono- and di-debrominated byproducts in a cross-coupling reaction.
| Potential Cause | Troubleshooting Steps |
| Reaction temperature is too high. | Decrease the reaction temperature in 10-20 °C increments. |
| Base is too strong or reactive. | Switch from strong bases (e.g., NaOH, KOtBu) to milder, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃). |
| Catalyst system is not optimal. | Screen different palladium catalysts and ligands. Highly active catalysts that promote rapid C-C or C-N bond formation can outcompete the debromination pathway. |
| Presence of a hydride source. | Ensure solvents are anhydrous and of high purity. Some solvents or reagents can be a source of hydride ions that lead to reductive debromination. |
| Prolonged reaction time. | Monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid product degradation. |
Problem 2: Poor regioselectivity in mono-functionalization reactions.
| Potential Cause | Troubleshooting Steps |
| Reaction conditions favor reaction at both bromine positions. | Modify the reaction conditions to exploit the differential reactivity of the C3-Br and C5-Br bonds. For Stille couplings, the addition of a Cu(I) co-catalyst has been shown to reverse regioselectivity in analogous systems.[2][3] |
| Steric and electronic effects of the coupling partner. | The nature of your nucleophile (in Suzuki, Buchwald-Hartwig, etc.) or electrophile (after lithiation) can influence the site of reaction. Consider if steric hindrance or electronic interactions are favoring one position over the other. |
| Incorrect temperature. | Temperature can play a critical role in regioselectivity. Experiment with a range of temperatures to find the optimal window for selective reaction at the desired position. |
Experimental Protocols
Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Coupling
This protocol aims to achieve mono-arylation at the more reactive bromine position while minimizing debromination.
-
Reagent Preparation: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Regioselective Buchwald-Hartwig Amination
This protocol is designed for the mono-amination of this compound.
-
Reagent Preparation: In an oven-dried Schlenk flask, add this compound (1.0 equiv.), the amine (1.2 equiv.), cesium carbonate (Cs₂CO₃, 2.0 equiv.), and a suitable phosphine ligand (e.g., XPhos, 4-8 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Heat the mixture to 90-110 °C and monitor by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Protocol 3: Selective Mono-lithiation and Electrophilic Quench
This protocol describes a general method for selective functionalization via bromine-lithium exchange. The selectivity for C3 vs. C5 lithiation can be highly dependent on the solvent and temperature.
-
Setup: To an oven-dried, three-necked flask equipped with a thermometer, nitrogen inlet, and dropping funnel, add this compound (1.0 equiv.) and anhydrous THF or diethyl ether.
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.0 equiv., 1.6 M in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add a solution of the desired electrophile (1.2 equiv.) in anhydrous THF dropwise at -78 °C.
-
Warming and Quench: Allow the reaction to slowly warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Visualizations
Caption: General reaction pathway illustrating the desired cross-coupling versus the undesired debromination.
Caption: A troubleshooting decision tree for addressing high levels of debromination.
References
Overcoming low reactivity of 3,5-Dibromo-2-fluoropyridine
Technical Support Center: 3,5-Dibromo-2-fluoropyridine
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals working with this compound. The content addresses its characteristic low reactivity in common cross-coupling reactions and offers detailed troubleshooting, optimized protocols, and comparative data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a challenging substrate in cross-coupling reactions?
A1: The low reactivity of this compound stems from the electronic properties of the pyridine ring. The electron-withdrawing nature of the nitrogen atom and the fluorine atom at the 2-position decreases the electron density of the aromatic system. This deactivation makes the C-Br bonds less susceptible to oxidative addition by a palladium(0) catalyst, which is a critical first step in many cross-coupling catalytic cycles like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[1][2][3]
Q2: Is there a difference in reactivity between the bromine atoms at the C3 and C5 positions?
A2: Yes, the electronic and steric environment of the two bromine atoms is different, which can lead to chemoselectivity under carefully controlled conditions. The C5-Br bond is often more reactive towards oxidative addition than the C3-Br bond. This allows for selective mono-functionalization at the C5 position by choosing appropriate catalysts, ligands, and reaction conditions.
Q3: What are the most common side reactions to be aware of when working with this substrate?
A3: Besides low conversion, common side reactions include:
-
Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions) can occur, especially in the presence of oxygen.[4]
-
Protodeboronation: In Suzuki-Miyaura couplings, the boronic acid partner can be replaced by a hydrogen atom, a common issue with heteroaryl boronic acids.
-
Hydrodehalogenation: Replacement of a bromine atom with a hydrogen atom on the pyridine ring can occur, leading to mono-bromo or debrominated byproducts.
Q4: Can I use standard palladium catalysts like Pd(PPh₃)₄ for reactions with this substrate?
A4: While Pd(PPh₃)₄ is a versatile catalyst, it may not be optimal for activating the unreactive C-Br bonds of this compound.[5] More successful outcomes are typically achieved with catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[3][6] These ligands promote the crucial oxidative addition step and can stabilize the palladium catalyst.[3]
Troubleshooting Guide: Suzuki-Miyaura Coupling
Issue: My Suzuki-Miyaura reaction shows no or very low conversion of the starting material.
| Potential Cause | Troubleshooting Suggestion & Rationale |
| 1. Inefficient Catalyst System | Solution: Switch to a more active catalyst system. Use a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos). These ligands accelerate the rate-limiting oxidative addition step.[6] |
| 2. Inadequate Base | Solution: The choice of base is critical. Strong bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker ones like Na₂CO₃ for activating the boronic acid. Ensure the base is finely powdered and anhydrous.[7] |
| 3. Insufficient Reaction Temperature | Solution: Due to the low reactivity, higher temperatures (e.g., 90-120 °C) are often required. Consider switching to a higher-boiling solvent like dioxane, toluene, or DMF to achieve the necessary temperature.[8] |
| 4. Catalyst Poisoning/Deactivation | Solution: Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen) to prevent oxygen from deactivating the catalyst.[4] Degas all solvents thoroughly before use by sparging with an inert gas or using freeze-pump-thaw cycles.[4][9] |
Issue: I am observing significant amounts of homocoupled boronic acid byproduct.
| Potential Cause | Troubleshooting Suggestion & Rationale |
| 1. Presence of Oxygen | Solution: Oxygen promotes the homocoupling of boronic acids. Improve the degassing procedure for all solvents and ensure the reaction flask is thoroughly purged with an inert gas before adding the catalyst.[4] |
| 2. Inefficient Pd(II) to Pd(0) Reduction | Solution: If using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to the active Pd(0) species can sometimes favor homocoupling.[10] Using a direct Pd(0) source like Pd(PPh₃)₄ or a pre-formed palladium(0) complex can sometimes mitigate this.[4] |
Data Presentation
Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Mono-arylation at the C5 Position
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O (10:1) | 100 | 12 | 85 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.0) | Toluene | 110 | 16 | 92 |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | DME/H₂O (4:1) | 90 | 24 | 65 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | Acetonitrile/H₂O (3:1) | 90 | 24 | 45[11] |
Note: Data is representative and compiled for illustrative purposes. Actual results may vary based on the specific arylboronic acid used.
Experimental Protocols
Protocol 1: Optimized Sonogashira Coupling of this compound
This protocol is designed to favor mono-alkynylation at the C5 position.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.1 equiv)
-
Pd(PPh₃)₂Cl₂ (3 mol%)
-
Copper(I) Iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3.0 equiv)
-
Anhydrous, degassed THF
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF via syringe, followed by the amine base and the terminal alkyne.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the reaction progress by TLC or LC-MS.[12][13]
-
Upon completion, dilute the reaction with diethyl ether and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Diagrams
Caption: Troubleshooting workflow for cross-coupling reactions.
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
Caption: Selecting conditions for mono- vs. di-substitution.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: 3,5-Dibromo-2-fluoropyridine Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges associated with the reaction scale-up of 3,5-Dibromo-2-fluoropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: While specific literature on the large-scale synthesis of this compound is limited, a common approach involves the bromination of 2-fluoropyridine or the fluorination of a corresponding dibromopyridine precursor. The choice of route often depends on the availability and cost of starting materials.
Q2: What are the primary safety concerns when working with this compound and its precursors?
A2: The reactants and product are hazardous. 3,5-Dibromopyridine is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Bromine is highly toxic and volatile.[2] Fluorinating agents can also be highly corrosive and toxic. It is crucial to handle these chemicals in a well-ventilated area, wear appropriate personal protective equipment (PPE), and have emergency procedures in place.[1][3]
Q3: What are the typical impurities encountered in the synthesis of this compound?
A3: Impurities can arise from incomplete reactions, over-bromination (leading to tri-brominated species), or side reactions. Positional isomers of the desired product can also be formed. The presence of starting materials and residual solvents is also common.
Q4: What purification methods are most effective for this compound on a large scale?
A4: Recrystallization and column chromatography are common purification techniques.[4] For large-scale operations, recrystallization is often preferred due to its cost-effectiveness and scalability. Finding a suitable solvent system is key to achieving high purity. Column chromatography can be effective for removing closely related impurities but can be challenging to scale up.[5]
Troubleshooting Guide
Issue 1: Low Yield During Bromination
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using techniques like GC-MS or TLC. Consider extending the reaction time or increasing the temperature. |
| Sub-optimal Brominating Agent | While liquid bromine is effective, solid brominating agents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can be safer and easier to handle on a large scale.[2] |
| Loss of Product During Work-up | Ensure proper pH adjustment during neutralization to prevent product loss. Optimize extraction solvent and volumes. |
Issue 2: Formation of Multiple Brominated Byproducts
| Potential Cause | Troubleshooting Step |
| Over-bromination | Carefully control the stoichiometry of the brominating agent. Consider slow, portion-wise addition to maintain control over the reaction. |
| High Reaction Temperature | Run the reaction at the lowest effective temperature to minimize side reactions. |
| Inadequate Mixing | Ensure efficient stirring, especially in large reactors, to maintain homogenous reaction conditions. |
Issue 3: Poor Purity After Recrystallization
| Potential Cause | Troubleshooting Step |
| Incorrect Solvent System | Screen a variety of solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble. |
| Oiling Out | If the product "oils out" instead of crystallizing, try using a more dilute solution or a different solvent system. Seeding with a small crystal of pure product can also induce crystallization. |
| Inefficient Removal of Colored Impurities | Treat the solution with activated carbon before crystallization to remove colored impurities. |
Experimental Protocols
Note: The following protocol is a representative procedure based on the synthesis of similar halogenated pyridines and should be optimized for specific laboratory and scale-up conditions.
Proposed Synthesis of this compound via Bromination of 2-Fluoropyridine
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Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 2-fluoropyridine and a solvent such as concentrated sulfuric acid.
-
Bromination: Cool the mixture to 0-5 °C. Slowly add a stoichiometric amount of liquid bromine via the addition funnel, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC-MS.
-
Quenching and Neutralization: Carefully quench the reaction by pouring it over ice. Slowly neutralize the mixture with a base such as sodium hydroxide or sodium bicarbonate solution, keeping the temperature below 20 °C.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or hexane.
Data Presentation
Table 1: Comparison of Brominating Agents (Data from a related synthesis) [2]
| Brominating Agent | Solvent | Reaction Time |
| N-bromosuccinimide (NBS) | THF | 5 h |
| Dibromohydantoin (DBDMH) | THF | 24 h |
| Pyridine tribromide (PyBr₃) | MeOH | Reflux |
Table 2: Safety Information for Related Compounds
| Compound | Hazard Statements |
| 3,5-Dibromopyridine | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1] |
| 5-Bromo-2-fluoropyridine | Combustible liquid. Causes skin irritation. Causes serious eye irritation.[6] |
| 2-Bromopyridine | H301: Toxic if swallowed. H310: Fatal in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Potential side reactions during the bromination of 2-fluoropyridine.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
Technical Support Center: Column Chromatography Purification of Brominated Pyridines
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the purification of brominated pyridines by column chromatography. Below you will find a comprehensive guide in a question-and-answer format, detailed experimental protocols, and key data to streamline your purification workflow.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the column chromatography of brominated pyridines.
Q1: My brominated pyridine is showing significant peak tailing on the silica gel column. What is the cause and how can I fix it?
A1: Peak tailing with pyridine-containing compounds is a frequent issue caused by the interaction of the basic nitrogen atom with acidic silanol groups on the surface of the silica gel. This strong interaction leads to poor separation and broad peaks.
Solution: To mitigate this, add a small amount of a basic modifier to your eluent. Triethylamine (TEA) is commonly used at a concentration of 0.1-1% (v/v). The TEA will compete with the pyridine for binding to the acidic sites on the silica, leading to sharper peaks and improved separation.
Q2: I am having difficulty separating constitutional isomers of brominated pyridines (e.g., 2-bromopyridine from 3-bromopyridine). What strategies can I employ?
A2: Separating constitutional isomers can be challenging due to their similar polarities.
Solutions:
-
Optimize the Mobile Phase: A shallow gradient elution is often effective. Start with a low polarity mobile phase (e.g., 100% hexanes) and gradually increase the polarity by slowly adding a more polar solvent like ethyl acetate. Small, incremental changes in the solvent composition can resolve closely eluting isomers.
-
High-Efficiency Silica Gel: Use silica gel with a smaller particle size (e.g., 230-400 mesh) to increase the surface area and improve separation efficiency.
-
Longer Column: A longer chromatography column provides more theoretical plates, which can enhance the separation of closely related compounds.
-
Alternative Stationary Phases: If silica gel proves ineffective, consider using a different stationary phase such as alumina (neutral or basic).
Q3: My desired brominated pyridine product is co-eluting with the unreacted pyridine starting material. How can I improve the separation?
A3: Pyridine is more polar than its brominated derivatives. Therefore, it should have a lower Rf value and elute later from a normal-phase column. If you are observing co-elution, it is likely that your solvent system is too polar.
Solution: Start with a less polar mobile phase. A common starting point is a mixture of hexanes and ethyl acetate. By using a higher ratio of hexanes, you will increase the retention of the more polar pyridine on the column, allowing the less polar brominated pyridine to elute first. Perform a thorough TLC analysis with various solvent ratios to find the optimal conditions for separation before running the column.
Q4: How do I choose between wet and dry loading of my crude brominated pyridine sample?
A4: The choice between wet and dry loading depends on the solubility of your crude sample in the initial mobile phase.
-
Wet Loading: This method is preferred when your sample is readily soluble in the initial, low-polarity eluent (e.g., a high hexane concentration). Dissolve the sample in a minimal amount of this solvent and apply it directly to the top of the column. This is generally a faster method.[1]
-
Dry Loading: If your sample is not soluble in the initial eluent, or if you need to use a more polar solvent to dissolve it, dry loading is the better option.[1][2] Dissolve your crude product in a suitable volatile solvent (like dichloromethane or acetone), add a small amount of silica gel to the solution, and then evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be evenly added to the top of the packed column.[2] Dry loading often leads to better resolution and sharper bands, especially for challenging separations.[1]
Q5: What are the best methods for visualizing brominated pyridines on a TLC plate?
A5: Brominated pyridines are often UV-active due to the aromatic ring system.
-
UV Light: The most common and non-destructive method is to use a UV lamp at 254 nm.[3][4] The compounds will appear as dark spots on a fluorescent green background.
-
Iodine Chamber: Exposing the TLC plate to iodine vapor is another common method. The iodine will form colored complexes with the organic compounds, appearing as yellow-brown spots.[4]
-
Potassium Permanganate (KMnO₄) Stain: This is a destructive method where the plate is dipped in a KMnO₄ solution. While pyridine itself may not show up well, many organic impurities will react to give yellow spots on a purple background.[5]
Data Presentation
The following tables summarize typical TLC Rf values and purification outcomes for brominated pyridines.
Table 1: Typical TLC Rf Values for Pyridine and Brominated Pyridines on Silica Gel
| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Approximate Rf Value |
| Pyridine | 9:1 | ~0.1 |
| 2-Bromopyridine | 9:1 | ~0.6 |
| 3-Bromopyridine | 9:1 | ~0.4 |
| 4-Bromopyridine | 9:1 | ~0.3 |
| 2,6-Dibromopyridine | 9:1 | ~0.8 |
Note: Rf values are approximate and can vary based on the specific TLC plate, chamber saturation, temperature, and exact solvent mixture.
Table 2: Example Purification Outcomes for Brominated Pyridines
| Purification Method | Starting Material | Target Compound | Typical Yield | Typical Purity |
| Flash Chromatography | Crude bromination of pyridine | 2-Bromopyridine | 80-92%[6] | >98% |
| Flash Chromatography | Crude bromination of pyridine | 3-Bromopyridine | 70-85% | >98% |
| Flash Chromatography | Diazotization of aminopyridine | 4-Bromopyridine | 75-90% | >99% |
Experimental Protocols
Protocol 1: General Procedure for Purification by Flash Column Chromatography
This protocol outlines a general method for the purification of a crude brominated pyridine mixture.
1. TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate) to find the optimal eluent for separation. An ideal Rf value for the desired product is typically around 0.2-0.4 for good separation on a column.
2. Column Packing (Slurry Method):
-
Secure a glass column vertically and ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom.
-
In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance of the bed during solvent addition.
-
Open the stopcock and allow the excess solvent to drain until the solvent level is just at the top of the sand layer.
3. Sample Loading:
-
Wet Loading: If your crude product is soluble in the initial eluent, dissolve it in a minimal amount of this solvent and carefully apply it to the top of the column using a pipette.
-
Dry Loading: If the crude product has poor solubility in the initial eluent, dissolve it in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.
4. Elution:
-
Carefully add the initial mobile phase to the top of the column.
-
Apply gentle pressure to the top of the column (using a pump or bulb) to begin eluting the sample.
-
If using a gradient, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate).
-
Collect fractions in separate test tubes.
5. Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified brominated pyridine.
Visualizations
General Workflow for Brominated Pyridine Purification
Caption: A general workflow for the purification of brominated pyridines.
Troubleshooting Decision Tree for Common Column Chromatography Issues
Caption: A decision tree for troubleshooting common column chromatography issues.
References
Technical Support Center: Coupling Reactions of 3,5-Dibromo-2-fluoropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dibromo-2-fluoropyridine in various coupling reactions. The following sections detail the effect of base selection on reaction outcomes, provide experimental protocols, and offer solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general role of the base in palladium-catalyzed cross-coupling reactions?
In Suzuki-Miyaura couplings, the base is crucial for the activation of the boronic acid or its ester to form a more nucleophilic boronate species, which facilitates the transmetalation step with the palladium catalyst. For Sonogashira couplings, the base deprotonates the terminal alkyne to generate a copper acetylide or a palladium-acetylide complex, which is the active nucleophile. In Buchwald-Hartwig aminations, the base deprotonates the amine, allowing for its coordination to the palladium center and subsequent reductive elimination to form the C-N bond.
Q2: How does the choice of base affect the regioselectivity of coupling reactions with this compound?
The two bromine atoms on the pyridine ring have different reactivities due to the electronic effect of the fluorine atom and the nitrogen atom. The bromine at the 5-position is generally more reactive towards oxidative addition than the bromine at the 3-position in Suzuki and Sonogashira couplings. The choice of a bulky base can sometimes enhance this selectivity by sterically hindering the approach of the catalyst to the more sterically crowded 3-position.
Q3: I am observing low to no yield in my coupling reaction. What are the likely causes related to the base?
Low yields can often be attributed to an inappropriate choice or quality of the base. Potential issues include:
-
Insufficient basicity: The selected base may not be strong enough to deprotonate the coupling partner effectively.
-
Poor solubility: The base may not be soluble in the reaction solvent, leading to a heterogeneous mixture and slow reaction rates.
-
Base-sensitive functional groups: The base might be reacting with other functional groups on your substrates.
-
Hydrolysis of the boronic acid: In Suzuki reactions, strongly basic aqueous conditions can lead to protodeboronation, where the boronic acid is replaced by a hydrogen atom.
Q4: Can the same base be used for Suzuki, Sonogashira, and Buchwald-Hartwig reactions?
While there can be some overlap, it is generally not advisable to use the same base for all three reaction types without optimization. Suzuki reactions often employ inorganic bases like carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄). Sonogashira reactions typically utilize amine bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). Buchwald-Hartwig aminations can use a wider range of bases, from strong alkoxides like sodium tert-butoxide (NaOtBu) to weaker inorganic bases like potassium carbonate, depending on the amine's pKa.
Troubleshooting Guides
Low or No Product Formation
| Symptom | Possible Cause | Suggested Solution |
| No reaction or very low conversion | Inappropriate base strength | For Suzuki, switch to a stronger base like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig with less acidic amines, consider a stronger base like NaOtBu. For Sonogashira, ensure the amine base is sufficiently strong to deprotonate the alkyne. |
| Poor solubility of the base | For Suzuki reactions using inorganic bases, consider adding a small amount of water to the solvent system (e.g., dioxane/water 10:1) to improve solubility. Alternatively, switch to a more soluble base like an organic base for Sonogashira or a different inorganic base for Suzuki. | |
| Catalyst inhibition | The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity. The choice of base can influence this. In some cases, a weaker, non-coordinating base might be beneficial. |
Formation of Side Products
| Symptom | Possible Cause | Suggested Solution |
| Protodeboronation (in Suzuki reactions) | Base is too strong or reaction time is too long in the presence of water. | Use a milder base (e.g., K₂CO₃ instead of K₃PO₄). Minimize the amount of water in the reaction or use anhydrous conditions. Reduce the reaction time. |
| Homocoupling of the boronic acid (Suzuki) or alkyne (Sonogashira) | Presence of oxygen. Inefficient transmetalation. | Ensure the reaction is thoroughly degassed. For Sonogashira, the choice of amine base can influence the rate of homocoupling. |
| Dehalogenation of the starting material | The base may be acting as a reductant in the presence of a hydrogen source. | Switch to a non-nucleophilic base. Ensure all reagents and solvents are anhydrous. |
Data Presentation
Disclaimer: The following tables summarize quantitative data on the effect of bases from studies on substrates analogous to this compound, as specific data for this exact molecule is limited in the literature. These should be used as a starting point for optimization.
Table 1: Effect of Base on Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Reference Substrate |
| 1 | K₂CO₃ | Toluene/H₂O | 100 | 85 | 2,3,5-trichloropyridine |
| 2 | Na₂CO₃ | Toluene/H₂O | 100 | 82 | 2,3,5-trichloropyridine |
| 3 | K₃PO₄ | Toluene/H₂O | 100 | 92 | 2,3,5-trichloropyridine |
| 4 | Cs₂CO₃ | Dioxane/H₂O | 100 | 95 | 4-bromopyridine derivative |
| 5 | KF | Dioxane/H₂O | 100 | 78 | 4-bromopyridine derivative |
Table 2: Effect of Base on Sonogashira Coupling of p-Iodonitrobenzene with Phenylacetylene [1]
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Piperidine | DMF | 50 | 95 |
| 2 | NEt₃ | DMF | 50 | 92 |
| 3 | Cs₂CO₃ | DMF | 50 | 65 |
| 4 | K₂CO₃ | DMF | 50 | 58 |
| 5 | DIPEA | DMF | 50 | 75 |
Table 3: Effect of Base on Buchwald-Hartwig Amination of Bromobenzene with Secondary Amines
| Entry | Base | Solvent | Temperature (°C) | Conversion (%) | Reference Amine |
| 1 | t-BuONa | Toluene | 100 | 97 | Carbazole |
| 2 | t-BuOLi | Toluene | 100 | 98 | Carbazole |
| 3 | K₂CO₃ | Toluene | 100 | 82 | Carbazole |
| 4 | K₃PO₄ | Toluene | 100 | 42 | Carbazole |
| 5 | Cs₂CO₃ | Toluene | 100 | 96 | Carbazole |
Mandatory Visualization
Caption: Workflow for base selection in coupling reactions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
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Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid/ester, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Amine base (e.g., Triethylamine or Diisopropylethylamine, as solvent or co-solvent)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., BINAP, Xantphos, 2-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium precatalyst, ligand, and base.
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent, followed by this compound and the amine.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
Caption: General experimental workflow for coupling reactions.
References
Technical Support Center: Solvent Effects in Nucleophilic Aromatic Substitution of 3,5-Dibromo-2-fluoropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nucleophilic aromatic substitution (SNAr) of 3,5-Dibromo-2-fluoropyridine.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism for the nucleophilic aromatic substitution of this compound?
A1: The reaction proceeds via a two-step addition-elimination mechanism, also known as the SNAr pathway. The first step, which is typically rate-determining, involves the attack of the nucleophile at the carbon atom bearing the fluorine atom. This forms a resonance-stabilized anionic intermediate called a Meisenheimer complex. In the second step, the aromaticity of the pyridine ring is restored by the elimination of the fluoride ion as the leaving group.
Q2: Why is the fluorine atom at the 2-position the most likely site for nucleophilic attack?
A2: Nucleophilic aromatic substitution on pyridine rings is most favorable at the 2- and 4-positions (ortho and para to the ring nitrogen). This is because the electronegative nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. The fluorine atom, being highly electronegative, further activates the 2-position for nucleophilic attack and is an excellent leaving group in SNAr reactions. In fact, 2-fluoropyridine reacts significantly faster than its 2-chloro counterpart in nucleophilic substitution reactions.
Q3: How do different types of solvents affect the reaction rate?
A3: The choice of solvent can significantly impact the rate of SNAr reactions.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred. These solvents can solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, thus increasing its nucleophilicity and accelerating the reaction.
-
Polar Protic Solvents (e.g., ethanol, methanol, water) can slow down the reaction. They can form hydrogen bonds with the nucleophile, creating a solvent shell that hinders its ability to attack the electrophilic carbon.
-
Non-polar Solvents (e.g., toluene, hexane) are generally poor choices as they do not effectively dissolve the reactants and stabilize the charged intermediate.
Q4: What are common side reactions to be aware of?
A4: Potential side reactions include:
-
Reaction at other positions: While less likely, under harsh conditions, nucleophilic attack at the bromine-substituted positions might occur, leading to a mixture of products.
-
Decomposition of starting material or product: Prolonged heating or the presence of strong bases can lead to the degradation of the pyridine ring or other functional groups.
-
Reaction with solvent: Some nucleophiles might react with certain solvents, especially at elevated temperatures.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Inactive nucleophile. 2. Reaction temperature is too low. 3. Inappropriate solvent. 4. Presence of water in the reaction. 5. Insufficient reaction time. | 1. Check the purity and activity of the nucleophile. If using an amine, consider converting it to a more potent nucleophile by deprotonation with a suitable base. 2. Gradually increase the reaction temperature, monitoring for product formation and decomposition. 3. Switch to a polar aprotic solvent like DMF or DMSO. 4. Ensure all reagents and solvents are anhydrous. 5. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. |
| Formation of multiple products | 1. Competing side reactions. 2. Reaction temperature is too high. 3. Impure starting materials. | 1. Lower the reaction temperature to improve selectivity. 2. Optimize the reaction temperature to favor the desired product. 3. Purify the starting materials before use. |
| Dark-colored reaction mixture and difficult purification | 1. Formation of a stable Meisenheimer complex. 2. Decomposition of reactants or products. | 1. The formation of a colored Meisenheimer complex is often normal. Proceed with the workup as planned. 2. Lower the reaction temperature and shorten the reaction time. Consider performing the reaction under an inert atmosphere. |
| Reaction does not go to completion | 1. Equilibrium has been reached. 2. Insufficient amount of nucleophile. 3. Deactivation of the nucleophile. | 1. Use a larger excess of the nucleophile to shift the equilibrium towards the product. 2. Increase the stoichiometry of the nucleophile. 3. Ensure the nucleophile is stable under the reaction conditions. |
Quantitative Data on Solvent Effects
The following table summarizes the effect of different solvents on the nucleophilic aromatic substitution of this compound with piperidine.
| Solvent | Dielectric Constant (ε) | Typical Reaction Time (hours) | Typical Yield (%) |
| Dimethylformamide (DMF) | 36.7 | 2 - 4 | > 95 |
| Dimethyl sulfoxide (DMSO) | 46.7 | 1 - 3 | > 95 |
| Acetonitrile | 37.5 | 6 - 8 | 85 - 90 |
| Tetrahydrofuran (THF) | 7.6 | 12 - 16 | 60 - 70 |
| Ethanol | 24.6 | 24 - 48 | 30 - 40 |
| Toluene | 2.4 | > 48 | < 10 |
Note: The data presented in this table are estimates based on typical SNAr reactions of 2-fluoropyridines and may vary depending on the specific reaction conditions.
Experimental Protocols
Synthesis of 3,5-Dibromo-2-(piperidin-1-yl)pyridine
Materials:
-
This compound
-
Piperidine
-
Anhydrous dimethylformamide (DMF)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Add piperidine (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-Dibromo-2-(piperidin-1-yl)pyridine.
Visualizations
Caption: Mechanism of the SNAr reaction of this compound.
Caption: Experimental workflow for the synthesis of 3,5-Dibromo-2-(piperidin-1-yl)pyridine.
Validation & Comparative
A Comparative Guide to the Suzuki Coupling of 3,5-Dibromo-2-fluoropyridine and Other Dihalopyridines
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and materials science. Among the myriad of cross-coupling reactions available, the Suzuki-Miyaura coupling stands out for its versatility and functional group tolerance in creating C-C bonds. This guide provides an objective comparison of the Suzuki coupling of 3,5-Dibromo-2-fluoropyridine with other dihalopyridines, supported by established reactivity principles and experimental data from analogous systems.
General Reactivity Trends in Dihalopyridines
The regioselectivity of Suzuki coupling on dihalopyridines is governed by a combination of electronic and steric factors. The general order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl > F.[1] This trend is attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and thus most susceptible to oxidative addition by the palladium catalyst.
Furthermore, the position of the halogen on the pyridine ring plays a crucial role. Halogens at the 2- and 6-positions are generally more reactive than those at the 3- and 5-positions due to the electron-withdrawing nature of the nitrogen atom, which makes the adjacent carbons more electrophilic.[2] However, steric hindrance from adjacent substituents can modulate this reactivity.
Comparing this compound
In this compound, we have two identical bromine atoms at the 3- and 5-positions and a fluorine atom at the 2-position. Based on the general reactivity trends, the C-Br bonds are significantly more reactive than the C-F bond in Suzuki coupling reactions. The fluorine atom is generally unreactive under typical Suzuki conditions.
The key point of comparison for this molecule is the relative reactivity of the C-Br bonds at the 3- and 5-positions. In the absence of other directing groups, these two positions are electronically similar. However, the fluorine atom at the 2-position can exert a modest steric and electronic influence. It is anticipated that the C-Br at the 5-position would be slightly more sterically accessible for oxidative addition of the palladium catalyst compared to the C-Br at the 3-position, which is flanked by the 2-fluoro and 4-hydrogen substituents. This may lead to a slight preference for monosubstitution at the 5-position under carefully controlled conditions.
Quantitative Data Comparison
While specific comparative studies on this compound are not abundant in the literature, we can compile data from various dihalopyridine systems to infer its reactivity. The following tables summarize typical reaction conditions and yields for the Suzuki coupling of different dihalopyridines.
Table 1: Comparison of Reaction Conditions for Monofunctionalization of Dihalopyridines
| Dihalopyridine | Position of Coupling | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound (Predicted) | C5 > C3 | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ or Cs₂CO₃ | 1,4-Dioxane/H₂O or Toluene/EtOH/H₂O | 80-100 | 12-24 | Good to Excellent | Inferred |
| 2,4-Dibromopyridine | C2 | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Toluene/H₂O | 100 | 16 | 85 | [2] |
| 2,5-Dichloropyridine | C2 | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 100 | 18 | 92 | Pfizer RKB[3] |
| 3,5-Dichloropyridazine | C3 | Pd(OAc)₂ / dppf | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 78 | [3] |
| 3,5-Dichloropyridazine | C5 | Pd(OAc)₂ / Qphos | KF | Toluene/H₂O | 100 | 12 | 65 | [3] |
Table 2: Comparison of Reactivity for Different Halogens and Positions
| Substrate | Reactive Halogen(s) | Position(s) | Comments |
| This compound | Br | 3 and 5 | C-F bond is largely unreactive. Slight preference for C5 over C3 may be observed. |
| 2-Bromo-5-chloropyridine | Br | 2 | C-Br bond is more reactive than C-Cl. |
| 2-Chloro-5-iodopyridine | I | 5 | C-I bond is the most reactive. |
| 2,4-Dichloropyrimidine | Cl | 4 | C4 is more electron-deficient and reactive than C2. |
Experimental Protocols
Below is a detailed, generalized experimental protocol for a microwave-assisted Suzuki-Miyaura coupling that can be adapted for this compound.
Protocol: Microwave-Assisted Suzuki Coupling of a Dihalopyridine
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane
-
Water
-
10 mL microwave vial with a stir bar
Procedure:
-
To a 10 mL microwave vial, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add 1,4-dioxane and water in a 4:1 ratio to achieve a reaction concentration of approximately 0.1 M.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture with stirring at 120 °C for 15-30 minutes.[4]
-
After the reaction, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired mono-arylated product. For diarylation, 2.2-3.0 equivalents of the arylboronic acid and a longer reaction time may be required.
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2: A typical experimental workflow for microwave-assisted Suzuki coupling.
Figure 3: Logical relationship comparing the predicted and observed regioselectivity.
References
- 1. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.chalmers.se [research.chalmers.se]
- 4. benchchem.com [benchchem.com]
Spectroscopic Analysis of 3,5-Dibromo-2-fluoropyridine and a Comparative Look at Halogenated Pyridine Alternatives
A detailed examination of the spectroscopic characteristics of 3,5-Dibromo-2-fluoropyridine is presented, alongside a comparative analysis with structurally related halogenated pyridine derivatives. This guide provides researchers, scientists, and drug development professionals with a valuable resource for the identification and characterization of these compounds through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The unique substitution pattern of this compound, featuring two bromine atoms and a fluorine atom on the pyridine ring, imparts distinct spectroscopic properties that are crucial for its unambiguous identification and for understanding its chemical behavior. This guide summarizes key spectroscopic data for this compound and compares it with two alternative halogenated pyridines: 3,5-Dichloropyridine and 2,5-Dibromo-3-fluoropyridine. The comparative data highlights the influence of the type and position of halogen substituents on the spectroscopic fingerprints of these molecules.
Comparative Spectroscopic Data
The following tables provide a summary of the available and predicted spectroscopic data for this compound and the selected alternative compounds. This allows for a direct comparison of their key spectral features.
Table 1: ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) | ¹⁹F NMR (ppm) |
| This compound | Data not experimentally available in searched literature. | Data not experimentally available in searched literature. | Data not experimentally available in searched literature. |
| 3,5-Dichloropyridine | 8.44 (d, J=2.0 Hz, 2H, H-2, H-6), 7.75 (t, J=2.0 Hz, 1H, H-4) | 147.9 (C-2, C-6), 138.0 (C-4), 130.9 (C-3, C-5) | N/A |
| 2,5-Dibromo-3-fluoropyridine | Specific assignments not available in searched literature. | Specific assignments not available in searched literature. | Data not available in searched literature. |
Note: NMR data for 3,5-Dichloropyridine is sourced from publicly available spectral databases. The lack of readily available experimental NMR data for this compound highlights a gap in the current scientific literature.
Table 2: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | Data not experimentally available in searched literature. |
| 3,5-Dichloropyridine | Aromatic C-H stretch (~3070), C=C and C=N ring stretching (~1560, 1415), C-Cl stretch (~800) |
| 2,5-Dibromo-3-fluoropyridine | Data not available in searched literature. |
Note: IR data for 3,5-Dichloropyridine is based on typical values for similar structures.
Table 3: Mass Spectrometry (MS) Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass-to-Charge Ratios (m/z) |
| This compound | C₅H₂Br₂FN | 254.88 | Predicted [M+H]⁺: 253.8611, 255.8591, 257.8570[1] |
| 3,5-Dichloropyridine | C₅H₃Cl₂N | 147.99 | Experimental M⁺: 147, 149, 151 (characteristic chlorine isotope pattern)[2][3] |
| 2,5-Dibromo-3-fluoropyridine | C₅H₂Br₂FN | 254.88 | Predicted M⁺: 253, 255, 257 (characteristic bromine isotope pattern)[4] |
Note: Mass spectrometry data for this compound and 2,5-Dibromo-3-fluoropyridine is based on predictions from PubChem. The data for 3,5-Dichloropyridine is from experimental spectra available in the NIST database.
Experimental Protocols
Detailed methodologies are essential for reproducing and verifying spectroscopic data. The following are generalized protocols for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for obtaining NMR spectra of halogenated pyridine derivatives is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Set a spectral width of approximately 0-10 ppm. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-180 ppm) is necessary. Longer acquisition times or a higher number of scans are typically required compared to ¹H NMR.
-
¹⁹F NMR Acquisition: A dedicated fluorine probe or a broadband probe is used. The spectral width for ¹⁹F NMR can be very large, so it is important to determine the approximate chemical shift range of the compound to set the spectral window accordingly. A common external reference for ¹⁹F NMR is CFCl₃ (δ = 0 ppm).
Infrared (IR) Spectroscopy
For solid pyridine derivatives, the KBr pellet technique is a common method for sample preparation:
-
Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply high pressure to form a thin, transparent or translucent pellet.
-
Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the spectrometer's sample holder and record the sample spectrum. The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is a common technique for the analysis of these types of compounds:
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Visualizing the Analytical Workflow
The logical flow of spectroscopic analysis for identifying and characterizing a compound like this compound can be visualized as a structured workflow.
Caption: Workflow for the spectroscopic analysis of this compound.
References
The Promising Biological Potential of Compounds Derived from 3,5-Dibromo-2-fluoropyridine: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with significant biological activity is a perpetual endeavor. One such scaffold of growing interest is the substituted pyridine ring, and specifically, compounds synthesized from 3,5-Dibromo-2-fluoropyridine. This guide provides a comparative overview of the biological activities of various derivatives synthesized from this versatile starting material, supported by available experimental data and methodologies.
While direct studies detailing the synthesis and subsequent biological evaluation of a wide array of compounds specifically from this compound are still emerging in publicly available literature, the known reactivity of this compound and the biological significance of related fluorinated and brominated pyridines provide a strong rationale for its use in drug discovery. The strategic placement of two bromine atoms and a fluorine atom on the pyridine ring offers multiple sites for functionalization through established synthetic methodologies like Suzuki and Sonogashira cross-coupling reactions. These reactions allow for the introduction of diverse chemical moieties, leading to a wide range of derivatives with potential therapeutic applications.
This guide will explore the potential biological activities of compounds that could be synthesized from this compound, drawing comparisons from structurally similar compounds and highlighting the experimental approaches used to evaluate their efficacy.
Potential Therapeutic Applications and Comparative Efficacy
Based on the biological activities of analogous pyridine derivatives, compounds synthesized from this compound are anticipated to exhibit a range of therapeutic effects, including anticancer, antimicrobial, and enzyme inhibitory activities.
Anticancer Activity
The pyridine nucleus is a common feature in many anticancer agents. The introduction of halogen atoms can significantly enhance the cytotoxic and antiproliferative properties of these molecules. For instance, various substituted pyridine derivatives have been shown to inhibit key signaling pathways involved in cancer progression.
A general workflow for the synthesis and evaluation of anticancer agents from this compound is depicted below. This process typically involves chemical synthesis to create a library of derivatives, followed by in vitro screening against various cancer cell lines to determine their cytotoxic effects. Promising candidates are then subjected to more detailed mechanistic studies.
Caption: A generalized workflow for the discovery of anticancer agents starting from this compound.
Table 1: Hypothetical Comparison of Anticancer Activity of this compound Derivatives
| Compound ID | Modification at C3 | Modification at C5 | Cancer Cell Line | IC50 (µM) |
| Hypothetical-1 | Phenyl | Bromo | MCF-7 (Breast) | 15.2 |
| Hypothetical-2 | 4-Methoxyphenyl | Bromo | A549 (Lung) | 10.8 |
| Hypothetical-3 | Phenyl | Phenyl | MCF-7 (Breast) | 5.1 |
| Hypothetical-4 | 4-Methoxyphenyl | Phenyl | A549 (Lung) | 3.7 |
| Doxorubicin (Control) | - | - | MCF-7 (Breast) | 0.9 |
| Cisplatin (Control) | - | - | A549 (Lung) | 2.5 |
Note: The data in this table is hypothetical and serves as an illustrative example of how the anticancer activity of derivatives could be compared. Actual values would need to be determined through experimentation.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Pyridine derivatives have been identified as a promising class of compounds with potent antibacterial and antifungal activities. The presence of halogens can enhance the lipophilicity of these molecules, facilitating their penetration through microbial cell membranes.
The screening process for novel antimicrobial agents derived from this compound would involve synthesizing a series of compounds and testing their efficacy against a panel of clinically relevant bacteria and fungi.
Caption: A typical workflow for the screening of antimicrobial compounds synthesized from a common precursor.
Table 2: Illustrative Comparison of Antimicrobial Activity of this compound Derivatives
| Compound ID | Modification | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| Hypothetical-5 | 3-Thienyl, 5-Bromo | S. aureus | 8 | C. albicans | 16 |
| Hypothetical-6 | 3,5-Di(thienyl) | E. coli | 16 | A. niger | 32 |
| Hypothetical-7 | 3-Furyl, 5-Bromo | S. aureus | 4 | C. albicans | 8 |
| Ciprofloxacin (Control) | - | S. aureus | 1 | - | - |
| Fluconazole (Control) | - | - | - | C. albicans | 2 |
Note: The data in this table is for illustrative purposes only. Experimental determination is required to establish the actual antimicrobial efficacy.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are representative methodologies for key experiments cited in the evaluation of compounds with similar structures.
Synthesis of Pyridine Derivatives via Suzuki Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki cross-coupling reaction to introduce aryl or heteroaryl substituents onto the pyridine ring.
-
To a reaction vessel, add this compound (1 equivalent), the desired boronic acid (1.1 to 2.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80°C to 120°C for a period of 4 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired derivative.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
-
Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the synthesized pyridine derivatives and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known anticancer drug).
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2 to 4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18 to 24 hours (bacteria) or 24 to 48 hours (fungi).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways
The biological activity of pyridine derivatives often stems from their ability to interact with and modulate specific signaling pathways. For instance, in cancer, these compounds may inhibit protein kinases that are crucial for tumor growth and survival.
Caption: A simplified diagram illustrating how a pyridine derivative might act as a kinase inhibitor to block cancer-related signaling pathways.
Conclusion
This compound represents a highly promising and versatile starting material for the synthesis of novel bioactive compounds. The strategic placement of its halogen atoms allows for the creation of a diverse library of derivatives with potential applications in oncology and infectious disease. While further dedicated research is needed to fully elucidate the biological activities of compounds directly synthesized from this precursor, the existing body of knowledge on related pyridine derivatives provides a strong foundation and a clear roadmap for future drug discovery efforts. The experimental protocols and comparative frameworks presented in this guide are intended to facilitate and inform these future investigations, ultimately contributing to the development of new and effective therapeutic agents.
A Comparative Guide to the Reaction Mechanisms of 3,5-Dibromo-2-fluoropyridine: Insights from DFT Studies
For Researchers, Scientists, and Drug Development Professionals
3,5-Dibromo-2-fluoropyridine is a versatile building block in organic synthesis, offering multiple reaction sites for functionalization. The presence of three halogen atoms—a fluorine at the activated C2 position and two bromines at the C3 and C5 positions—allows for selective transformations through various reaction pathways. This guide provides a comparative analysis of the most probable reaction mechanisms for this substrate, drawing upon Density Functional Theory (DFT) studies of analogous polyhalogenated pyridines. We will explore palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Sonogashira) and Nucleophilic Aromatic Substitution (SNAr), offering insights into their regioselectivity and reaction conditions.
Comparative Analysis of Reaction Pathways
The reactivity of the halogen substituents on the pyridine ring is highly dependent on the reaction type. DFT studies on related halopyridines provide a framework for predicting the behavior of this compound.
-
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura & Sonogashira): These reactions rely on a catalytic cycle involving a palladium complex. The first step, oxidative addition, is typically the rate-determining step and is highly dependent on the carbon-halogen bond strength. The generally accepted reactivity order for halogens in this step is I > Br > Cl > F. Therefore, for this compound, the C-Br bonds are significantly more reactive than the C-F bond in palladium-catalyzed couplings. This allows for selective functionalization at the C3 and C5 positions.
-
Nucleophilic Aromatic Substitution (SNAr): In contrast to cross-coupling, SNAr reactivity is governed by the electronegativity of the leaving group and the stability of the intermediate Meisenheimer complex. The reaction is favored at electron-deficient positions, such as the C2 and C4 positions of the pyridine ring, due to stabilization of the negative charge by the ring nitrogen.[1] The reactivity order for halogens as leaving groups in SNAr is typically F > Cl > Br > I.[2][3] Consequently, the fluorine atom at the activated C2 position is the most likely site for nucleophilic attack.
The logical workflow for the selective functionalization of this compound is depicted below.
Data Presentation: Predicted Reactivity
The following table summarizes the predicted reactivity for each halogen substituent in this compound across different reaction types, based on established principles from DFT studies on analogous systems.
| Position | Halogen | Reaction Type | Predicted Reactivity | Rationale |
| C2 | Fluorine | SNAr | High | F is an excellent leaving group in SNAr; C2 is activated by the ring nitrogen.[1] |
| Cross-Coupling | Low | Strong C-F bond is difficult to break via oxidative addition. | ||
| C3 | Bromine | SNAr | Low | C3 is not electronically activated for nucleophilic attack. |
| Cross-Coupling | High | C-Br bond is readily cleaved by palladium catalysts. | ||
| C5 | Bromine | SNAr | Low | C5 is not electronically activated for nucleophilic attack. |
| Cross-Coupling | High | C-Br bond is readily cleaved by palladium catalysts. |
Experimental Protocols & Mechanistic Diagrams
Detailed methodologies for key reactions are provided below, adapted from established procedures for similar substrates.
Suzuki-Miyaura Cross-Coupling
This reaction is ideal for forming C-C bonds by coupling the C-Br positions with boronic acids or esters.
Experimental Protocol (Adapted from[4][5][6])
-
To a reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ and a phosphine ligand.
-
Add a solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).
-
Seal the vial and purge with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction mixture, typically between 80-120 °C, for 2-24 hours. Microwave irradiation can significantly reduce reaction times.[4]
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.
The generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions is illustrated below.
Sonogashira Coupling
This reaction facilitates the formation of a C-C bond between the C-Br positions and a terminal alkyne.
Experimental Protocol (Adapted from[7][8][9][10])
-
To a degassed solution of this compound (1.0 eq) in a suitable solvent (e.g., THF, DMF, or an amine like triethylamine), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
Add a base, typically an amine such as triethylamine or diisopropylamine, which can also serve as the solvent.
-
Add the terminal alkyne (1.1-1.5 eq) to the mixture.
-
Stir the reaction under an inert atmosphere at a temperature ranging from room temperature to 100 °C for 2-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove salts, and concentrate the filtrate.
-
Purify the residue by column chromatography to isolate the alkynylated product.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is the preferred method for substituting the C2-fluoro group with various nucleophiles.
Experimental Protocol (Adapted from[11][12][13])
-
Dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMF, DMSO, or acetonitrile.
-
Add the nucleophile (e.g., an amine, alkoxide, or thiol, 1.1-2.0 eq).
-
If the nucleophile is not basic, add a non-nucleophilic base like K₂CO₃ or Cs₂CO₃ (1.5-3.0 eq) to facilitate the reaction.
-
Heat the reaction mixture. Temperatures can range from room temperature to 150 °C, depending on the nucleophile's reactivity.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, quench the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate.
-
Purify the product by column chromatography.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Analysis of Palladium Catalysts for Cross-Coupling Reactions of 3,5-Dibromo-2-fluoropyridine
For researchers and professionals in drug development, the efficient and selective functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Among these, the pyridine ring is a privileged motif, and its halogenated derivatives, such as 3,5-dibromo-2-fluoropyridine, serve as versatile building blocks. The strategic introduction of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C3 and C5 positions is crucial for creating diverse molecular libraries for screening and development. Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are indispensable tools for these transformations. The choice of the palladium catalyst, particularly the ligand, plays a pivotal role in determining the reaction's efficiency, selectivity, and substrate scope.
This guide provides a comparative overview of various palladium catalysts for the coupling reactions of this compound, supported by experimental data from the literature. We will delve into the performance of different catalyst systems in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering insights into catalyst selection for specific synthetic goals.
Catalyst Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an organoboron reagent and an organic halide. For this compound, the selective mono- or diarylation is a key consideration. The choice of catalyst and reaction conditions can influence the reactivity of the C3 and C5 positions.
| Catalyst/Ligand | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| Pd(PPh₃)₄ | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 85 | Effective for mono-arylation, typically at the more reactive C5 position.[1] |
| Pd(OAc)₂ / SPhos | 4-Methoxyphenylboronic acid | K₃PO₄ | Toluene | 100 | 16 | 92 | Bulky, electron-rich phosphine ligands like SPhos can enhance catalytic activity for challenging substrates.[1] |
| Pd₂(dba)₃ / XPhos | 3-Thienylboronic acid | Cs₂CO₃ | THF | 80 | 18 | 88 | XPhos is another bulky biaryl phosphine ligand known for its high efficiency in cross-coupling reactions.[1] |
| Pd(dppf)Cl₂ | Phenylboronic acid | Na₂CO₃ | DME/H₂O | 80 | 2 | High | Pd(dppf)Cl₂ is a versatile and robust catalyst often used for challenging Suzuki-Miyaura couplings, including those with heteroaryl halides.[2] |
Catalyst Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, a critical transformation in the synthesis of many pharmaceuticals. The choice of ligand is crucial in preventing catalyst deactivation and promoting efficient coupling with a wide range of amines.
| Catalyst/Ligand | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| Pd(OAc)₂ / BINAP | Aromatic amines | K₂CO₃ | Toluene | MW (30 min) | 0.5 | Good | A simple and effective system for the amination of fluorinated iodopyridines, suggesting applicability to bromopyridines.[3] |
| Pd(OAc)₂ / XPhos | Aniline | K₂CO₃ | Toluene | 100 | 10 min (MW) | High | XPhos is a highly effective ligand for the amination of bromoestrone derivatives, indicating its potential for other complex bromoarenes.[4] |
| Pd₂(dba)₃ / P(o-tol)₃ | Secondary amines | NaOtBu | Toluene | 80 | - | 55-98 | First-generation catalyst system, effective for a range of amines but may require harsher conditions.[5][6] |
Catalyst Performance in Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis. This reaction typically involves a palladium catalyst and a copper(I) co-catalyst.
| Catalyst/Ligand | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| Pd(CF₃COO)₂ / PPh₃ / CuI | Terminal alkynes | Et₃N | DMF | 100 | 3 | 72-96 | An efficient system for the coupling of 2-amino-3-bromopyridines, demonstrating good yields with various alkynes.[6][7] |
| Pd(PhCN)₂Cl₂ / P(t-Bu)₃ / CuI | Terminal alkynes | HN(i-Pr)₂ | Dioxane | RT | - | High | The use of bulky, electron-rich phosphines like P(t-Bu)₃ allows for room-temperature Sonogashira reactions of aryl bromides.[8] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A flame-dried Schlenk flask is charged with this compound (1.0 equiv.), the corresponding arylboronic acid (1.1-1.5 equiv.), and a base such as K₃PO₄ or Na₂CO₃ (2.0-3.0 equiv.). The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., 1,4-dioxane/water mixture) are then added. The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred vigorously. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1][9][10]
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 equiv.), the amine (1.1-1.2 equiv.), a strong base such as sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃) (1.4-2.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (e.g., XPhos, 2-10 mol%). Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, and the vessel is sealed. The reaction mixture is heated to the specified temperature (e.g., 80-110 °C) with stirring. After completion (monitored by GC-MS or LC-MS), the reaction is cooled, diluted with a suitable solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography.[3][4][5]
General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.) in a degassed solvent (e.g., DMF or dioxane), the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a ligand such as PPh₃ (5 mol%), a copper(I) co-catalyst (e.g., CuI, 5 mol%), and a base (e.g., Et₃N or HN(i-Pr)₂) are added under an inert atmosphere. The reaction mixture is stirred at the appropriate temperature (room temperature to 100 °C) until the starting material is consumed, as indicated by TLC or GC-MS. The reaction mixture is then cooled, diluted with an organic solvent, and washed with aqueous ammonium chloride and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.[6][7][8]
Visualizing the Synthetic Strategy
The selection of a catalyst and reaction type is a critical decision point in the synthesis of derivatives of this compound. The following diagram illustrates the logical workflow for planning a synthetic route.
Caption: Synthetic workflow for functionalizing this compound.
The general catalytic cycle for these palladium-catalyzed cross-coupling reactions is a fundamental concept for understanding the role of the catalyst and optimizing reaction conditions.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 8. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to 3,5-Dibromo-2-fluoropyridine and 2,5-Dibromo-3-fluoropyridine in Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel chemical entities. Halogenated pyridines, in particular, serve as versatile scaffolds. This guide provides an in-depth comparison of two isomeric dibromofluoropyridines: 3,5-Dibromo-2-fluoropyridine and 2,5-Dibromo-3-fluoropyridine, focusing on their differential reactivity in key cross-coupling reactions, supported by experimental data and detailed protocols.
The strategic placement of halogen and fluorine atoms on the pyridine ring significantly influences the electronic properties and, consequently, the regioselectivity of synthetic transformations. Understanding these nuances is paramount for efficient and predictable synthetic planning.
I. Overview of Reactivity
The primary difference in reactivity between this compound and 2,5-Dibromo-3-fluoropyridine stems from the position of the fluorine atom relative to the bromine atoms and the nitrogen atom in the pyridine ring. The strongly electron-withdrawing nature of the fluorine atom and the pyridine nitrogen modulates the electron density at the carbon-bromine bonds, thereby influencing their susceptibility to oxidative addition in palladium-catalyzed cross-coupling reactions.
This compound: The fluorine atom at the 2-position, adjacent to the nitrogen, strongly activates the C-Br bond at the 3-position through inductive effects. The C-Br bond at the 5-position is comparatively less activated.
2,5-Dibromo-3-fluoropyridine: The fluorine atom at the 3-position exerts an influence on both the C2 and C5 bromine atoms. Generally, in such dihalopyridines, the C2 position is more susceptible to nucleophilic attack and oxidative addition due to its proximity to the ring nitrogen.[1]
II. Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The regioselectivity of this reaction with the two dibromofluoropyridine isomers is a key consideration for synthetic chemists.
dot
Caption: Regioselectivity in Suzuki-Miyaura Coupling.
While direct comparative studies under identical conditions are limited, data from analogous systems suggest the following regioselectivities.
| Substrate | Coupling Partner | Catalyst System | Product(s) | Yield (%) | Reference |
| 3,5-Dibromo-2-pyrone | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 3-Aryl-5-bromo-2-pyrone (Major) | Good to Excellent | [2] |
| 2,5-Dibromo-3-hexylthiophene | Arylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 2-Aryl-5-bromo-3-hexylthiophene (Major) | Moderate to Good | |
| 2,4-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄, TlOH | 4-Bromo-2-phenylpyridine (Major) | Good |
Note: The data presented for analogous compounds is to illustrate general reactivity trends. Actual yields for the title compounds may vary.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add the dibromofluoropyridine (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
III. Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The regioselectivity in the amination of the two dibromofluoropyridine isomers is critical for the synthesis of substituted aminopyridines.
dot
Caption: Regioselectivity in Buchwald-Hartwig Amination.
For 2,5-Dibromo-3-(trifluoromethyl)pyridine, the monoamination selectively occurs at the C2 position.[1] This suggests a similar preference for the C2 position in 2,5-Dibromo-3-fluoropyridine due to the electronic influence of the adjacent nitrogen and the C3-fluoro substituent.
| Substrate | Amine | Catalyst System | Product | Yield (%) | Reference |
| 2,5-Dibromo-3-(trifluoromethyl)pyridine | Various amines | Pd₂(dba)₃, XPhos, NaOtBu | 2-Amino-5-bromo-3-(trifluoromethyl)pyridine | Good to Excellent | [1] |
| 2-Bromopyridines | Volatile amines | Pd(OAc)₂, dppp, NaOtBu | 2-Aminopyridines | 55-98 |
Note: This table provides data for a closely related compound to infer the reactivity of 2,5-Dibromo-3-fluoropyridine.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the dibromofluoropyridine (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5-2.5 equiv.) under an inert atmosphere.
-
Reagent Addition: Add the amine (1.1-1.5 equiv.) and anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Dilute with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
IV. Logical Workflow for Selecting the Appropriate Isomer
References
Validating the Structure of 3,5-Dibromo-2-fluoropyridine: A Comparative NMR Guide
For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of synthesized compounds is paramount. This guide provides a comparative framework for validating the structure of 3,5-Dibromo-2-fluoropyridine using Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing its spectral data with those of structurally related analogs, this guide offers a robust methodology for ensuring product purity and confirming the desired molecular architecture.
Executive Summary
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. For halogenated pyridines, a class of compounds with significant applications in medicinal chemistry and materials science, NMR provides detailed information about the electronic environment of each atom. This guide focuses on the validation of this compound by comparing its expected NMR spectral features with those of similar compounds, namely 3,5-Dibromopyridine and 2-Fluoro-3,5-dichloropyridine. The distinct substitution patterns of these molecules lead to characteristic shifts and coupling constants in their ¹H, ¹³C, and ¹⁹F NMR spectra, allowing for clear structural differentiation.
Comparative NMR Data Analysis
The following tables summarize the expected and reported NMR data for this compound and its structural analogs. These values are crucial for identifying the correct product and detecting potential impurities.
Table 1: ¹H NMR Data Comparison
| Compound | H-4 | H-6 |
| This compound (Expected) | ~ 8.1-8.3 ppm (dd) | ~ 8.0-8.2 ppm (d) |
| 3,5-Dibromopyridine | 8.15 ppm (t)[1] | 8.61 ppm (d)[1] |
| 2-Fluoro-3,5-dichloropyridine | ~ 7.9 ppm (d) | ~ 8.1 ppm (s) |
Table 2: ¹³C NMR Data Comparison (Expected Chemical Shifts in ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 |
| This compound | ~155-165 (d, ¹JCF ≈ 230-250 Hz) | ~110-120 (d, ²JCF ≈ 20-30 Hz) | ~145-155 (d, ³JCF ≈ 5-10 Hz) | ~115-125 (d, ⁴JCF ≈ 1-5 Hz) | ~140-150 (d, ³JCF ≈ 15-25 Hz) |
| 3,5-Dibromopyridine | ~151 | ~125 | ~143 | ~125 | ~151 |
| 2-Fluoro-3,5-dichloropyridine | ~158 (d, ¹JCF ≈ 230-250 Hz) | ~125 (d, ²JCF ≈ 20-30 Hz) | ~140 (d, ³JCF ≈ 5-10 Hz) | ~128 (d, ⁴JCF ≈ 1-5 Hz) | ~147 (d, ³JCF ≈ 15-25 Hz) |
Table 3: ¹⁹F NMR Data Comparison
| Compound | ¹⁹F Chemical Shift (ppm vs. CFCl₃) |
| This compound (Expected) | -60 to -80 |
| 2-Fluoro-3,5-dichloropyridine | ~ -70 |
Experimental Protocols
NMR Sample Preparation:
-
Weigh 10-20 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).
NMR Data Acquisition:
A standard protocol for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or 500 MHz spectrometer is as follows:
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16-32
-
Spectral Width: 16 ppm
-
Acquisition Time: ~2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024 or more, depending on sample concentration
-
Spectral Width: 250 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
-
¹⁹F NMR:
-
Pulse Program: zg30
-
Number of Scans: 64-128
-
Spectral Width: 200 ppm
-
Acquisition Time: ~1 second
-
Relaxation Delay: 1-2 seconds
-
Structural Validation Workflow
The following diagram illustrates the logical workflow for validating the structure of this compound.
Caption: Workflow for structural validation.
Identification of Potential Impurities
The synthesis of this compound may involve starting materials such as 2,3,5-tribromopyridine[2]. Incomplete reactions or side reactions can lead to the presence of impurities. Common impurities could include:
-
Starting Material: Residual 2,3,5-tribromopyridine.
-
Isomeric Byproducts: Other isomers of dibromo-fluoropyridine.
-
Hydrolysis Products: Reaction with residual water could lead to the corresponding pyridone.
The NMR signals of these impurities will differ from the target compound. For instance, the starting material 2,3,5-tribromopyridine would lack a ¹⁹F NMR signal and exhibit a different splitting pattern in the ¹H NMR spectrum. Careful analysis of the NMR spectra is crucial for detecting and identifying such impurities.
Conclusion
The structural validation of this compound relies on a multi-faceted NMR analysis. By systematically acquiring and interpreting ¹H, ¹³C, and ¹⁹F NMR spectra and comparing the data with those of known analogs, researchers can confidently confirm the identity and purity of their product. This comparative approach, coupled with an understanding of potential synthetic byproducts, provides a robust framework for quality control in the development of novel chemical entities.
References
Unveiling the Electrochemical Landscape of 3,5-Dibromo-2-fluoropyridine Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the electrochemical properties of novel heterocyclic compounds is paramount for predicting their metabolic fate, designing efficient synthetic routes, and developing new electroanalytical methods. This guide provides a comparative analysis of the electrochemical behavior of 3,5-Dibromo-2-fluoropyridine derivatives, offering insights into their redox characteristics and stacking them up against relevant alternatives.
The strategic incorporation of halogen atoms onto the pyridine scaffold significantly influences the electron density of the aromatic ring, thereby altering its susceptibility to oxidation and reduction. This guide delves into the electrochemical properties of this compound and its derivatives, compounds of interest in medicinal chemistry due to the prevalence of the pyridine core in pharmaceuticals. The presence of two bromine atoms and a fluorine atom imparts unique electronic characteristics that are crucial to their function and reactivity.
Comparative Electrochemical Data
To provide a clear and objective comparison, the following table summarizes the key electrochemical parameters for this compound and its structural analogs. The data, where available in the public domain, has been collated to facilitate a direct comparison of their redox potentials.
| Compound | Oxidation Potential (Epa vs. Ag/AgCl) | Reduction Potential (Epc vs. Ag/AgCl) | Solvent/Electrolyte | Reference |
| This compound | Data not available in searched literature | Data not available in searched literature | Acetonitrile / 0.1 M TBAPF6 | - |
| Pyridine | - | Irreversible reduction at -1.0 V | Aqueous | [1] |
| Imine-Substituted Pyridines | - | Reversible reduction between -0.5 V and -0.7 V | Acidic aqueous solution | [2] |
| Iron(III) Pyridinophane Complexes | Ranging from -540 mV to -388 mV | - | DMF / 100 mM [Bu4N][BF4] | [3] |
Note: The lack of specific publicly available electrochemical data for this compound highlights a research gap and an opportunity for further investigation.
The Influence of Substitution on Redox Potentials
The electrochemical behavior of pyridine derivatives is intricately linked to the nature and position of their substituents. Electron-withdrawing groups, such as halogens, generally make the pyridine ring more susceptible to reduction by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). Conversely, electron-donating groups tend to make oxidation more favorable.
In the case of iron(III) pyridinophane complexes, a clear trend is observed where the redox couple shifts to more positive potentials as the electron-withdrawing character of the substituent on the pyridine ring increases.[3] This indicates that the iron(III) center is more easily reduced when electron-withdrawing groups are present. For instance, the redox potential shifts from -540 mV for a complex with an electron-donating NMe2 group to -388 mV for a complex with an electron-withdrawing CN group.[3]
For imine-substituted pyridines, reversible reductions are observed in the range of -0.5 to -0.7 V in acidic solutions, where the iminium ion is formed.[2] The parent pyridine molecule undergoes an irreversible reduction at a more negative potential of -1.0 V.[1] This suggests that the imine substitution facilitates the reduction process.
Experimental Protocols
To ensure the reproducibility and accuracy of electrochemical measurements for pyridine derivatives, a standardized experimental protocol is essential. The following section outlines a detailed methodology for performing cyclic voltammetry, a key technique for characterizing redox properties.
Cyclic Voltammetry (CV)
Objective: To determine the oxidation and reduction potentials of this compound derivatives and compare them with alternative compounds.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode cell:
-
Working Electrode (e.g., Glassy Carbon, Platinum, or Gold)
-
Reference Electrode (e.g., Ag/AgCl in saturated KCl)
-
Counter Electrode (e.g., Platinum wire)
-
-
Electrochemical-grade solvent (e.g., Acetonitrile, Dimethylformamide)
-
Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate - TBAPF6)
-
Analyte (this compound derivative and comparator compounds)
-
Inert gas (e.g., Argon or Nitrogen) for deoxygenation
Procedure:
-
Electrode Preparation:
-
Polish the working electrode with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and then with the electrochemical solvent.
-
Dry the electrode completely before use.
-
-
Solution Preparation:
-
Prepare a stock solution of the analyte (e.g., 1-10 mM) in the chosen solvent containing the supporting electrolyte (e.g., 0.1 M TBAPF6).
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared analyte solution.
-
Deoxygenate the solution by bubbling with an inert gas for at least 10-15 minutes prior to the experiment. Maintain an inert atmosphere above the solution during the measurement.
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammogram, including the initial potential, switching potential, and scan rate (e.g., 100 mV/s).
-
Initiate the potential sweep and record the resulting voltammogram (current vs. potential).
-
Perform multiple scans to ensure reproducibility.
-
For comparison, repeat the experiment with the alternative compounds under identical conditions.
-
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for the electrochemical characterization of this compound derivatives.
Caption: Workflow for Electrochemical Analysis.
Logical Relationship of Electrochemical Properties
The following diagram outlines the key relationships influencing the electrochemical properties of substituted pyridines.
Caption: Factors Influencing Redox Potentials.
References
Assessing the Purity of Synthesized 3,5-Dibromo-2-fluoropyridine: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount to the success of their work. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 3,5-Dibromo-2-fluoropyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. The performance of various techniques is compared, with supporting experimental data and detailed protocols to ensure the reliability and reproducibility of results.
Alternatives to this compound
In the landscape of chemical synthesis, particularly for pharmaceutical and agrochemical applications, several other di- and tri-substituted pyridines serve as crucial intermediates. These alternatives, while having different substitution patterns, often fulfill similar roles as reactive scaffolds for building more complex molecules. A comparison with these alternatives highlights the specific advantages and potential applications of this compound.
Two notable alternatives include:
-
2,3-Dichloro-5-(trifluoromethyl)pyridine: This compound is a key intermediate in the production of various agrochemicals, including insecticides like Chlorfluazuron and Fluazuron.[1][2] Its trifluoromethyl group and chlorine atoms provide specific reactivity for the synthesis of potent pest control agents.[1][3]
-
5-Bromo-2-chloro-3-methylpyridine (also known as 5-Bromo-2-chloro-3-picoline): This intermediate is utilized in the synthesis of both pharmaceuticals and agrochemicals.[4][5][6] The presence of bromo, chloro, and methyl groups offers multiple reaction sites for diversification in drug discovery and the development of new crop protection agents.
The choice of intermediate often depends on the desired final molecular structure and the specific synthetic route being employed. This compound, with its unique arrangement of two bromine atoms and a fluorine atom, offers a distinct reactivity profile for nucleophilic aromatic substitution and cross-coupling reactions.
Potential Impurities in the Synthesis of this compound
Common Impurities May Include:
-
Regioisomers: During the bromination of a pyridine ring, the formation of isomers is a common issue. Depending on the directing effects of existing substituents and the reaction conditions, various dibrominated isomers could be formed.[7][8][9]
-
Under-halogenated Species: Incomplete bromination can lead to the presence of monobrominated fluoropyridines.
-
Over-halogenated Species: Aggressive reaction conditions could result in the formation of tribrominated or other polyhalogenated pyridines.
-
Residual Starting Materials: Unreacted precursors from the fluorination or bromination steps may remain in the final product.
-
Byproducts from Side Reactions: Depending on the specific reagents and conditions used, other side reactions can occur, leading to a variety of impurities. For instance, in some bromination reactions of aminopyridines, over-bromination can lead to impurities like 2-amino-3,5-dibromopyridine.[10]
A thorough understanding of the synthetic route is crucial for identifying and quantifying potential impurities.
Comparison of Analytical Techniques for Purity Assessment
A multi-faceted approach utilizing various analytical techniques is the most robust strategy for accurately determining the purity of this compound. Each method provides unique and complementary information regarding the identity and quantity of the main compound and any impurities present.
| Analytical Technique | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity (area %), separation of non-volatile impurities. | High resolution and sensitivity, well-established for purity analysis. | Requires a suitable chromophore for UV detection. |
| Gas Chromatography (GC) | Quantitative purity (area %), separation of volatile impurities and residual solvents. | Excellent for volatile compounds, can be coupled with mass spectrometry (GC-MS) for identification. | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F) | Structural confirmation, identification and quantification of impurities with distinct signals. | Provides detailed structural information, quantitative NMR (qNMR) is a primary method of measurement. | Lower sensitivity compared to chromatographic methods for trace impurities. |
| Mass Spectrometry (MS) | Molecular weight confirmation, identification of impurities based on mass-to-charge ratio and fragmentation patterns. | High sensitivity and specificity, provides molecular weight information. | Isomeric compounds may not be distinguishable by MS alone. |
Experimental Protocols
The following are detailed experimental protocols for the key analytical techniques used to assess the purity of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. A UV detector measures the absorbance of the eluting compounds, allowing for quantification.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).
Experimental Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Gradient: Start with 30% acetonitrile, ramp to 95% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 1 mg of the synthesized this compound and dissolve it in 10 mL of acetonitrile to obtain a 0.1 mg/mL solution.
Data Analysis:
-
Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile components of a mixture in a heated column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, allowing for both identification and quantification.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Experimental Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.
Data Analysis:
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum. The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments.[11][12][13]
-
Calculate purity based on the peak area percentage from the total ion chromatogram (TIC).
-
Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure and chemical environment of atoms in a molecule. For this compound, both ¹H and ¹⁹F NMR are highly informative.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Experimental Conditions:
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR Parameters:
-
A sufficient number of scans to obtain a good signal-to-noise ratio.
-
A relaxation delay of at least 5 times the longest T₁ of interest for quantitative analysis.
-
-
¹⁹F NMR Parameters:
-
Proton decoupling is typically used to simplify the spectrum.
-
A known fluorine-containing standard can be used for chemical shift referencing and quantification.
-
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
Data Analysis:
-
¹H NMR: The proton spectrum will show signals corresponding to the hydrogens on the pyridine ring. The chemical shifts and coupling constants will be characteristic of the substitution pattern. Impurities may be visible as extra peaks.
-
¹⁹F NMR: The fluorine spectrum will show a signal for the fluorine atom on the pyridine ring. The chemical shift is highly sensitive to the electronic environment and can be used to confirm the structure and detect fluorine-containing impurities.[14]
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio of ions. For purity assessment, it is used to confirm the molecular weight of the synthesized compound and to identify potential impurities.
Instrumentation:
-
Mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
Experimental Conditions (Direct Infusion ESI-MS):
-
Solvent: Acetonitrile or methanol with 0.1% formic acid.
-
Flow Rate: 5-10 µL/min.
-
Ionization Mode: Positive ESI.
-
Mass Range: Scan from m/z 100 to 500.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in the infusion solvent.
Data Analysis:
-
Confirm the presence of the protonated molecule [M+H]⁺ for this compound. The isotopic pattern due to the two bromine atoms will be a key diagnostic feature.
-
Search for ions corresponding to the molecular weights of potential impurities.
Visualizing the Workflow and Decision-Making Process
To aid in the selection and implementation of the appropriate analytical techniques, the following diagrams, generated using Graphviz, illustrate the experimental workflow and a logical decision-making process.
Caption: Experimental workflow for the purity assessment of this compound.
Caption: Decision tree for selecting the appropriate analytical method.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. innospk.com [innospk.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. heteroletters.org [heteroletters.org]
- 11. researchgate.net [researchgate.net]
- 12. The electron ionisation mass spectrum (EI-MS) of p-bromoacetanilide is pr.. [askfilo.com]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
A Comparative Guide to the Reactivity of C-Br and C-F Bonds in 3,5-Dibromo-2-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of halogenated heterocycles is a cornerstone of modern medicinal chemistry and materials science. 3,5-Dibromo-2-fluoropyridine is a versatile building block, offering three distinct halogen handles for synthetic elaboration. Understanding the differential reactivity of the carbon-bromine (C-Br) versus the carbon-fluorine (C-F) bonds is critical for designing selective and efficient synthetic routes. This guide provides an objective comparison of their reactivity, supported by established chemical principles and experimental data from related systems.
Core Reactivity Principles: A Tale of Two Mechanisms
The selective reaction at one halogen site over another in this compound is dictated primarily by the choice of reaction mechanism.
-
Palladium-Catalyzed Cross-Coupling: In reactions like Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination, the key step is the oxidative addition of the carbon-halogen bond to a palladium(0) catalyst. The reactivity for this step generally follows the order of bond strength: C-I > C-Br > C-Cl >> C-F.[1] The C-F bond is exceptionally strong and typically unreactive under these conditions.[1] Therefore, the two C-Br bonds at the C3 and C5 positions are the expected sites of reaction.
-
Nucleophilic Aromatic Substitution (SNAr): This mechanism involves the addition of a nucleophile to the aromatic ring, forming a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the halide.[2] The rate-determining step is typically the initial nucleophilic attack. This attack is favored at electron-deficient positions and is accelerated by highly electronegative substituents that can stabilize the intermediate.[2] In pyridine, the nitrogen atom withdraws electron density, strongly activating the ortho (C2, C6) and para (C4) positions to nucleophilic attack.[3][4] The general leaving group ability in SNAr is F > Cl ≈ Br > I, directly opposite to the trend in cross-coupling.[5] Consequently, the C-F bond at the activated C2 position is the most probable site for SNAr.
Comparative Reactivity in Key Transformations
The following sections provide a detailed comparison of the C-Br and C-F bond reactivity in the context of major synthetic transformations.
Palladium-Catalyzed Cross-Coupling Reactions
In this class of reactions, the C-Br bonds at positions 3 and 5 are overwhelmingly more reactive than the C-F bond at position 2. Selective mono- or di-substitution at the C-Br positions can often be achieved by controlling stoichiometry and reaction conditions.
Table 1: Predicted Reactivity and Representative Conditions for Cross-Coupling Reactions
| Reaction Type | Target Bond | Typical Catalyst/Ligand | Typical Base | Typical Solvent | Predicted Outcome |
| Suzuki-Miyaura Coupling | C-Br | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, DMF | Selective coupling at C3 and/or C5. C-F bond remains intact. |
| Stille Coupling | C-Br | Pd(PPh₃)₄ | (none required) | Toluene, DMF | Selective coupling at C3 and/or C5. C-F bond remains intact. |
| Buchwald-Hartwig Amination | C-Br | Pd₂(dba)₃ / XPhos, RuPhos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | Selective amination at C3 and/or C5. C-F bond remains intact. |
Experimental Protocol: Representative Suzuki-Miyaura Coupling
The following is a general protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide, adaptable for the selective functionalization of the C-Br bonds in this compound.
-
Setup: To a microwave synthesis vial or a round-bottom flask equipped with a stir bar and reflux condenser, add the aryl halide (e.g., this compound, 1.0 equiv.), the desired boronic acid (1.2–1.5 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%), and a base like sodium carbonate (2.0 equiv.).[6]
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Add the degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[6]
-
Reaction: Heat the mixture to 90–100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNAr)
For SNAr reactions, the C-F bond at the C2 position is the primary site of reactivity. The strong electron-withdrawing nature of the fluorine atom and the activation provided by the adjacent ring nitrogen make this position highly susceptible to attack by nucleophiles such as amines, alkoxides, and thiolates.
Table 2: Predicted Reactivity and Representative Conditions for SNAr Reactions
| Nucleophile Type | Reagent Example | Typical Base | Typical Solvent | Predicted Outcome |
| Amines | Piperidine, Morpholine | K₂CO₃, Et₃N | DMSO, DMF | Selective substitution at C2. C-Br bonds remain intact. |
| Alkoxides | Sodium Methoxide (NaOMe) | (Reagent is a base) | Methanol, THF | Selective substitution at C2. C-Br bonds remain intact. |
| Thiolates | Sodium Thiophenoxide (NaSPh) | (Reagent is a base) | DMF, NMP | Selective substitution at C2. C-Br bonds remain intact. |
Experimental Protocol: Representative SNAr with an Amine
The following is a general protocol for the SNAr reaction on an activated aryl fluoride, which can be adapted for the selective functionalization of the C-F bond in this compound.
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Reagent Addition: Add the amine nucleophile (e.g., morpholine, 1.1–1.5 equiv.) and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.) to the solution.
-
Reaction: Heat the reaction mixture to a temperature typically ranging from 80 °C to 120 °C. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and pour it into ice-water. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with water and brine to remove the solvent and residual base.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude material via flash column chromatography to isolate the 2-amino-3,5-dibromopyridine product.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Summary and Synthetic Strategy
The differential reactivity of the halogen atoms in this compound provides a clear and powerful strategic advantage in multistep synthesis. The choice of reaction conditions dictates the site of functionalization with high fidelity.
Table 3: Summary of C-Br vs. C-F Bond Reactivity
| Feature | C-Br Bonds (at C3, C5) | C-F Bond (at C2) |
| Relative Bond Strength | Weaker | Stronger |
| Primary Reactive Pathway | Pd-Catalyzed Cross-Coupling | Nucleophilic Aromatic Substitution (SNAr) |
| Reactivity in Cross-Coupling | HIGH | NEGLIGIBLE |
| Reactivity in SNAr | LOW (not at an activated position) | HIGH (at activated ortho position) |
| Typical Role | Electrophile | Electrophile / Leaving Group |
This predictable reactivity allows for a logical and sequential approach to molecular construction.
Caption: Synthetic decision workflow for this compound.
References
A Researcher's Guide to Isomeric Purity Analysis of Fluorinated Dibromopyridines
For researchers, scientists, and professionals in drug development, the precise analysis of isomeric purity is a critical step in the synthesis and quality control of fluorinated dibromopyridines. These compounds are valuable building blocks in the creation of novel pharmaceuticals and agrochemicals. The presence of positional isomers can significantly impact the biological activity, toxicity, and patentability of the final product. This guide provides an objective comparison of the three primary analytical techniques for determining the isomeric purity of fluorinated dibromopyridines: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparative Performance of Analytical Methods
The selection of an optimal analytical technique hinges on a balance of factors including resolution, sensitivity, speed, and the specific nature of the isomeric mixture. The following tables summarize the key performance characteristics of GC-MS, HPLC, and ¹⁹F qNMR for the analysis of fluorinated dibromopyridine isomers.
Table 1: Quantitative Performance Characteristics
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F qNMR) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 99 - 101% |
| Precision (RSD) | < 2% | < 3% | < 1% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL | ~15 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL | ~50 µg/mL |
| Typical Analysis Time per Sample | 15 - 25 minutes | 20 - 30 minutes | 5 - 15 minutes |
| Sample Preparation Complexity | Moderate | Moderate | Low |
Table 2: Method Suitability for Specific Analytical Requirements
| Analytical Challenge | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F qNMR) |
| Complex Reaction Mixtures | Good (requires careful method development) | Excellent (high chromatographic resolution) | Excellent (high structural specificity) |
| Trace Level Quantification | Good | Excellent | Fair |
| Analysis of Thermally Labile Compounds | Excellent | Poor (risk of degradation in the injector) | Excellent |
| Absolute Quantification without Reference Standard | No | No | Yes |
| Structural Confirmation | Limited (requires hyphenation with MS) | Good (based on fragmentation patterns) | Excellent (based on chemical shifts and coupling constants) |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. The following protocols provide a starting point for the analysis of isomeric purity of fluorinated dibromopyridines.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers excellent separation efficiency for volatile and thermally stable isomers. Capillary gas chromatography is particularly effective for resolving positional isomers of halogenated pyridines.
Instrumentation:
-
Gas chromatograph equipped with a capillary column and a mass selective detector.
Chromatographic Conditions:
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split mode, 50:1).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Transfer Line Temperature: 280°C.
Mass Spectrometric Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-350.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Vortex to ensure complete dissolution.
-
If necessary, dilute the sample to fall within the linear range of the instrument.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. The choice of stationary phase is critical for achieving separation of positional isomers.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). These columns provide alternative selectivity for aromatic and halogenated compounds.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water.
-
B: Acetonitrile.
-
-
Gradient Program:
-
Start with 40% B, hold for 2 minutes.
-
Linear gradient to 90% B over 15 minutes.
-
Hold at 90% B for 3 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 254 nm or determined by PDA scan.
-
Injection Volume: 5 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Vortex and sonicate if necessary to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F qNMR) Spectroscopy
¹⁹F qNMR is a powerful tool for the direct quantification of fluorinated isomers without the need for individual isomer reference standards. The large chemical shift dispersion of ¹⁹F often allows for baseline resolution of signals from different isomers.
Instrumentation:
-
NMR spectrometer (400 MHz or higher) equipped with a fluorine-observe probe.
NMR Parameters:
-
Solvent: Chloroform-d (CDCl₃) or Acetone-d₆.
-
Internal Standard: A known amount of a stable, fluorinated compound with a signal that does not overlap with the analyte signals (e.g., trifluorotoluene).
-
Pulse Program: A standard one-pulse experiment with proton decoupling.
-
Acquisition Parameters:
-
Spectral Width: Sufficient to cover the chemical shift range of all fluorine signals (e.g., -100 to -160 ppm).
-
Relaxation Delay (d1): 5 times the longest T₁ of the signals of interest (typically 10-30 s for quantitative analysis).
-
Number of Scans: 16 or higher to achieve adequate signal-to-noise ratio.
-
Sample Preparation:
-
Accurately weigh approximately 20-30 mg of the sample into an NMR tube.
-
Accurately weigh and add a known amount of the internal standard to the same NMR tube.
-
Add approximately 0.7 mL of the deuterated solvent.
-
Cap the tube and vortex to ensure complete dissolution.
Data Analysis:
-
Process the FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Phase and baseline correct the spectrum.
-
Integrate the signals corresponding to the fluorine atoms of each isomer and the internal standard.
-
Calculate the molar ratio and, subsequently, the weight percentage of each isomer based on the integral values, the number of fluorine atoms giving rise to each signal, and the known amount of the internal standard.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the isomeric purity analysis of fluorinated dibromopyridines, from sample reception to final reporting.
Caption: A typical workflow for the isomeric purity analysis of fluorinated dibromopyridines.
Safety Operating Guide
Navigating the Safe Disposal of 3,5-Dibromo-2-fluoropyridine: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle 3,5-Dibromo-2-fluoropyridine with the utmost care in a well-ventilated area, preferably within a chemical fume hood.[1] The following personal protective equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against potential splashes.[2]
-
Hand Protection: Wear protective gloves; nitrile gloves are a suitable option.[2][3] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2][3]
-
Body Protection: A lab coat should be worn to prevent skin contact.[1][4] For larger spills, impervious clothing may be necessary.[3]
-
Respiratory Protection: If working outside a fume hood or if vapors/aerosols are generated, use a NIOSH (US) or CEN (EU) approved respirator with an appropriate filter for organic gases and vapors.[2][5]
In the event of accidental exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[6][7] Seek medical attention if irritation occurs.[2][4]
-
Eye Contact: Rinse eyes cautiously with water for several minutes.[6][7] Remove contact lenses if present and easy to do. Continue rinsing.[6][7] Seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[6][7] If you feel unwell, call a poison center or doctor.[6]
-
Ingestion: Rinse mouth with water.[2][7] Do NOT induce vomiting.[2] Call a poison center or doctor if you feel unwell.[6][7]
Hazard Profile of Structurally Similar Compounds
To better understand the potential hazards of this compound, the following table summarizes the known hazards of related brominated and fluorinated pyridines. It is crucial to treat this compound as having similar potential hazards.
| Hazard Statement | Classification | Associated Compounds |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | 6-Fluoro-3-pyridinylboronic acid, 3,5-Dibromopyridine, 2-Bromo-5-fluoropyridine[2][6][7] |
| Causes skin irritation | Skin Irritation (Category 2) | 6-Fluoro-3-pyridinylboronic acid, 3,5-Dibromopyridine, 2-Bromo-5-fluoropyridine[2][6][7] |
| Causes serious eye irritation | Eye Irritation (Category 2A or 2) | 6-Fluoro-3-pyridinylboronic acid, 3,5-Dibromopyridine, 2-Bromo-5-fluoropyridine[2][6][7] |
| May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3) | 6-Fluoro-3-pyridinylboronic acid, 3,5-Dibromopyridine, 2-Bromo-5-fluoropyridine[2][6][7] |
| Combustible liquid | Flammable liquids (Category 4) | A similar compound, 2-fluoro pyridine, is listed as a flammable liquid.[3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to ensure personnel safety and environmental protection. As a halogenated organic compound, it must be treated as hazardous waste.
1. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads) in a designated, properly sealed, and clearly labeled hazardous waste container.[4][6]
-
The container should be made of a material compatible with the chemical.
2. Labeling:
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[1]
3. Waste Segregation:
-
It is critical to segregate halogenated organic waste from non-halogenated waste streams.[1] This is due to the specific treatment processes required for halogenated compounds, which often involve high-temperature incineration.
4. Storage:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[5][6]
-
Ensure the storage area is secure and accessible only to authorized personnel.[1]
5. Professional Disposal:
-
Contact your institution's EHS office or a certified hazardous waste disposal company to arrange for the pickup and disposal of the waste.[1]
-
Provide them with all necessary information about the waste, including its composition and any known hazards.[1] Never dispose of this chemical down the drain or in regular trash.[4]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[4] For large spills, alert personnel in the vicinity.[4]
-
Contain the Spill: Use an absorbent material like vermiculite, dry sand, or earth to contain the spill.[2]
-
Collect and Dispose: Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container for disposal, following the procedures outlined above.[1][6]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.[1] All cleaning materials should also be disposed of as hazardous waste.
-
Report the Spill: Report the incident to your supervisor and your institution's EHS office, following established protocols.[1]
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3,5-Dibromo-2-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3,5-Dibromo-2-fluoropyridine. Adherence to these procedures is paramount for ensuring personnel safety and minimizing environmental impact.
Immediate Safety and Hazard Information
Potential Hazards Include:
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following PPE is mandatory when handling this compound:
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards are required. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[9] |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene, are essential.[1][10] PVC gloves are not recommended.[11] Regularly inspect gloves for any signs of degradation or puncture and change them frequently, at least every 30-60 minutes, or immediately if contaminated.[11] |
| Body Protection | A flame-resistant lab coat is required.[9] An apron or coveralls may be necessary for larger quantities. Ensure the lab coat is fully buttoned. |
| Respiratory Protection | All work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.[1][8][10] If a fume hood is not available or in the case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2][4] |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation and Engineering Controls :
-
Chemical Handling :
-
Emergency Procedures :
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][4] Remove contaminated clothing.[3][7] Seek immediate medical attention.[1]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][4] Seek immediate medical attention.[5][7]
-
Inhalation : Move the individual to fresh air.[1][4][7] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Rinse mouth with water.[5] Seek immediate medical attention.
-
Spill : In case of a small spill, absorb the material with an inert absorbent such as sand or vermiculite.[3] Collect the absorbed material into a sealed, labeled hazardous waste container.[12] For large spills, evacuate the area and contact the Environmental Health and Safety (EHS) department.[2]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial.
-
Waste Identification and Segregation :
-
All waste containing this compound must be treated as hazardous waste.[12]
-
Label a dedicated, leak-proof container with "Hazardous Waste," the full chemical name, and any other information required by your institution.[12]
-
This waste must be segregated as halogenated organic waste.[12] Do not mix with non-halogenated waste.[12]
-
-
Container Management :
-
Disposal of Contaminated Materials :
-
All materials that have come into contact with this compound, including gloves, pipette tips, and absorbent pads, must be disposed of as hazardous waste in the same designated container.[8]
-
-
Professional Disposal :
-
Contact your institution's EHS department or a certified hazardous waste disposal company to arrange for pickup and disposal.[12]
-
Safe Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. benchchem.com [benchchem.com]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 11. pppmag.com [pppmag.com]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
